Product packaging for Red 30(Cat. No.:CAS No. 1342-89-8)

Red 30

Cat. No.: B1170523
CAS No.: 1342-89-8
Attention: For research use only. Not for human or veterinary use.
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Description

Red 30, certified as D&C Red No. 30, is a synthetic thioindigoid pigment approved for use in a range of research applications, particularly in the development and testing of cosmetic and pharmaceutical formulations . This color additive is approved for use in externally applied drugs and cosmetics, including lipsticks, though it is prohibited for use in products intended for the eye area . Its primary research value lies in its properties as a stable, insoluble pigment that provides a deep pink to red color, with its lake form offering lighter shades; this makes it highly useful for studies involving color consistency, stability under heat and light, and product characterization in non-eye-area applications . As a certified color, each batch of D&C Red No. 30 is subject to strict FDA specifications, ensuring a consistent and well-defined chemical profile for research purposes, with identity and purity governed by federal regulations . This reagent is For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

1342-89-8

Molecular Formula

La2O3

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Characteristics of Red 30 for Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D&C Red No. 30 (Red 30) is a synthetic pigment, chemically identified as 6-chloro-2-(6-chloro-4-methyl-3-oxobenzo[b]thien-2(3H)-ylidene)-4-methyl-benzo[b]thiophen-3(2H)-one. It belongs to the thioindigoid class of colorants.[1] Historically, it has been utilized in cosmetics, drugs, and food products.[2][3] However, recent regulatory changes and scientific investigations into its toxicological profile have necessitated a comprehensive understanding of its properties for research purposes. This guide provides an in-depth overview of this compound's characteristics, including its physicochemical properties, biological effects, and relevant experimental protocols, to support scientific research and development.

Core Characteristics of this compound

A summary of the key chemical and physical properties of D&C Red No. 30 is presented below.

PropertyValueReference
Chemical Name 6-chloro-2-(6-chloro-4-methyl-3-oxobenzo[b]thien-2(3H)-ylidene)-4-methyl-benzo[b]thiophen-3(2H)-one[4]
Synonyms D&C Red No. 30, CI 73360, Vat Red 1[4]
CAS Number 2379-74-0[4]
Molecular Formula C₁₈H₁₀Cl₂O₂S₂[4]
Molecular Weight 393.3 g/mol [4]
Appearance Deep pink powder[1]
Solubility Insoluble in water[1]
Origin Coal tar derivative[5]

Toxicological Profile and Biological Effects

Recent scientific studies and regulatory assessments have raised concerns about the safety of this compound, leading to a ban on its use in food and ingested drugs by the U.S. Food and Drug Administration (FDA).[6][7][8] The primary toxicological concerns are centered around its potential carcinogenic and neurotoxic effects, primarily investigated in animal models.

Thyroid Disruption

Animal studies have demonstrated a link between the ingestion of this compound and the development of thyroid tumors.[9] The proposed mechanism involves the disruption of thyroid hormone homeostasis. This compound is suggested to interfere with the thyroid's ability to uptake iodine, a critical component for the synthesis of thyroid hormones.[9] Furthermore, it may inhibit enzymatic processes essential for the conversion of thyroid hormones into their active forms.[9]

Oxidative Stress and Neurotoxicity

Research in rodent models indicates that this compound can induce neurotoxic effects by promoting oxidative stress and neuroinflammation.[9] An increase in reactive oxygen species (ROS) can lead to cellular damage and impair neuronal communication.[9]

Signaling Pathways

Thyroid Hormone Synthesis and Regulation Pathway

The following diagram illustrates the key steps in thyroid hormone synthesis and its regulation, highlighting the potential points of interference by this compound.

ThyroidHormonePathway Hypothalamus Hypothalamus TRH TRH Hypothalamus->TRH + Pituitary Anterior Pituitary TSH TSH Pituitary->TSH + Thyroid Thyroid Gland Iodide Iodide (I⁻) Uptake Thyroid->Iodide + TRH->Pituitary TSH->Thyroid TPO Thyroid Peroxidase (TPO) Iodide->TPO Hormone_Synthesis T3 & T4 Synthesis TPO->Hormone_Synthesis Hormone_Release T3 & T4 Release Hormone_Synthesis->Hormone_Release Hormone_Release->Hypothalamus - Hormone_Release->Pituitary - Red30_Iodide This compound Interference Red30_Iodide->Iodide Red30_TPO This compound Interference Red30_TPO->TPO

Caption: Thyroid hormone synthesis pathway and points of this compound interference.

Oxidative Stress Signaling Pathway

This diagram outlines a simplified oxidative stress signaling cascade and the potential role of this compound in exacerbating this process.

OxidativeStressPathway Red30 This compound ROS Increased Reactive Oxygen Species (ROS) Red30->ROS Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage NFkB NF-κB Activation ROS->NFkB MAPK MAPK Pathway Activation ROS->MAPK Apoptosis Apoptosis Cellular_Damage->Apoptosis Antioxidant_Defense Antioxidant Defense (e.g., SOD, CAT) Antioxidant_Defense->ROS Inflammation Inflammation NFkB->Inflammation MAPK->Inflammation

Caption: Oxidative stress pathway potentially induced by this compound.

Experimental Protocols

In Vitro Cytotoxicity Assay: Neutral Red Uptake for Insoluble Pigments

This protocol is adapted for assessing the cytotoxicity of insoluble pigments like this compound.

1. Materials:

  • Cell line (e.g., Balb/c 3T3 fibroblasts)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • This compound pigment

  • Vehicle for this compound (e.g., DMSO, followed by dispersion in media)

  • Neutral Red solution (50 µg/mL in culture medium)

  • Destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)

  • 96-well cell culture plates

  • Microplate reader (540 nm filter)

2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Test Substance Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO). Create a serial dilution of the this compound stock in the cell culture medium. Due to its insolubility, ensure the pigment is well-dispersed by vortexing or sonication before adding to the cells.

  • Cell Treatment: Remove the culture medium from the wells and replace it with the prepared this compound dilutions. Include vehicle controls and untreated controls. Incubate for 24-48 hours.

  • Neutral Red Staining: Remove the treatment medium and wash the cells with PBS. Add 100 µL of Neutral Red solution to each well and incubate for 3 hours.

  • Dye Extraction: Remove the Neutral Red solution, wash the cells with PBS, and add 150 µL of destain solution to each well. Shake the plate for 10 minutes to extract the dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viability relative to the untreated control.

In Vivo Rodent Toxicity Study

This protocol provides a general framework for assessing the toxicity of this compound in a rodent model. All animal procedures should be conducted in accordance with institutional and national guidelines for animal welfare.

1. Animals and Housing:

  • Species: Sprague-Dawley rats (or other appropriate rodent model)

  • Number: At least 10 males and 10 females per group.

  • Housing: House animals in standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Experimental Design:

  • Groups:

    • Control group (vehicle only)

    • Low-dose this compound group

    • Mid-dose this compound group

    • High-dose this compound group

  • Administration: Administer this compound daily via oral gavage for a specified period (e.g., 28 or 90 days). The vehicle should be appropriate for suspending the insoluble pigment (e.g., corn oil).

  • Observations: Conduct daily clinical observations and record body weights weekly.

3. Endpoints:

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Organ Weights: Euthanize animals and perform a gross necropsy. Weigh key organs (e.g., liver, kidneys, thyroid).

  • Histopathology: Preserve organs in formalin for histopathological examination. Pay close attention to the thyroid gland and liver.

Analytical Methods for Detection of this compound

1. High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV):

  • Sample Preparation:

    • Homogenize tissue or biological fluid samples.

    • Extract this compound using a suitable organic solvent (e.g., a mixture of methanol and dichloromethane).[10]

    • Concentrate the extract and reconstitute it in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of ammonium acetate buffer and an organic solvent like acetonitrile or methanol.[10]

    • Detection: UV-Vis detector set at the maximum absorbance wavelength of this compound.

  • Quantification: Use a calibration curve prepared with this compound standards.

2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS):

  • LC-MS/MS Conditions:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound for high selectivity and sensitivity.

  • Quantification: Use an internal standard and a calibration curve for accurate quantification.

Experimental and Logical Workflows

Cytotoxicity Testing Workflow

CytotoxicityWorkflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Prepare_Red30 Prepare this compound Dilutions Incubate_24h_1->Prepare_Red30 Treat_Cells Treat Cells with this compound Prepare_Red30->Treat_Cells Incubate_24_48h Incubate 24-48h Treat_Cells->Incubate_24_48h NR_Stain Neutral Red Staining Incubate_24_48h->NR_Stain Extract_Dye Extract Dye NR_Stain->Extract_Dye Read_Absorbance Read Absorbance (540 nm) Extract_Dye->Read_Absorbance Analyze_Data Analyze Data & Calculate Viability Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for in vitro cytotoxicity assessment of this compound.

Conclusion

This technical guide provides a comprehensive overview of the key characteristics of D&C Red No. 30 for scientific research. The provided data tables, signaling pathway diagrams, and detailed experimental protocols offer a robust foundation for researchers and drug development professionals investigating the biological effects of this compound. Given its toxicological profile, further research into the precise molecular mechanisms of this compound's action is warranted to fully understand its potential impact on human health.

References

Spectroscopic Properties of D&C Red No. 30: A Technical Guide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D&C Red No. 30, also known by its chemical name 6,6′-dichloro-4,4′-dimethylthioindigo and other synonyms such as Vat Red 1 and C.I. 73360, is a synthetic thioindigo dye.[1][2][3] As a pigment, it is insoluble in water but soluble in certain organic solvents like xylene.[3][4] Its stability to light and heat makes it a valuable colorant in various applications, including cosmetics and pharmaceuticals.[2][5] For researchers, scientists, and drug development professionals, a thorough understanding of its spectroscopic properties is crucial for its accurate identification, quantification, and utilization in laboratory settings. This technical guide provides an in-depth overview of the core spectroscopic characteristics of D&C Red No. 30, detailed experimental protocols for its analysis, and visualizations of key experimental workflows.

Chemical and Physical Properties

A summary of the key chemical and physical identifiers for D&C Red No. 30 is provided in the table below.

PropertyValue
CI Name Vat Red 1
CI Number 73360
D&C Name D&C Red No. 30
CAS Number 2379-74-0
Molecular Formula C₁₈H₁₀Cl₂O₂S₂[1]
Molecular Weight 393.31 g/mol [1][4]
Chemical Name 6,6′-dichloro-4,4′-dimethylthioindigo
Synonyms Pigment Red 181, Thioindigo Pink

UV-Visible Absorption Spectroscopy

The color of D&C Red No. 30 arises from its absorption of light in the visible region of the electromagnetic spectrum. The key quantitative parameters for its absorption in the organic solvent xylene have been determined and are essential for quantitative analysis.

Quantitative Absorption Data

The following table summarizes the key UV-Visible absorption data for D&C Red No. 30 dissolved in xylene.

ParameterValueSolvent
λmax (Wavelength of Maximum Absorbance) 548 nmXylene
Absorptivity (a) 0.0389 L g⁻¹ cm⁻¹Xylene

This data is derived from the work of Hobin (1971) in the Journal of the Association of Official Analytical Chemists, which established a method for the determination of the pure color in commercial samples of D&C Red No. 30.

Fluorescence Spectroscopy

As a member of the thioindigo dye family, D&C Red No. 30 exhibits fluorescence. The emission of light occurs at a wavelength longer than its absorption maximum. It is important to note that the fluorescence of thioindigo dyes is known to be quenched by certain polar solvents, such as ethanol. The trans-isomer of the dye is the species responsible for fluorescence. While specific quantitative fluorescence data for D&C Red No. 30 is limited in publicly available literature, data for the parent compound, thioindigo, provides a useful reference.

Qualitative and Reference Fluorescence Data
PropertyValue/ObservationSolvent
Fluorescence Emission Maximum (λem) of Thioindigo 582 nmBenzene
Fluorescence Quenching Observed in the presence of ethanol-
Emitting Species Trans-isomer-

Experimental Protocols

Accurate determination of the spectroscopic properties of D&C Red No. 30 requires meticulous experimental procedures. The following sections detail the methodologies for UV-Visible absorption and fluorescence spectroscopy.

UV-Visible Spectroscopy Protocol

This protocol outlines the steps for determining the absorbance spectrum and quantifying D&C Red No. 30 using a UV-Visible spectrophotometer.

1. Materials and Equipment:

  • D&C Red No. 30 standard

  • Xylene (spectroscopic grade)

  • Volumetric flasks

  • Pipettes

  • Analytical balance

  • Dual-beam UV-Visible spectrophotometer

  • Quartz cuvettes (1 cm path length)

2. Preparation of Standard Solutions: a. Accurately weigh a precise amount of D&C Red No. 30 standard. b. Dissolve the weighed standard in a known volume of xylene in a volumetric flask to prepare a stock solution of known concentration. c. Perform serial dilutions of the stock solution with xylene to obtain a series of standard solutions with decreasing concentrations.

3. Measurement Procedure: a. Turn on the spectrophotometer and allow it to warm up and stabilize. b. Set the wavelength range for scanning (e.g., 400-700 nm). c. Fill a quartz cuvette with the blank solvent (xylene) and place it in the reference beam of the spectrophotometer. d. Fill another quartz cuvette with the blank solvent and place it in the sample beam. Run a baseline correction. e. Replace the blank in the sample beam with the most dilute standard solution. f. Record the absorbance spectrum. g. Repeat the measurement for all standard solutions, from the most dilute to the most concentrated. h. Measure the absorbance of the unknown sample solution.

4. Data Analysis: a. Identify the wavelength of maximum absorbance (λmax) from the spectra of the standard solutions. b. Create a calibration curve by plotting the absorbance at λmax versus the concentration of the standard solutions. c. Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The slope (m) of the line corresponds to the absorptivity. d. Use the absorbance of the unknown sample and the calibration curve to determine its concentration.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis A Weigh D&C Red No. 30 B Dissolve in Xylene (Stock) A->B C Serial Dilutions B->C D Set Wavelength Range & Baseline C->D Prepared Samples E Measure Absorbance of Standards D->E F Measure Absorbance of Unknown E->F I Determine Unknown Concentration F->I Absorbance Value G Identify λmax H Create Calibration Curve G->H H->I

Figure 1. Workflow for UV-Visible Spectroscopic Analysis of D&C Red No. 30.

Fluorescence Spectroscopy Protocol

This protocol describes the general steps for measuring the fluorescence emission spectrum of D&C Red No. 30.

1. Materials and Equipment:

  • D&C Red No. 30

  • Suitable solvent in which Red 30 is soluble and fluorescent (e.g., xylene or benzene)

  • Spectrofluorometer

  • Quartz cuvettes (4-sided polished for fluorescence)

2. Sample Preparation: a. Prepare a dilute solution of D&C Red No. 30 in the chosen solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

3. Measurement Procedure: a. Turn on the spectrofluorometer and allow the lamp to stabilize. b. Place a cuvette with the blank solvent in the sample holder to measure and subtract the background signal. c. Replace the blank with the sample cuvette. d. Set the excitation wavelength. This is often set at the λmax determined from UV-Visible absorption spectroscopy. e. Scan the emission monochromator over a wavelength range that is longer than the excitation wavelength to record the fluorescence emission spectrum. f. To determine the excitation spectrum, set the emission monochromator to the wavelength of maximum fluorescence intensity and scan the excitation monochromator.

4. Data Analysis: a. Identify the wavelength of maximum fluorescence emission (λem). b. The corrected excitation spectrum should be compared with the absorption spectrum to check for consistency.

Fluorescence_Workflow cluster_prep Sample Preparation cluster_measurement Spectrofluorometer Measurement cluster_analysis Data Analysis A Prepare Dilute Solution (Abs < 0.1) B Set Excitation Wavelength (λex) A->B Sample D Set Emission Wavelength (λem) A->D Sample C Scan Emission Spectrum B->C F Identify λem C->F E Scan Excitation Spectrum D->E G Compare Excitation & Absorption Spectra E->G

Figure 2. General Workflow for Fluorescence Spectroscopy of D&C Red No. 30.

Signaling Pathways and Logical Relationships

The spectroscopic properties of D&C Red No. 30 are governed by the principles of light absorption and emission by molecules. The following diagram illustrates the logical relationship between the absorption of a photon, the resulting electronic transition, and the subsequent relaxation pathways, including fluorescence.

Jablonski_Diagram cluster_absorption Absorption cluster_relaxation Relaxation Pathways S0 Ground State (S₀) S1 First Excited Singlet State (S₁) S0->S1 Excitation S1->S0 Emission S1->S0 Abs Photon Absorption (hν) Fluo Fluorescence (hν') NonRad Non-Radiative Decay (Vibrational Relaxation, etc.)

References

An In-depth Technical Guide to the Synthetic Dye Red 30 (CI 73360)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D&C Red 30 (CI 73360), a prominent member of the thioindigoid class of synthetic dyes, has a rich history of application across the pharmaceutical, cosmetic, and industrial sectors. This technical guide provides a comprehensive overview of its history, chemical synthesis, physicochemical properties, and analytical methodologies. Detailed experimental protocols for its synthesis and purity assessment are presented, alongside tabulated quantitative data for easy reference. Furthermore, this guide illustrates the manufacturing process and analytical workflows through detailed diagrams, offering a thorough resource for professionals engaged in research, development, and quality control involving this widely utilized synthetic colorant.

Introduction

This compound, known by its Color Index name CI 73360 and as Vat Red 1, is a synthetic organic pigment valued for its vibrant red hue and stability.[1][2] Chemically classified as a thioindigoid dye, it is structurally related to the ancient natural dye indigo.[3] Unlike water-soluble dyes, this compound is a pigment, meaning it is insoluble in water and many common solvents, a property that contributes to its stability and widespread use in solid and semi-solid formulations.[1][4] Its applications are extensive, ranging from the coloration of drug tablets and cosmetic products like lipsticks and blushes to industrial coatings and plastics.[2] The U.S. Food and Drug Administration (FDA) has approved D&C this compound for use in drugs and cosmetics, underscoring its importance in regulated industries.[4]

History and Development

The story of this compound is intrinsically linked to the broader history of synthetic vat dyes, which revolutionized the textile and chemical industries in the early 20th century. Vat dyes, so-named for the vats used in their application process, are characterized by their water-insoluble nature and the need for a chemical reduction step to enable dyeing.[4]

The journey began with the elucidation of the structure of natural indigo by Adolf von Baeyer, which paved the way for its first industrial synthesis in 1897.[5][6] This breakthrough spurred further research into related chemical structures. In 1901, René Bohn at BASF synthesized Indanthrene, the first synthetic vat dye, marking a significant advancement in dye chemistry.[7]

A pivotal moment in the development of thioindigoid dyes, the class to which this compound belongs, came in 1905 when German chemist Paul Friedländer synthesized thioindigo.[5][8] Friedländer's work on indigo derivatives was foundational, and the discovery of thioindigo opened up a new family of colorants with a range of hues and properties.[8] The development of synthetic vat dyes like thioindigo offered significant advantages over their natural counterparts, including a broader and more vibrant color range, improved color fastness, and greater consistency in production.[9] The specific timeline for the first synthesis of 6,6′-dichloro-4,4′-dimethylthioindigo, the compound known as this compound (Pigment Red 181), is not extensively documented in public literature, likely due to its proprietary development within the chemical industry. However, its manufacturing process builds upon the foundational chemical principles established by pioneers like Friedländer.

Chemical and Physical Properties

The chemical and physical properties of this compound are critical to its application and performance. A summary of these properties is provided in the table below.

PropertyValueReference
Chemical Name 6-Chloro-2-(6-chloro-4-methyl-3-oxobenzo[b]thien-2(3H)-ylidene)-4-methylbenzo[b]thiophene-3(2H)-one[10]
Synonyms CI 73360, D&C Red No. 30, Vat Red 1, Pigment Red 181[1][11]
CAS Number 2379-74-0[12]
Molecular Formula C₁₈H₁₀Cl₂O₂S₂[1]
Molecular Weight 393.31 g/mol [1]
Appearance Brilliant yellow-red solid[1]
Melting Point Not available
Boiling Point 529.10 °C (estimated)[12]
Density 1.583 g/cm³[13]
Solubility Insoluble in water, ethanol, and acetone. Soluble in xylene.[1][3]
UV-Vis λmax 540 nm (in xylene)[6]
Purity Specification >90% (as CI 73360)

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of a key intermediate, 6-chloro-4-methyl-thioindoxyl, which then undergoes oxidative dimerization. While specific industrial methodologies are often proprietary, the general synthetic pathway can be outlined based on established organosulfur chemistry.

Experimental Protocol: Synthesis of 6-chloro-4-methyl-thioindoxyl

The synthesis of the thioindoxyl intermediate can be approached through several routes, often starting from commercially available precursors. A representative method involves the following conceptual steps:

  • Preparation of a substituted thiophenol: This can be achieved through various methods, including the Herz reaction or Ullmann condensation, starting from a suitable chloro-toluidine derivative.

  • Thioalkylation: The resulting thiophenol is then reacted with an appropriate C2-synthon, such as chloroacetic acid, to introduce the carboxymethylthio group.

  • Intramolecular Cyclization: The substituted S-(carboxymethyl)thiophenol undergoes an intramolecular Friedel-Crafts acylation to form the thioindoxyl ring system.

Experimental Protocol: Oxidative Dimerization to this compound

The final step in the synthesis of this compound is the oxidative coupling of two molecules of the 6-chloro-4-methyl-thioindoxyl intermediate.

  • Dissolution of the Intermediate: The 6-chloro-4-methyl-thioindoxyl is dissolved in a suitable alkaline aqueous medium.

  • Oxidation: An oxidizing agent is introduced to the solution. This can be a variety of reagents, including air, or a chemical oxidant.

  • Precipitation and Isolation: The insoluble this compound pigment precipitates from the reaction mixture.

  • Purification: The crude pigment is collected by filtration, washed extensively with water to remove residual salts and impurities, and then dried. Further purification may involve washing with organic solvents to remove any unreacted starting material or side products.

A general representation of the final oxidation step is as follows: In a reactor, an aqueous paste of 4-Methyl-6-chlorobenzo[b]thiophen-3-one is mixed with water, sodium hydroxide, and a surfactant. The mixture is heated to approximately 70°C. A catalytic amount of a substance like cobalt dichlorophthalocyanine disulfonic acid is added, and the reaction proceeds for about an hour to yield the final pigment.[13]

Synthesis_of_Red_30 cluster_precursor Precursor Synthesis cluster_dimerization Dimerization and Purification Substituted Aniline Substituted Aniline Thiophenol Derivative Thiophenol Derivative Substituted Aniline->Thiophenol Derivative Herz Reaction or Ullmann Condensation Carboxymethylthioether Carboxymethylthioether Thiophenol Derivative->Carboxymethylthioether Thioalkylation with Chloroacetic Acid 6-chloro-4-methyl-thioindoxyl 6-chloro-4-methyl-thioindoxyl Carboxymethylthioether->6-chloro-4-methyl-thioindoxyl Intramolecular Friedel-Crafts Acylation Oxidative Coupling Oxidative Coupling 6-chloro-4-methyl-thioindoxyl->Oxidative Coupling Crude this compound Crude this compound Oxidative Coupling->Crude this compound Purified this compound Purified this compound Crude this compound->Purified this compound Washing and Drying

Fig. 1: Conceptual synthesis pathway for D&C this compound.

Analytical Methods for Quality Control

The purity of this compound is crucial for its use in regulated products. A combination of chromatographic and spectroscopic techniques is employed for its quality control.

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in a known volume of a suitable solvent (e.g., DMSO) to create a stock solution. Further dilutions may be necessary to bring the concentration within the linear range of the detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient elution is often employed, starting with a higher proportion of a weaker solvent (e.g., water with an ammonium acetate buffer) and gradually increasing the proportion of a stronger organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: A typical flow rate is around 1.0 mL/min.

    • Detection: A photodiode array (PDA) detector is used to monitor the elution profile at multiple wavelengths, including the λmax of this compound (around 540 nm).

  • Data Analysis: The purity of the sample is determined by comparing the peak area of the main component (this compound) to the total area of all peaks in the chromatogram. Identification of impurities can be aided by comparison with reference standards and by analyzing their UV-Vis spectra obtained from the PDA detector.

HPLC_Workflow Sample Weighing Sample Weighing Dissolution in Solvent Dissolution in Solvent Sample Weighing->Dissolution in Solvent HPLC Injection HPLC Injection Dissolution in Solvent->HPLC Injection Chromatographic Separation Chromatographic Separation HPLC Injection->Chromatographic Separation PDA Detection PDA Detection Chromatographic Separation->PDA Detection Data Analysis Data Analysis PDA Detection->Data Analysis Purity Report Purity Report Data Analysis->Purity Report

Fig. 2: General workflow for HPLC analysis of D&C this compound.
Spectroscopic Analysis

UV-Visible spectroscopy is a fundamental technique for the characterization of this compound. The absorption spectrum provides information about its color and can be used for quantitative analysis in solution. The maximum absorption (λmax) of this compound in xylene is reported to be at 540 nm.[6]

Lake Formation

For many applications, particularly in cosmetics and pharmaceuticals, this compound is used in the form of a "lake." A lake pigment is produced by adsorbing a water-soluble dye onto an insoluble substrate, thereby rendering the color insoluble in water.[6] In the case of D&C this compound, the straight dye is reacted with precipitants and salts, often involving aluminum, to form the lake.[10] This process enhances the stability of the colorant and allows for its use in products where bleeding of the color is undesirable.

Lake_Formation D&C this compound (Soluble Dye) D&C this compound (Soluble Dye) Reaction Vessel Reaction Vessel D&C this compound (Soluble Dye)->Reaction Vessel Insoluble Substrate (e.g., Alumina Hydrate) Insoluble Substrate (e.g., Alumina Hydrate) Insoluble Substrate (e.g., Alumina Hydrate)->Reaction Vessel Precipitant (e.g., Aluminum Salt) Precipitant (e.g., Aluminum Salt) Precipitant (e.g., Aluminum Salt)->Reaction Vessel D&C this compound Lake (Insoluble Pigment) D&C this compound Lake (Insoluble Pigment) Reaction Vessel->D&C this compound Lake (Insoluble Pigment) Adsorption/ Precipitation

Fig. 3: Process of D&C this compound lake formation.

Conclusion

D&C this compound is a synthetic dye with a significant history and a broad range of applications, particularly in regulated industries. Its thioindigoid structure imparts a vibrant red color and excellent stability. Understanding its synthesis, physicochemical properties, and the analytical methods for its quality control is essential for researchers, scientists, and drug development professionals. This guide has provided a detailed overview of these aspects, offering both theoretical background and practical experimental considerations. The continued use of this compound in various consumer and industrial products is a testament to its enduring value as a synthetic colorant.

References

A Comprehensive Technical Guide to the Solubility of D&C Red 30 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to D&C Red 30

D&C this compound is a widely used colorant in the cosmetic, pharmaceutical, and personal care industries.[1] Its chemical name is 6-chloro-2-(6-chloro-4-methyl-3-oxobenzo[b]thien-2(3H)-ylidene)-4-methyl-benzo[b]thiophen-3(2H)-one.[2] As a thioindigo dye, its molecular structure contributes to its vibrant color and low solubility. Thioindigo compounds, in general, are known for their limited solubility in conventional organic solvents.[3][4]

Solubility Profile of D&C this compound

Precise quantitative solubility data for D&C this compound is scarce. The following table summarizes the available qualitative solubility information. It is important to note that "insoluble" in this context does not necessarily mean zero solubility, but rather that the solubility is very low.

Table 1: Qualitative Solubility of D&C this compound in Various Solvents

SolventSolubilityReference
WaterInsoluble[1][2]
EthanolSoluble (Thioindigo)[5]
XyleneSoluble (Thioindigo)[5]
General Organic SolventsLimited/Low Solubility[3][4]

Note: The solubility in ethanol and xylene is reported for the parent compound thioindigo and may not be directly representative of D&C this compound, which has additional chemical substituents.

Experimental Protocols for Solubility Determination

To empower researchers to ascertain the precise solubility of D&C this compound in their solvents of interest, this section provides detailed, step-by-step protocols for three widely accepted methods: Gravimetric Analysis, UV-Vis Spectrophotometry, and High-Performance Liquid Chromatography (HPLC).

Gravimetric Analysis

This method directly measures the mass of the dissolved solid in a known volume of a saturated solution. It is a fundamental and accurate method for determining solubility.

Experimental Protocol:

  • Sample Preparation: Accurately weigh a surplus amount of D&C this compound powder.

  • Equilibration: Add the weighed D&C this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel. Stir the suspension at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

  • Phase Separation: Allow the undissolved pigment to settle. Carefully separate the saturated supernatant from the solid residue. This can be achieved by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm PTFE syringe filter) to remove all undissolved particles.

  • Solvent Evaporation: Accurately transfer a known volume of the clear, saturated filtrate to a pre-weighed, clean, and dry container. Evaporate the solvent under controlled conditions (e.g., in a fume hood with gentle heating or under vacuum) until the dissolved D&C this compound is left as a dry residue.

  • Weighing and Calculation: Place the container with the dry residue in a desiccator to cool to room temperature. Weigh the container with the residue. The difference between this mass and the initial mass of the empty container gives the mass of the dissolved D&C this compound. Calculate the solubility in g/L or other desired units.

experimental_workflow_gravimetric cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep_sample Weigh excess D&C this compound mix Combine and stir (24-48h at constant T) prep_sample->mix prep_solvent Measure known volume of solvent prep_solvent->mix centrifuge Centrifuge mix->centrifuge filter Filter supernatant (0.22 µm filter) centrifuge->filter evaporate Evaporate known volume of filtrate filter->evaporate weigh Weigh dry residue evaporate->weigh calculate Calculate solubility weigh->calculate

Caption: Gravimetric analysis workflow for solubility determination.

UV-Vis Spectrophotometry

This method is suitable for compounds that absorb light in the UV-Vis spectrum. It relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. A calibration curve is first established using solutions of known concentrations.

Experimental Protocol:

  • Preparation of Standard Solutions: Prepare a stock solution of D&C this compound in a solvent in which it has reasonable, albeit low, solubility (e.g., a chlorinated solvent or a solvent mixture). Create a series of standard solutions of known concentrations by serial dilution of the stock solution.

  • Determination of Maximum Absorbance (λmax): Scan one of the standard solutions across the UV-Vis spectrum (e.g., 350-700 nm) to identify the wavelength of maximum absorbance (λmax).[6] All subsequent absorbance measurements should be performed at this wavelength.

  • Generation of Calibration Curve: Measure the absorbance of each standard solution at λmax. Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

  • Preparation of Saturated Solution: Prepare a saturated solution of D&C this compound in the solvent of interest as described in the gravimetric analysis protocol (steps 1 and 2).

  • Sample Analysis: After filtration, if the absorbance of the saturated solution is too high (outside the linear range of the calibration curve), dilute it with a known volume of the solvent. Measure the absorbance of the (diluted) saturated solution at λmax.

  • Calculation of Solubility: Use the equation of the calibration curve to determine the concentration of D&C this compound in the measured solution. If the sample was diluted, multiply the result by the dilution factor to obtain the solubility of the saturated solution.

experimental_workflow_uv_vis cluster_calibration Calibration cluster_sample_prep Sample Preparation cluster_analysis Analysis prep_standards Prepare standard solutions find_lambda_max Determine λmax prep_standards->find_lambda_max measure_standards Measure absorbance of standards find_lambda_max->measure_standards plot_curve Generate calibration curve measure_standards->plot_curve calculate_conc Calculate concentration from curve plot_curve->calculate_conc prep_saturated Prepare saturated solution filter_sample Filter saturated solution prep_saturated->filter_sample dilute_sample Dilute if necessary filter_sample->dilute_sample measure_sample Measure absorbance of sample dilute_sample->measure_sample measure_sample->calculate_conc final_solubility Calculate final solubility calculate_conc->final_solubility

Caption: UV-Vis spectrophotometry workflow for solubility.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining the concentration of a substance in a solution. It is particularly useful for analyzing complex mixtures and for quantifying compounds with low solubility.

Experimental Protocol:

  • Method Development: Develop a suitable HPLC method for the analysis of D&C this compound. This involves selecting an appropriate column (e.g., a C18 reversed-phase column), mobile phase, flow rate, and detector wavelength (based on the UV-Vis spectrum). The mobile phase should be capable of eluting D&C this compound from the column as a sharp, well-defined peak.

  • Preparation of Standard Solutions and Calibration Curve: Prepare a series of standard solutions of D&C this compound with known concentrations in a suitable solvent. Inject each standard solution into the HPLC system and record the peak area. Create a calibration curve by plotting peak area versus concentration.

  • Preparation of Saturated Solution: Prepare a saturated solution of D&C this compound in the solvent of interest as described in the gravimetric analysis protocol (steps 1 and 2).

  • Sample Analysis: After filtration, inject a known volume of the clear saturated solution into the HPLC system. Record the chromatogram and determine the peak area corresponding to D&C this compound.

  • Calculation of Solubility: Use the calibration curve to determine the concentration of D&C this compound in the injected sample, which corresponds to its solubility in the test solvent.

experimental_workflow_hplc cluster_method_dev Method Development cluster_calibration Calibration cluster_sample_analysis Sample Analysis cluster_calculation Calculation select_column Select column select_mobile_phase Select mobile phase select_column->select_mobile_phase optimize_conditions Optimize conditions select_mobile_phase->optimize_conditions prep_standards Prepare standard solutions inject_standards Inject standards prep_standards->inject_standards plot_curve Generate calibration curve inject_standards->plot_curve calculate_conc Calculate concentration from curve plot_curve->calculate_conc prep_saturated Prepare and filter saturated solution inject_sample Inject sample prep_saturated->inject_sample get_peak_area Determine peak area inject_sample->get_peak_area get_peak_area->calculate_conc

Caption: HPLC workflow for solubility determination.

Factors Influencing Solubility

The solubility of D&C this compound in organic solvents can be influenced by several factors, including:

  • Solvent Polarity: The principle of "like dissolves like" is a key determinant. The solubility of a relatively non-polar molecule like D&C this compound is expected to be higher in less polar organic solvents.

  • Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature. However, the extent of this increase is specific to the solute-solvent system.

  • Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities.

  • Purity of the Pigment: Impurities in the D&C this compound sample can affect its measured solubility.

Conclusion

While quantitative solubility data for D&C this compound in organic solvents is not extensively documented, this guide provides a framework for researchers to understand its general solubility characteristics and to experimentally determine its solubility in specific solvent systems. The detailed protocols for gravimetric, UV-Vis spectrophotometric, and HPLC analysis offer robust methods for generating reliable quantitative data, which is crucial for formulation development, quality control, and regulatory compliance in the pharmaceutical and cosmetic industries. Careful consideration of the factors influencing solubility will aid in the selection of appropriate solvents and the interpretation of experimental results.

References

An In-depth Technical Guide to D&C Red No. 30 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic dye D&C Red No. 30 (Red 30), focusing on its chemical properties, regulatory status, and the current landscape of its biological research. This document is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Core Chemical and Physical Properties

D&C Red No. 30, a member of the thioindigoid class of dyes, is recognized for its vibrant red-pink hue. Its insolubility in water classifies it as a pigment, leading to its use in various applications where stability and color permanence are required.[1][2]

Table 1: Chemical Identification and Molecular Characteristics of D&C Red No. 30

IdentifierValue
Chemical Name 6-chloro-2-(6-chloro-4-methyl-3-oxobenzo[b]thien-2(3H)-ylidene)-4-methyl-benzo[b]thiophen-3(2H)-one
CAS Number 2379-74-0
Molecular Formula C₁₈H₁₀Cl₂O₂S₂[3]
Molecular Weight 393.3 g/mol [4]
Synonyms Vat Red 1, C.I. 73360, Pigment Red 181[4]

Table 2: Physicochemical Properties of D&C Red No. 30

PropertyValue
Appearance Red solid[5]
Solubility Insoluble in water; Soluble in ethanol, xylene[1][5]
Melting Point 280 °C (536 °F; 553 K)[5]
Density 1.583 g/cm³[3]
Boiling Point 529.1°C at 760 mmHg[3]
Flash Point 273.8°C[3]

Regulatory and Safety Profile

D&C Red No. 30 is an FDA-approved color additive for use in drugs and cosmetics, subject to certification of each batch.[1] It is widely used in the formulation of various personal care products and pharmaceuticals.[2] However, its use is restricted in products intended for the area around the eye.[1]

From a safety perspective, while generally considered safe for its approved uses, skin and eye irritation may occur upon contact.[6] Good industrial hygiene and safety practices are recommended when handling the substance in a laboratory setting.[6]

Current State of Biological Research and Signaling Pathways

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the specific biological activities and signaling pathways of D&C Red No. 30. The bulk of existing research focuses on its properties as a colorant, its synthesis, and its detection in various products.

There is a notable absence of in-depth studies investigating its pharmacokinetics, pharmacodynamics, or its potential to modulate specific cellular signaling pathways, which is of critical interest to drug development professionals. The broader class of thioindigoid dyes has been explored for various applications, but specific biological data attributable to D&C Red No. 30 is scarce.

Given the lack of defined signaling pathways for D&C Red No. 30, a logical workflow for initiating research into its biological effects is proposed below.

G Proposed Research Workflow for D&C Red No. 30 A Cytotoxicity Screening (e.g., MTT, LDH assays) in relevant cell lines B Genotoxicity Assessment (e.g., Ames test, micronucleus assay) A->B Assess mutagenic potential C Initial Target Identification (e.g., receptor binding assays, enzyme inhibition screens) B->C Identify potential molecular targets D Pathway Analysis (e.g., Western blot, qPCR) for pathways related to identified targets C->D Investigate mechanism of action E Cellular Imaging (e.g., immunofluorescence) to observe subcellular localization and effects D->E F Animal Model Studies (e.g., rodent models) to assess systemic effects and toxicity E->F Translate to in vivo models G Pharmacokinetic Profiling (ADME studies) F->G

References

Unveiling the Research Potential of Red 30: A Technical Examination Beyond Cosmetics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 13, 2025 – This technical guide provides an in-depth analysis of the synthetic colorant Red 30 (CI 73360), exploring its potential research applications beyond its established use in the cosmetic and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals interested in the broader utility of existing chemical compounds.

Introduction: Distinguishing this compound from Confounding Colorants

This compound, chemically known as 6-Chloro-2-(6-chloro-4-methyl-3-oxobenzo[b]thien-2(3H)-ylidene)-4-methylbenzo[b]thiophene-3(2H)-one, is a synthetic pigment belonging to the thioindigoid class of dyes.[1][2] It is crucial to distinguish this compound (CI 73360) from another commonly referenced colorant, Red 3 (Erythrosine, CI 45430). Much of the scientific literature concerning the biological effects and health risks, such as impacts on thyroid function and potential carcinogenicity, is associated with Red 3, not this compound.[3] This guide will focus exclusively on the known properties and potential novel applications of this compound.

dot

Caption: Chemical and functional distinction between this compound and Red 3.

Current Approved Applications: A Focus on Pharmaceuticals

This compound is approved by regulatory bodies such as the U.S. Food and Drug Administration (FDA) for use as a colorant in both drugs and cosmetics.[1][4] Its primary function in these applications is to provide a distinct and stable color, aiding in product identification and aesthetic appeal.[5][6] The "lake" form, this compound Lake, is an insoluble pigment made by precipitating the dye with a metal salt, often aluminum, which enhances its stability in solid dosage forms.[6][7]

Use in Pharmaceutical Formulations

In the pharmaceutical industry, this compound and its lake are utilized as excipients in various dosage forms, including:

  • Tablet Coatings: To provide a uniform and identifiable color.[6]

  • Capsule Shells: For branding and differentiation of products.

  • Oral Suspensions: To improve patient acceptance and compliance.

The selection of this compound in these formulations is primarily due to its high stability to light and heat.[8]

Exploration of Non-Cosmetic Research Applications: A Review of the Literature

A comprehensive review of scientific literature and patent databases reveals a significant lack of documented research applications for this compound beyond its role as a colorant. While other dyes have been repurposed for various scientific applications, this compound has not been extensively explored for functional roles such as:

  • Biological Staining: There is no evidence to suggest this compound has an affinity for specific cellular structures or biomolecules that would make it a useful biological stain.

  • Fluorescent Probing: The intrinsic fluorescence properties of this compound have not been characterized or exploited for imaging or sensing applications in biological systems.

  • Drug Delivery: While present in drug formulations for color, there are no reports of this compound being used as an active component of a drug delivery system, for example, in targeted release or as a carrier.

The broader class of thioindigoid dyes, to which this compound belongs, has been noted for potential applications in organic electronics and as photoresponsive materials, but these studies have not specifically focused on this compound in a biological or pharmaceutical research context.[9]

Quantitative Data Summary

Due to the limited research on this compound's biological activities, quantitative data regarding its effects in non-cosmetic applications is largely unavailable. The table below summarizes the known regulatory and chemical information.

PropertyValueReference
CI Name CI 73360[1]
Common Name D&C Red No. 30[4]
Chemical Class Thioindigoid[1]
CAS Number 2379-74-0[10]
Molecular Formula C18H10Cl2O2S2[10]
FDA Approved Uses Drugs, Cosmetics[1][4]

Future Research Directions: A Hypothetical Workflow

The absence of research into the functional applications of this compound presents an opportunity for novel investigations. A hypothetical workflow for evaluating the potential of an existing colorant like this compound for new research applications is outlined below.

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Workflow cluster_Phase1 Phase 1: Characterization cluster_Phase2 Phase 2: In Vitro Screening cluster_Phase3 Phase 3: Application Development A Physicochemical Profiling (Solubility, Stability, pKa) B Spectroscopic Analysis (Absorbance, Fluorescence) A->B H Integration into Drug Delivery System A->H Based on chemical properties C Cytotoxicity Assays (e.g., MTT, LDH) B->C Proceed if properties are favorable D Cellular Uptake & Localization (Confocal Microscopy) C->D E Binding Affinity Studies (e.g., to DNA, proteins) D->E F Development as Biological Stain E->F If specific localization observed G Development as Fluorescent Probe E->G If fluorescent & localized

References

Technical Guide: Safety and Handling of D&C Red No. 30 for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and regulatory considerations for D&C Red No. 30 (CI 73360) in a laboratory setting. The information is intended to support risk assessment and the implementation of safe laboratory practices.

Chemical and Physical Properties

D&C Red No. 30 is a synthetic, water-insoluble pigment classified as a thioindigoid dye.[1] It is produced from petroleum or coal tar sources and is used as a colorant in cosmetics, drugs, and personal care products.[1][2] In the European Union, it is referred to by its Colour Index (CI) number, CI 73360.[3][4]

Table 1: Chemical and Physical Data for D&C Red No. 30

PropertyValueSource
Chemical Name 6-Chloro-2-(6-chloro-4-methyl-3-oxobenzo[b]thien-2(3H)-ylidene)-4-methylbenzo[b]thiophene-3(2H)-one[4]
Synonyms Vat Red 1, CI 73360, Pigment Red 181[5][6]
CAS Number 2379-74-0[6]
Molecular Formula C18H10Cl2O2S2[5][6]
Molecular Weight 393.3 g/mol [5][6]
Physical State Powder[4]
Boiling Point 529.1°C at 760 mmHg[6]
Flash Point 273.8°C[6]
Density 1.583 g/cm³[6]
Solubility Insoluble in water[3]

Toxicological and Hazard Information

While generally considered to have low toxicity due to its insolubility, D&C Red No. 30 is not without hazards and should be handled with care.[7] It is not classified as hazardous by the Globally Harmonized System (GHS) in a majority of reports, but some notifications include hazard statements.[5]

Table 2: Summary of Toxicological Data and GHS Classifications

HazardClassification & StatementSource
Acute Toxicity (Oral) GHS Category 5: May be harmful if swallowed (H303)[8]
Acute Toxicity (Inhalation) GHS Category 5: May be harmful if inhaled (H333)[8]
Eye Irritation GHS Category 2B: Causes eye irritation (H320)[8]
Skin Corrosion/Irritation Not classified[8]
Carcinogenicity Not classified[8]
Reproductive Toxicity Not classified[8]
Environmental Hazard Listed as Persistent, Bioaccumulative, and Inherently Toxic to the environment by Canada.[5]

Potential Health Effects:

  • Inhalation: May cause drowsiness or dizziness.[8]

  • Eye Contact: Causes serious eye irritation.[8]

  • Ingestion: May cause nausea, vomiting, and diarrhea.[8]

Laboratory Handling and Safety Protocols

Adherence to standard laboratory safety procedures is crucial when working with D&C Red No. 30 powder. The primary routes of exposure in a lab setting are inhalation of dust and dermal or ocular contact.[9]

Personal Protective Equipment (PPE)

A risk assessment should guide the selection of appropriate PPE. The following are minimum recommendations:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A laboratory coat is required. Ensure it is kept clean and removed before leaving the laboratory area.[10]

Engineering Controls
  • Ventilation: Handle D&C Red No. 30 powder in a well-ventilated area. For procedures that may generate significant dust, use a chemical fume hood or a powder containment hood.[10]

General Handling Procedures
  • Avoid generating dust.

  • Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[8][9]

  • Keep containers tightly closed when not in use.

  • Protect work surfaces from contamination by using disposable, plastic-backed absorbent paper.[9]

  • Ensure all containers are properly labeled with the chemical name and any associated hazards.[10]

Storage
  • Store in a cool, dry, well-ventilated area.

  • Segregate from incompatible materials. Although specific incompatibilities are not well-documented, it is good practice to store it away from strong oxidizing agents.

Spills and Waste Disposal
  • For small spills: Carefully sweep or vacuum up the spilled powder, avoiding dust generation. Place in a sealed, labeled container for disposal. Clean the spill area with soap and water.

  • Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[5]

First Aid Measures

Table 3: First Aid Procedures for D&C Red No. 30 Exposure

Exposure RouteFirst Aid ProcedureSource
Inhalation Remove to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[8]
Eye Contact Immediately flush with plenty of cool water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]
Skin Contact Wash the affected area thoroughly with soap and water. If irritation develops, consult a physician.[8]
Ingestion Do NOT induce vomiting. Seek immediate medical attention.[8]

Experimental Protocols and Visualizations

While specific research protocols involving D&C Red No. 30 are proprietary, the following workflows represent standard laboratory procedures for handling and preparing solutions from a powdered substance.

General Workflow for Handling Powdered D&C Red No. 30

The following diagram illustrates a standard workflow for safely handling D&C Red No. 30 powder in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep1 Conduct Risk Assessment prep2 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Prepare Work Area (Fume Hood, Bench Paper) prep2->prep3 handle1 Retrieve D&C Red 30 from storage prep3->handle1 handle2 Weigh desired quantity in fume hood handle1->handle2 handle3 Transfer powder to receiving vessel handle2->handle3 handle4 Close primary container handle3->handle4 clean1 Decontaminate work surfaces and equipment handle4->clean1 clean2 Dispose of waste (PPE, bench paper, etc.) clean1->clean2 clean3 Return D&C this compound to storage clean2->clean3 clean4 Remove PPE clean3->clean4 clean5 Wash hands thoroughly clean4->clean5

Caption: General laboratory workflow for handling powdered D&C Red No. 30.

Logical Flowchart for Exposure Response

This diagram provides a decision-making workflow in the event of an accidental exposure to D&C Red No. 30.

G start Exposure Occurs route Identify Route of Exposure start->route inhale Inhalation: Move to fresh air. Seek medical attention if symptoms persist. route->inhale Inhalation eye Eye Contact: Rinse with water for 15 mins. Remove contacts. Seek medical attention. route->eye Eye skin Skin Contact: Wash with soap and water. Seek medical attention if irritation occurs. route->skin Skin ingest Ingestion: DO NOT induce vomiting. Seek immediate medical attention. route->ingest Ingestion report Report incident to Laboratory Supervisor inhale->report eye->report skin->report ingest->report

Caption: Decision workflow for responding to accidental laboratory exposure.

References

A Preliminary Investigation into the Fluorescent Properties of D&C Red 30

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

D&C Red No. 30 (Colour Index No. 73360), a synthetic pigment belonging to the thioindigo class of dyes, is widely utilized in the cosmetic and pharmaceutical industries. While primarily recognized for its vibrant red hue, the inherent molecular structure of its thioindigo core suggests the potential for fluorescent properties. This technical guide provides a preliminary investigation into these characteristics, drawing upon available data for thioindigo and its derivatives as a proxy for Red 30. A comprehensive understanding of its photophysical behavior is crucial for researchers exploring its application in fluorescence-based assays, bio-imaging, and as a potential photosensitizer in drug development.

The fluorescence of thioindigo dyes is notably sensitive to the molecular environment, particularly solvent polarity. Studies have shown that thioindigo can exhibit a significant "on-off" fluorescent behavior, with high quantum yields in nonpolar environments and pronounced quenching in polar media.[1] This solvatochromism presents opportunities for the development of environmentally sensitive fluorescent probes.

Quantitative Fluorescent Properties of Thioindigo Derivatives

Direct, experimentally determined quantitative data on the fluorescent properties of D&C Red No. 30 in solution is limited in publicly accessible literature. However, data from closely related thioindigo compounds can provide valuable preliminary insights. The following table summarizes key photophysical parameters for thioindigo and a representative derivative, 6,6'-diethoxythioindigo. It is important to note that these values should be considered as approximations for D&C Red No. 30 and would require experimental verification.

CompoundSolventExcitation Max (λ_ex) (nm)Emission Max (λ_em) (nm)Fluorescence Quantum Yield (Φ_F)
ThioindigoDioxaneNot ReportedNot Reported~0.50[1]
ThioindigoBenzeneNot ReportedNot Reported~0.70[1]
ThioindigoPolar SolventsNot ReportedNot Reported≤0.01[1]
6,6'-diethoxythioindigoBenzeneNot ReportedNot Reported0.71[2]

Note: The significant variation in quantum yield with solvent polarity is a key characteristic of thioindigo dyes.

Experimental Protocols

To definitively characterize the fluorescent properties of D&C Red No. 30, the following experimental protocols are recommended.

Sample Preparation
  • Objective: To prepare solutions of D&C Red No. 30 in various solvents for spectroscopic analysis.

  • Materials:

    • D&C Red No. 30 powder (high purity)

    • Spectroscopic grade solvents of varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetone, ethanol, water)

    • Volumetric flasks

    • Analytical balance

    • Ultrasonic bath

  • Procedure:

    • Prepare a stock solution of D&C Red No. 30 in a suitable non-polar solvent where it has good solubility (e.g., dichloromethane or toluene) at a concentration of 1 mg/mL.

    • Use the stock solution to prepare a series of dilute solutions in the various solvents of interest. The final concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation maximum to minimize inner filter effects.[3]

    • Use an ultrasonic bath to ensure complete dissolution of the dye.

    • Prepare a blank sample for each solvent used.

Absorbance, Excitation, and Emission Spectra Acquisition
  • Objective: To determine the optimal excitation wavelength and measure the fluorescence emission spectrum.

  • Instrumentation:

    • UV-Vis Spectrophotometer

    • Spectrofluorometer

    • Quartz cuvettes (1 cm path length)

  • Procedure:

    • Absorbance Spectrum: Record the absorbance spectrum of each D&C Red No. 30 solution from 300 nm to 700 nm using the UV-Vis spectrophotometer. The wavelength of maximum absorbance (λ_abs_max) will provide an initial estimate for the optimal excitation wavelength.[4]

    • Excitation Spectrum: Set the emission monochromator of the spectrofluorometer to the expected emission maximum (start with ~20-30 nm red-shifted from the λ_abs_max). Scan the excitation wavelength across the absorption band. The wavelength at which the fluorescence intensity is maximal is the excitation maximum (λ_ex_max).

    • Emission Spectrum: Set the excitation monochromator to the determined λ_ex_max. Scan the emission monochromator to record the fluorescence emission spectrum. The wavelength at which the emission intensity is highest is the emission maximum (λ_em_max).[5]

Determination of Fluorescence Quantum Yield
  • Objective: To quantify the efficiency of the fluorescence process.

  • Method: The relative quantum yield can be determined using a well-characterized fluorescent standard with a known quantum yield and similar spectral properties (e.g., Rhodamine 6G or Cresyl Violet).

  • Procedure:

    • Prepare a series of solutions of both the D&C Red No. 30 and the standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength of the standard.

    • Measure the absorbance of each solution at the excitation wavelength.

    • Measure the integrated fluorescence intensity of each solution, exciting at the same wavelength used for the absorbance measurements.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The slope of these plots (Grad) is used to calculate the quantum yield (Φ) of the sample using the following equation:

      Φ_sample = Φ_standard * (Grad_sample / Grad_standard) * (n_sample / n_standard)^2

      where 'n' is the refractive index of the solvent.

Visualizations

Experimental Workflow for Characterizing Fluorescent Properties

G cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement cluster_quant Quantitative Analysis start Start: Obtain D&C this compound Powder stock Prepare Stock Solution (e.g., 1 mg/mL in Toluene) start->stock dilute Prepare Dilute Solutions in Various Solvents (Abs ~ 0.1) stock->dilute abs_spec Record Absorbance Spectrum (Determine λ_abs_max) dilute->abs_spec ex_spec Record Excitation Spectrum (Determine λ_ex_max) abs_spec->ex_spec em_spec Record Emission Spectrum (Determine λ_em_max) ex_spec->em_spec qy_prep Prepare Sample & Standard for Quantum Yield em_spec->qy_prep qy_measure Measure Absorbance & Integrated Fluorescence qy_prep->qy_measure qy_calc Calculate Fluorescence Quantum Yield (Φ_F) qy_measure->qy_calc end end qy_calc->end End: Characterized Fluorescent Properties

Caption: Workflow for the experimental characterization of the fluorescent properties of a compound.

Logical Relationship of Thioindigo Fluorescence to Solvent Polarity

G cluster_env Molecular Environment cluster_prop Fluorescent Properties of Thioindigo nonpolar Nonpolar Solvent (e.g., Benzene, Dioxane) high_qy High Fluorescence Quantum Yield ('On' State) nonpolar->high_qy Promotes polar Polar Solvent (e.g., Water, Ethanol) low_qy Low Fluorescence Quantum Yield ('Off' State) polar->low_qy Promotes

Caption: The influence of solvent polarity on the fluorescence quantum yield of thioindigo dyes.

Conclusion

While D&C Red No. 30 is not primarily marketed as a fluorescent compound, its thioindigo core structure strongly suggests the potential for environmentally sensitive fluorescence. The preliminary data from related thioindigo compounds indicate that this compound may exhibit significant fluorescence in nonpolar environments, a property that could be exploited in various research and development applications. The experimental protocols outlined in this guide provide a clear path for the definitive characterization of its photophysical properties. Such a characterization will be instrumental for scientists and professionals considering the use of D&C Red No. 30 in novel, fluorescence-based technologies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Red 30 in a Research Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and purification of Red 30 (also known as D&C Red No. 30, Vat Red 1, or 6,6'-dichloro-4,4'-dimethylthioindigo) for research purposes. The procedures outlined are suitable for a standard organic chemistry laboratory setting.

Overview and Chemical Data

This compound is a synthetic thioindigoid dye. Its insolubility in water and many organic solvents makes it a useful pigment in various applications, including cosmetics and pharmaceuticals. The synthesis involves a multi-step process culminating in an oxidative dimerization. Subsequent purification is crucial to remove impurities and achieve a high-purity final product suitable for research and development applications.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name6,6'-dichloro-4,4'-dimethyl-[2,2'-bibenzo[b]thiophene]-3,3'(2H,2'H)-dione
SynonymsD&C Red No. 30, Vat Red 1, C.I. 73360
Molecular FormulaC₁₈H₁₀Cl₂O₂S₂
Molecular Weight393.31 g/mol
CAS Number2379-74-0
AppearancePink to red powder
SolubilityInsoluble in water, ethanol, and acetone. Soluble in xylene.[1]

Synthesis of this compound

The synthesis of this compound is a two-step process starting from 4-chloro-2-methylaniline. The first step is the synthesis of the key intermediate, 6-chloro-4-methyl-1-benzothiophen-3(2H)-one. The second step is the oxidative dimerization of this intermediate to yield this compound.

Synthesis Pathway

Synthesis_Pathway A 4-Chloro-2-methylaniline B Diazotization (NaNO₂, HCl) A->B Step 1a C Thioglycolic Acid (NaOH) B->C Step 1b D 6-Chloro-4-methyl-1-benzothiophen-3(2H)-one C->D Step 1c (Cyclization) E Oxidative Dimerization (Disodium Polysulfide, NaOH) D->E Step 2 F This compound (6,6'-dichloro-4,4'-dimethylthioindigo) E->F

Caption: Synthesis pathway of this compound from 4-chloro-2-methylaniline.

Experimental Protocol: Synthesis of 6-chloro-4-methyl-1-benzothiophen-3(2H)-one (Precursor)

This protocol is adapted from established methods for the synthesis of substituted benzothiophenones.

Materials:

  • 4-chloro-2-methylaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Thioglycolic acid

  • Sodium hydroxide (NaOH)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 4-chloro-2-methylaniline (1 equivalent) in a mixture of concentrated HCl and water at 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Thiolation and Cyclization:

    • In a separate beaker, prepare a solution of thioglycolic acid (1.2 equivalents) in an aqueous solution of sodium hydroxide.

    • Slowly add the cold diazonium salt solution to the thioglycolic acid solution, keeping the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-3 hours to effect cyclization.

    • Cool the reaction mixture to room temperature. The solid product, 6-chloro-4-methyl-1-benzothiophen-3(2H)-one, will precipitate.

  • Work-up and Isolation:

    • Filter the precipitate using a Büchner funnel and wash thoroughly with cold deionized water until the filtrate is neutral.

    • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Dry the purified product under vacuum.

Table 2: Typical Reaction Parameters for Precursor Synthesis

ParameterValue
Molar Ratio (aniline:NaNO₂:thioglycolic acid)1 : 1.1 : 1.2
Diazotization Temperature0-5 °C
Cyclization Temperature80-90 °C
Expected Yield70-80%
Experimental Protocol: Synthesis of this compound

This protocol is based on the oxidative dimerization of the precursor.

Materials:

  • 6-chloro-4-methyl-1-benzothiophen-3(2H)-one

  • Disodium polysulfide (Na₂Sₓ)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloro-4-methyl-1-benzothiophen-3(2H)-one (1 equivalent).

    • Add an aqueous solution of sodium hydroxide.

    • Add an aqueous solution of disodium polysulfide (2-3 equivalents of sulfur).

  • Oxidative Dimerization:

    • Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 2-4 hours. The color of the reaction mixture should change to a deep red as the product forms.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the solid product using a Büchner funnel.

    • Wash the crude product extensively with hot deionized water to remove any remaining salts.

    • Wash the product with hot ethanol to remove organic impurities.

    • Dry the final product, this compound, in a vacuum oven at 60-80 °C.

Table 3: Typical Reaction Parameters for this compound Synthesis

ParameterValue
Molar Ratio (Precursor:Sulfur in Polysulfide)1 : 2-3
Reaction TemperatureReflux (~100 °C)
Reaction Time2-4 hours
Expected Yield> 90%

Purification of this compound

Due to its low solubility, purification of this compound primarily involves washing and recrystallization from a high-boiling point solvent.

Purification Workflow

Purification_Workflow A Crude this compound B Wash with Hot Deionized Water A->B C Wash with Hot Ethanol B->C D Recrystallization from Xylene C->D E Filtration and Washing with Cold Xylene D->E F Drying under Vacuum E->F G Pure this compound F->G

Caption: Experimental workflow for the purification of this compound.

Experimental Protocol: Purification by Recrystallization

Materials:

  • Crude this compound

  • Xylene (or other high-boiling aromatic solvent like chlorobenzene)

  • Heating mantle with a stirrer

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution:

    • Place the crude this compound in a large Erlenmeyer flask.

    • Add a minimal amount of xylene and heat the mixture to boiling with stirring.

    • Continue adding small portions of hot xylene until the solid is completely dissolved. Avoid using an excessive amount of solvent to ensure good recovery.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • To maximize crystal formation, cool the flask in an ice bath for at least one hour.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold xylene to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven at 80-100 °C until a constant weight is achieved.

Table 4: Purity and Yield Data

Purification StepPurity (by HPLC/TLC)Yield
Crude Product~85-90%-
After Washing~90-95%>95% (of crude)
After Recrystallization>98%70-85% (from crude)

Safety Precautions

  • All synthesis and purification steps should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 4-chloro-2-methylaniline is toxic and a suspected carcinogen; handle with extreme care.

  • Concentrated acids and bases are corrosive and should be handled with caution.

  • Sodium nitrite is an oxidizing agent.

  • Xylene and other organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for Red Fluorescent Cellular Staining

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The designation "Red 30" is not recognized as a standard biomarker for fluorescent cellular staining in the scientific literature. It is associated with C.I. Pigment this compound and D&C Red No. 30, which are non-fluorescent pigments used in cosmetics and other applications.[1][2][3][4][5][6][7][8] Therefore, these application notes and protocols are provided for a representative Red Fluorescent Nuclear Stain , a common tool in cellular biology, to illustrate the principles and methodologies of utilizing a red-emitting biomarker for cellular staining experiments.

Application Notes: Red Fluorescent Nuclear Stain

Introduction

Red Fluorescent Nuclear Stains are a class of fluorophores designed to specifically bind to the nuclear DNA of eukaryotic cells. Their emission in the red spectrum is advantageous for multiplexing experiments with other fluorescent probes that emit in the blue or green channels, minimizing spectral overlap. These stains can be cell-permeant, allowing for the staining of live cells, or cell-impermeant, selectively staining the nuclei of dead or membrane-compromised cells.[9] The choice of stain depends on the specific application, such as cell cycle analysis, apoptosis detection, or as a nuclear counterstain in immunofluorescence experiments.

Principle of Action

Red Fluorescent Nuclear Stains are typically DNA intercalators or minor groove binders. Upon binding to DNA, their quantum yield of fluorescence increases significantly, leading to a bright and specific nuclear signal. Cell-impermeant versions are excluded from live cells with intact plasma membranes, making them excellent markers for cell viability. In contrast, cell-permeant dyes can cross the cell membrane and stain the nucleus of living cells.

Applications in Research and Drug Development
  • Cell Counting and Proliferation Assays: The specific nuclear staining allows for accurate automated cell counting using high-content imaging systems. Changes in cell number in response to drug treatment can be quantified to assess cell proliferation or cytotoxicity.

  • Apoptosis Detection: Nuclear condensation is a hallmark of apoptosis. The morphology of stained nuclei can be visualized to identify apoptotic cells. Some red fluorescent nuclear stains can be used in conjunction with other apoptotic markers in flow cytometry or microscopy.

  • Cell Cycle Analysis: The intensity of the nuclear stain is proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle by flow cytometry.

  • Nuclear Counterstaining: In immunofluorescence and immunohistochemistry, a red fluorescent nuclear stain provides a clear demarcation of the nucleus, allowing for the precise localization of other fluorescently labeled proteins within the cell.

  • High-Content Screening (HCS): The robust and specific signal of red fluorescent nuclear stains is well-suited for automated image analysis in HCS, enabling the rapid screening of compound libraries for their effects on cellular phenotypes.

Quantitative Data Summary

The following table summarizes typical quantitative data for a generic Red Fluorescent Nuclear Stain. Actual values may vary depending on the specific dye, solvent, and binding state.

PropertyTypical ValueNotes
Excitation Maximum (Ex)~620 - 650 nmOptimal wavelength for exciting the fluorophore.
Emission Maximum (Em)~640 - 680 nmPeak wavelength of the emitted fluorescence.
Quantum Yield (Φ)0.4 - 0.7 (bound to DNA)Efficiency of photon emission after photon absorption.
Molar Extinction Coefficient> 50,000 M⁻¹cm⁻¹A measure of how strongly the dye absorbs light at a given wavelength.
PhotostabilityHighResistant to photobleaching, allowing for longer imaging times.
Cell PermeabilityVariableAvailable in both cell-permeant and cell-impermeant formulations.

Experimental Protocols

Protocol 1: Staining of Fixed and Permeabilized Cells

This protocol is suitable for use as a nuclear counterstain in immunofluorescence experiments.

Materials:

  • Cells cultured on coverslips or in microplates

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (Fixation Solution)

  • 0.1% Triton X-100 in PBS (Permeabilization Solution)

  • Red Fluorescent Nuclear Stain stock solution (e.g., 1 mM in DMSO)

  • Staining Buffer (e.g., PBS)

Procedure:

  • Cell Culture: Grow cells to the desired confluency on a suitable substrate.

  • Washing: Gently wash the cells twice with PBS to remove culture medium.

  • Fixation: Add 4% PFA to the cells and incubate for 15 minutes at room temperature.

  • Washing: Remove the fixation solution and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Add 0.1% Triton X-100 in PBS and incubate for 10-15 minutes at room temperature. This step is necessary for the stain to access the nucleus if it is cell-impermeant or to ensure uniform staining.

  • Washing: Remove the permeabilization solution and wash the cells three times with PBS.

  • Staining: Prepare a working solution of the Red Fluorescent Nuclear Stain in PBS (e.g., 1-5 µM). Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.

  • Washing: Remove the staining solution and wash the cells two to three times with PBS.

  • Imaging: Mount the coverslips with an appropriate mounting medium or image the microplate directly using a fluorescence microscope or high-content imager with filters appropriate for the dye's excitation and emission spectra.

G cluster_prep Cell Preparation cluster_stain Staining cluster_image Imaging start Culture Cells wash1 Wash with PBS start->wash1 fix Fix with 4% PFA wash1->fix wash2 Wash with PBS fix->wash2 perm Permeabilize with 0.1% Triton X-100 wash2->perm wash3 Wash with PBS perm->wash3 stain Incubate with Red Fluorescent Nuclear Stain wash3->stain wash4 Wash with PBS stain->wash4 image Image with Fluorescence Microscope wash4->image

Caption: Workflow for fixed cell nuclear staining.

Protocol 2: Staining of Live Cells

This protocol is for use with a cell-permeant Red Fluorescent Nuclear Stain.

Materials:

  • Cells cultured in a suitable imaging vessel (e.g., glass-bottom dish)

  • Complete cell culture medium

  • Red Fluorescent Nuclear Stain stock solution (e.g., 1 mM in DMSO)

Procedure:

  • Cell Culture: Plate cells in an appropriate vessel for live-cell imaging and grow to the desired confluency.

  • Staining Solution Preparation: Prepare a working solution of the cell-permeant Red Fluorescent Nuclear Stain in complete cell culture medium (e.g., 0.5-5 µM). Pre-warm the staining solution to 37°C.

  • Staining: Remove the existing culture medium from the cells and add the pre-warmed staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing (Optional): For some stains, washing with pre-warmed complete medium may reduce background fluorescence. However, many modern stains are no-wash.

  • Imaging: Image the live cells using a fluorescence microscope equipped with a stage-top incubator to maintain temperature, humidity, and CO₂ levels. Use appropriate filters for the red fluorescent dye.

G cluster_live_stain Live Cell Staining Workflow start_live Culture Cells in Imaging Dish prepare_stain Prepare Staining Solution in Culture Medium start_live->prepare_stain add_stain Add Staining Solution to Cells prepare_stain->add_stain incubate Incubate at 37°C add_stain->incubate image_live Image Live Cells incubate->image_live G cluster_apoptosis Apoptotic Signaling apoptotic_stimulus Apoptotic Stimulus (e.g., Drug Treatment) caspase_activation Caspase Activation apoptotic_stimulus->caspase_activation dna_fragmentation DNA Fragmentation caspase_activation->dna_fragmentation nuclear_condensation Nuclear Condensation dna_fragmentation->nuclear_condensation G cluster_cell_state Cell State cluster_stain_outcome Staining Outcome live_cell Live Cell (Intact Membrane) stain_added Add Cell-Impermeant Red Nuclear Stain live_cell->stain_added dead_cell Dead Cell (Compromised Membrane) dead_cell->stain_added no_stain No Nuclear Staining (Stain Excluded) stain Red Fluorescent Nucleus (Stain Enters) stain_added->no_stain for live cells stain_added->stain for dead cells

References

methods for dissolving Red 30 in different solvents for experimental use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Red 30 (CI 73360), a synthetic thioindigoid pigment, is widely utilized in cosmetics, pharmaceuticals, and various industrial applications to impart a vibrant red-to-pink hue.[1][2] In a laboratory setting, particularly in biological and chemical research, the effective delivery of such colorants into experimental systems is crucial. A common challenge encountered with this compound is its inherent insolubility in aqueous solutions and most common organic solvents.[1][2][3] This document provides detailed application notes and protocols for the effective dissolution and dispersion of this compound in various solvents for experimental use, addressing the common challenges of its pigmentary nature.

Chemical Structure and Properties of this compound:

  • Chemical Name: 6-chloro-2-(6-chloro-4-methyl-3-oxobenzo[b]thien-2(3H)-ylidene)-4-methyl-benzo[b]thiophen-3(2H)-one[2]

  • CI Name: Pigment Red 181, Vat Red 1, D&C this compound[4]

  • Molecular Formula: C₁₈H₁₀Cl₂O₂S₂

  • Appearance: Red powder[5]

  • General Characteristics: this compound is a pigment, meaning it is a solid particle that is insoluble in the medium in which it is applied, requiring dispersion for even coloration.[1][2][3] It is known for its stability to light and heat.[2]

Solubility and Dispersion Characteristics

Contrary to some classifications that label it as a "soluble dye," extensive data indicates that this compound is practically insoluble in water and has very limited solubility in common laboratory solvents. Direct dissolution to form a true solution at functional concentrations is generally not feasible. Therefore, the most effective method for incorporating this compound into liquid systems for experimental use is through the preparation of a stable dispersion .

A dispersion is a system in which solid particles are distributed throughout a liquid phase. For experimental purposes, achieving a fine and stable dispersion is critical to ensure uniform concentration, prevent aggregation, and guarantee consistent results.

Qualitative Solubility and Dispersibility
SolventObservationRecommended Approach
Water Insoluble.[1][2][3]Dispersion with appropriate wetting and dispersing agents.
Ethanol Very slightly soluble to practically insoluble.Dispersion is the preferred method. High-energy mixing may be required.
Methanol Very slightly soluble to practically insoluble.Dispersion is the preferred method.
Acetone Very slightly soluble to practically insoluble.Dispersion is the preferred method.
Dimethyl Sulfoxide (DMSO) Very slightly soluble to practically insoluble.Dispersion is the preferred method.
Xylene Reported to have some solubility for similar pigments.May offer slightly better wetting properties, but dispersion is still likely necessary.

Note: The "this compound Lake" variant is also a pigment, formed by precipitating the dye with a metal salt (e.g., aluminum), rendering it insoluble.[1][5]

Experimental Protocols for Preparing this compound Dispersions

The following protocols provide a generalized framework for preparing this compound dispersions. The specific choice of dispersing agent and equipment may need to be optimized based on the experimental requirements and the solvent system.

General Laboratory-Scale Dispersion Protocol

This protocol is suitable for preparing small volumes of a this compound dispersion for in vitro studies or other research applications.

Materials and Equipment:

  • This compound (CI 73360) powder

  • Selected solvent (e.g., Ethanol, DMSO, cell culture medium)

  • Wetting/Dispersing agent (see section 3.2 for selection)

  • High-shear mixer or homogenizer

  • Ultrasonic bath or probe sonicator

  • Analytical balance

  • Glass vials or beakers

  • Magnetic stirrer and stir bars

Procedure:

  • Wetting Agent/Dispersant Preparation: In a clean glass vial, prepare a solution of the chosen wetting/dispersing agent in the selected solvent at the desired concentration.

  • Pre-wetting the Pigment: Accurately weigh the desired amount of this compound powder. Slowly add a small amount of the dispersing agent solution to the powder and mix to form a paste. This step is crucial to displace air from the surface of the pigment particles.

  • Dilution: Gradually add the remaining solvent to the paste while continuously stirring with a magnetic stirrer.

  • De-agglomeration (High-Energy Mixing):

    • Option A: High-Shear Homogenization: Use a high-shear mixer to disperse the pigment mixture. Start at a low speed and gradually increase to avoid splashing. Process for 5-15 minutes.

    • Option B: Sonication: Place the vial in an ultrasonic bath or use a probe sonicator. Sonication should be performed in short bursts (e.g., 1-2 minutes) with intermittent cooling in an ice bath to prevent overheating, which could affect the stability of the dispersion or the integrity of the components. Repeat for a total of 10-30 minutes.

  • Stability Assessment: Allow the dispersion to stand undisturbed for a set period (e.g., 1, 6, 24 hours) and visually inspect for any signs of sedimentation or aggregation. For more quantitative analysis, techniques like dynamic light scattering (DLS) can be used to measure particle size distribution over time.

Selection of Dispersing Agents

The choice of a dispersing agent is critical for achieving a stable pigment dispersion. The agent works by adsorbing onto the surface of the pigment particles, preventing them from re-agglomerating. For organic pigments like this compound in organic solvents, polymeric dispersants are often effective.

Examples of Dispersing Agent Classes:

  • Polymeric Dispersants: These are high molecular weight polymers with anchoring groups that adsorb to the pigment surface and polymeric chains that provide steric hindrance. Examples include polyurethane-based and polyacrylate-based dispersants.

  • Surfactants: While primarily acting as wetting agents, some surfactants can also provide a degree of stabilization.

For biological experiments, it is crucial to select a dispersing agent that is non-toxic and does not interfere with the assay. Low concentrations of biocompatible surfactants or polymers may be suitable. Always perform a vehicle control experiment to assess the effect of the solvent and dispersing agent on the experimental system.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the preparation and use of a this compound dispersion in an experimental setting.

experimental_workflow cluster_prep Dispersion Preparation cluster_exp Experimental Application start Start: Weigh this compound Powder wetting Prepare Dispersing Agent in Solvent start->wetting paste Create Pigment Paste start->paste wetting->paste dilute Gradual Dilution with Solvent paste->dilute mix High-Energy Mixing (Sonication/Homogenization) dilute->mix stability Stability Assessment (Visual, DLS) mix->stability characterize Characterize Dispersion (Particle Size, Concentration) stability->characterize Proceed if Stable experiment Introduce to Experimental System (e.g., In Vitro Assay) characterize->experiment control Prepare Vehicle Control (Solvent + Dispersant) control->experiment analysis Data Analysis experiment->analysis results Results analysis->results

Caption: General workflow for preparing and using a this compound dispersion.

Safety and Handling

  • When handling this compound powder, it is recommended to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of the powder by working in a well-ventilated area or using a fume hood.

  • Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Conclusion

While this compound is a pigment with negligible solubility in common laboratory solvents, its use in experimental settings can be achieved through the preparation of stable dispersions. By following a systematic approach involving proper wetting, de-agglomeration, and stabilization with appropriate dispersing agents, researchers can create uniform and reliable this compound preparations for a variety of scientific applications. Careful consideration of the compatibility of all components with the specific experimental system is paramount to obtaining accurate and reproducible results.

References

Application Note: Assessing the Photostability of Red Fluorophores for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Photostability, the ability of a fluorophore to resist photochemical destruction upon exposure to light, is a critical parameter in fluorescence microscopy.[1] High photostability is essential for applications requiring prolonged or intense illumination, such as time-lapse imaging of live cells, 3D z-stack acquisition, and super-resolution microscopy.[2] The irreversible loss of fluorescence, known as photobleaching, can significantly limit data quality and compromise quantitative analysis.[1]

This document provides a detailed protocol for assessing the photostability of red-emitting fluorescent probes. The specific query regarding "Red 30" refers to D&C Red No. 30 (CI 73360), a thioindigoid pigment primarily used as a colorant in cosmetics and pharmaceuticals.[3][4] While it possesses color, it is not designed or typically used as a fluorescent probe in microscopy due to its insolubility in water and lack of optimized fluorescence properties.[4] Therefore, this protocol is presented as a general framework for evaluating any red fluorescent dye, with comparative data provided for commonly used red fluorophores to serve as a benchmark.

Comparative Data of Common Red Fluorophores

Quantitative assessment of photostability allows for the informed selection of a fluorophore best suited for a specific imaging experiment. The table below summarizes key photophysical properties of several widely used red fluorescent proteins and dyes. The "Photostability Half-Life" is a common metric, representing the time it takes for the fluorescence intensity to decrease to 50% of its initial value under specific illumination conditions.[5] Note that these values are highly dependent on the experimental setup (e.g., illumination power, objective, and buffer composition) and should be used for relative comparison.[5]

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum YieldRelative BrightnessPhotostability Half-Life (s)
mCherry[2][6]5876100.221688
mApple[2][6]5685920.494328
TagRFP-T[7]5555840.4454High (9x > TagRFP)
Alexa Fluor 568[8]5786030.6979High
Texas Red[9]5956150.6376High
Cy56496700.2768Moderate

Note: Relative Brightness is proportional to the product of the molar extinction coefficient and quantum yield. Photostability values are highly context-dependent.

Experimental Protocol: Quantifying Photobleaching

This protocol describes a standard method for measuring the rate of photobleaching of a fluorescently labeled sample using a confocal or widefield fluorescence microscope.

Materials and Reagents
  • Fluorescent Sample: Cells expressing a red fluorescent protein or fixed cells stained with a red fluorescent dye (e.g., antibody conjugate).

  • Microscope Slide and Coverslip: High-quality, No. 1.5 thickness coverslips are recommended.

  • Mounting Medium: A mounting medium with an antifade reagent is recommended for fixed samples to reduce photobleaching.[1] For live cells, use an appropriate imaging buffer (e.g., phenol red-free DMEM).

  • Immersion Oil: Type appropriate for the objective lens.

Microscope Setup
  • Power On: Turn on the microscope, laser sources, and computer. Allow lasers to warm up for at least 30 minutes for stable output.

  • Sample Placement: Place the prepared slide on the microscope stage.

  • Locate Sample: Using a low magnification objective (e.g., 10x) and transmitted light, bring the sample into focus.

  • Objective Selection: Switch to a high-magnification objective suitable for fluorescence imaging (e.g., 60x or 100x oil immersion). Apply immersion oil if required.

  • Fluorescence Configuration:

    • Select the appropriate laser line for excitation (e.g., 561 nm or 594 nm for red fluorophores).

    • Set the emission filter/detector range to capture the fluorescence of the dye (e.g., 600-650 nm).

    • Set laser power to a level that provides a good signal-to-noise ratio without immediate saturation of the detector. A good starting point is 1-5% of maximum laser power.

    • Adjust detector gain/offset to place the initial fluorescence intensity within the upper third of the dynamic range, avoiding saturation.

Image Acquisition (Time-Lapse)
  • Define Region of Interest (ROI): Select a representative field of view containing your fluorescently labeled structures.

  • Set Acquisition Parameters:

    • Image Size: Set to 512x512 or 1024x1024 pixels.

    • Scan Speed/Exposure Time: Choose a setting that provides a good image quality (e.g., 400 Hz scan speed or 100-500 ms exposure).

    • Time Series: Configure the software to acquire a time-lapse series. Set the interval to the minimum possible time (i.e., continuous acquisition) to maximize the bleaching rate measurement.

    • Number of Frames: Set a high number of frames (e.g., 200-500) to ensure the fluorescence decays significantly.

  • Acquire Pre-Bleach Image: Take a single, high-quality reference image.

  • Start Time-Lapse: Begin the continuous time-lapse acquisition. The sample will be repeatedly exposed to the excitation light, inducing photobleaching.

  • Save Data: Save the resulting image series as a multi-dimensional file (e.g., .tif, .czi, .lif).

Data Analysis
  • Open Image Series: Load the time-lapse data into an image analysis software package (e.g., ImageJ/Fiji, MATLAB).

  • Measure Fluorescence Intensity:

    • Define an ROI around the fluorescent structure of interest.

    • Define a second ROI in a background area with no fluorescence.

    • Measure the mean fluorescence intensity within both ROIs for every frame (time point) in the series.[10]

  • Background Subtraction: For each time point, subtract the mean background intensity from the mean sample intensity.[10]

  • Normalization: Normalize the background-subtracted intensity values. Divide the intensity at each time point by the intensity of the first time point. The initial value will be 1 (or 100%), and subsequent values will represent the fractional intensity remaining.

  • Plot Data: Create a plot with time (or frame number) on the x-axis and the normalized fluorescence intensity on the y-axis.

  • Determine Half-Life:

    • Fit the decay curve to a single or double exponential decay function to model the bleaching kinetics.

    • From the plot or the fitted curve, determine the time (or frame number) at which the normalized intensity drops to 0.5. This is the photobleaching half-life (t½).

Visualized Workflows and Concepts

The following diagrams illustrate the key processes involved in assessing fluorophore photostability.

G cluster_prep 1. Sample Preparation cluster_acq 2. Image Acquisition cluster_analysis 3. Data Analysis prep1 Label Cells/Tissue (e.g., transfection, staining) prep2 Mount on Slide (use antifade for fixed samples) prep1->prep2 acq1 Set Microscope Parameters (Laser, Detector, Objective) prep2->acq1 acq2 Acquire Time-Lapse Series (Continuous Exposure) acq1->acq2 an1 Measure Intensity (ROI & Background) acq2->an1 an2 Normalize Data an1->an2 an3 Plot Intensity vs. Time an2->an3 an4 Calculate Half-Life (t½) an3->an4

Caption: Experimental workflow for photostability assessment.

G cluster_factors Influencing Factors center Photobleaching Rate F1 Illumination Intensity (Laser Power) F1->center F2 Exposure Duration (Time-lapse length) F2->center F3 Oxygen Concentration (Live vs. Fixed, Antifade) F3->center F4 Fluorophore Properties (Quantum Yield, Structure) F4->center

Caption: Key factors influencing the rate of photobleaching.

References

step-by-step guide to using Red 30 for staining lipid droplets in cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Staining Lipid Droplets in Cells with Nile Red

Introduction

These application notes provide a comprehensive guide for the detection and visualization of intracellular lipid droplets using Nile Red, a common lipophilic fluorescent dye. Lipid droplets are dynamic organelles involved in lipid metabolism and storage, and their study is crucial in various research areas, including metabolic diseases, cancer, and infectious diseases. While the query specified "Red 30," this compound is not scientifically recognized as a probe for staining lipid droplets in cellular imaging. Therefore, this document details the protocol for Nile Red, a well-established and widely used fluorescent stain for this application. Nile Red is a solvatochromic dye, meaning its fluorescence emission spectrum is dependent on the hydrophobicity of its environment, making it an excellent tool for specifically visualizing lipid-rich structures like lipid droplets.

Quantitative Data Summary

For consistent and reproducible results, refer to the following table summarizing key quantitative parameters for Nile Red staining.

ParameterRecommended ValueNotes
Nile Red Stock Solution Concentration 1 mg/mL in DMSO or acetoneStore protected from light at -20°C.
Working Concentration 0.1 - 1.0 µg/mL in PBS or serum-free mediaOptimal concentration should be determined empirically for each cell type and experimental condition.
Incubation Time 10 - 30 minutesLonger incubation times may lead to increased background fluorescence.
Incubation Temperature Room temperature or 37°C37°C may facilitate faster staining but can also increase background.
Excitation Wavelength (max) ~552 nm (in a lipid environment)Can be excited by common laser lines such as 488 nm or 543/561 nm.
Emission Wavelength (max) ~636 nm (in a lipid environment)Emits in the red/far-red spectrum, minimizing autofluorescence interference.

Experimental Protocol: Staining Lipid Droplets with Nile Red

This protocol outlines the steps for staining lipid droplets in cultured mammalian cells.

Materials:

  • Nile Red powder

  • Dimethyl sulfoxide (DMSO) or acetone

  • Phosphate-buffered saline (PBS), pH 7.4

  • Serum-free cell culture medium

  • Formaldehyde (e.g., 4% in PBS) for cell fixation (optional)

  • Mounting medium with DAPI (optional, for nuclear counterstaining)

  • Cultured cells on coverslips or in imaging-compatible plates

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Preparation of Nile Red Stock Solution:

    • Dissolve Nile Red powder in DMSO or acetone to a final concentration of 1 mg/mL.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C, protected from light.

  • Cell Preparation:

    • Culture cells to the desired confluency on sterile glass coverslips or in imaging-grade multi-well plates.

    • Induce lipid droplet formation if required by your experimental design (e.g., by treating with oleic acid).

    • Wash the cells twice with warm PBS to remove any residual culture medium.

  • Cell Fixation (Optional):

    • For fixed-cell imaging, incubate the cells with 4% formaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each to remove the fixative.

    • Note: Staining can also be performed on live cells. If performing live-cell imaging, skip this step.

  • Nile Red Staining:

    • Prepare a fresh working solution of Nile Red by diluting the stock solution in serum-free medium or PBS to a final concentration of 0.1 - 1.0 µg/mL.

    • Aspirate the PBS from the cells and add the Nile Red working solution to completely cover the cell monolayer.

    • Incubate the cells for 10-30 minutes at room temperature or 37°C, protected from light.

  • Washing:

    • Remove the Nile Red staining solution.

    • Wash the cells two to three times with warm PBS to remove excess dye and reduce background fluorescence.

  • Counterstaining (Optional):

    • If desired, a nuclear counterstain such as DAPI or Hoechst can be applied.

    • Incubate cells with the counterstain according to the manufacturer's instructions.

    • Wash again with PBS.

  • Mounting and Imaging:

    • If using coverslips, carefully mount them onto a microscope slide using an appropriate mounting medium.

    • Image the stained cells using a fluorescence microscope equipped with filters suitable for Nile Red (e.g., TRITC or Texas Red filter set).

    • Lipid droplets will appear as bright red/yellow fluorescent spherical structures within the cytoplasm.

Visual Representations

experimental_workflow cluster_prep Preparation cluster_staining Staining Protocol cluster_imaging Imaging prep_stock Prepare 1 mg/mL Nile Red Stock Solution in DMSO stain Incubate with 0.1-1.0 µg/mL Nile Red Working Solution (10-30 min) prep_stock->stain prep_cells Culture and Prepare Cells (e.g., on coverslips) wash1 Wash Cells with PBS prep_cells->wash1 fixation Optional: Fix Cells (e.g., 4% Formaldehyde) wash1->fixation wash1->stain For Live Cells wash2 Wash Cells with PBS fixation->wash2 wash2->stain wash3 Wash Cells with PBS stain->wash3 counterstain Optional: Counterstain (e.g., DAPI for nuclei) wash3->counterstain mount Mount Coverslip wash3->mount No Counterstain counterstain->mount image Fluorescence Microscopy (Ex: ~552 nm, Em: ~636 nm) mount->image

Caption: Workflow for staining cellular lipid droplets with Nile Red.

signaling_pathway cluster_input Inputs cluster_process Cellular Interaction cluster_output Output Nile_Red Nile Red Dye (Lipophilic) Membrane_Crossing Passive Diffusion across Cell Membrane Nile_Red->Membrane_Crossing Cells Cells with Lipid Droplets Cells->Membrane_Crossing Binding Selective Partitioning into Neutral Lipid Core of Droplets Membrane_Crossing->Binding Fluorescence Strong Red Fluorescence in Hydrophobic Environment Binding->Fluorescence Imaging Visualization of Lipid Droplets Fluorescence->Imaging

Caption: Mechanism of Nile Red staining for lipid droplet visualization.

Application of Phloxine B (Red 30) in Histological Staining of Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phloxine B (C.I. 45410), also known as Acid Red 92, is a xanthene dye commonly referred to as Red 30 in some contexts. In histological applications, it serves as a potent cytoplasmic stain, imparting vibrant pink to red hues to various tissue components. Its utility is most pronounced as a counterstain to hematoxylin, providing sharp contrast and enhanced differentiation of cellular and extracellular elements. Phloxine B is frequently used in combination with eosin in Hematoxylin and Eosin (H&E) staining protocols to achieve a broader color spectrum and better visualization of muscle, connective tissue, and epithelial cells.[1][2] Beyond the routine H&E, Phloxine B is a key component in specialized techniques such as the Hematoxylin Phloxine Saffron (HPS) stain and Lendrum's Phloxine-Tartrazine method for the demonstration of viral inclusion bodies and Paneth cell granules.[3][4]

Principle of Staining

Phloxine B is an anionic dye that binds to cationic (acidophilic or eosinophilic) components within the cytoplasm, including proteins and other structures. This electrostatic interaction results in the characteristic pink-red staining. In H&E staining, the combination with eosin enhances the red tones, providing a more vivid and differentiated cytoplasmic stain compared to eosin alone.[1] In trichrome methods like HPS, Phloxine B provides the red counterstain to the blue-black of hematoxylin-stained nuclei and the yellow of saffron-stained collagen.

Applications in Histology

  • Routine H&E Staining: Used as a component of the eosin counterstain to provide a more intense and differentiated staining of cytoplasm, muscle, and erythrocytes.[1][2]

  • Hematoxylin Phloxine Saffron (HPS) Staining: A trichrome stain where Phloxine B stains cytoplasm and muscle red, providing a clear distinction from the yellow-stained collagen and blue nuclei. This is particularly useful in cardiovascular and connective tissue pathology.

  • Lendrum's Phloxine-Tartrazine Method: A specialized stain used for the detection of viral inclusion bodies, which stain a bright red against a yellow background.[3] It is also effective for staining Paneth cell granules.[3][4]

  • Demonstration of Alcoholic Hyaline: Phloxine B can be used to highlight Mallory bodies (alcoholic hyaline) in the liver.[4]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the preparation and use of Phloxine B in various histological staining protocols.

Table 1: Phloxine B Solution Preparation
Staining MethodPhloxine B ConcentrationSolventAdditional ComponentsReference
Eosin Y-Phloxine B Solution1% (stock solution)Distilled WaterEosin Y solution[5]
Lendrum's Phloxine-Tartrazine0.5 g / 100 mL (0.5%)Distilled Water0.5 g Calcium chloride[3]
HPS (AFIP Modification)1.5 g / 100 mL (1.5%)Distilled Water-[6]
HPS (Bencosme's Modification)2 g / 100 mL (2%)Distilled Water2-5 drops of strong formalin[7]
Table 2: Incubation Times for Phloxine B Staining
Staining MethodPhloxine B Staining TimeDehydration/Differentiation StepsReference
Eosin Y-Phloxine B (in H&E)1 minute2 changes of 95% ethanol (1 min each), 2 changes of 100% ethanol (10 dips each)[1]
Lendrum's Phloxine-Tartrazine20 minutesRinse in tap water, blot, rinse with tartrazine solution until desired differentiation[3]
HPS (AFIP Modification)2 minutesWash in tap water (5 minutes), dehydrate thoroughly with absolute ethanol[6]
HPS (Bencosme's Modification)2-20 minutesWash in tap water (1-5 minutes), differentiate with 80% ethanol (up to 1.5 minutes)[7]

Experimental Protocols

Protocol 1: Hematoxylin and Eosin Y-Phloxine B Staining

This protocol is an enhancement of the standard H&E stain, providing a more vibrant cytoplasmic stain.[1]

Reagents:

  • Harris Modified Hematoxylin

  • Eosin Y-Phloxine B Working Solution

  • Acid Alcohol (1%)

  • Lithium Carbonate (saturated aqueous solution) or Scott's Tap Water Substitute

  • Ethanol solutions (70%, 95%, 100%)

  • Xylene

  • Mounting medium

Procedure:

  • Deparaffinize tissue sections in three changes of xylene (3 minutes each).

  • Hydrate through two changes each of 100% and 95% ethanol (10 dips each).

  • Wash in distilled water.

  • Stain in Harris Modified Hematoxylin for 1-5 minutes.

  • Wash in three changes of tap water.

  • Differentiate in 1% Acid Alcohol.

  • Rinse in three changes of tap water.

  • Blue in saturated Lithium Carbonate or Scott's Tap Water Substitute for 60-90 seconds.

  • Wash in three changes of tap water and rinse in distilled water.

  • Dehydrate in 70% ethanol for 10 dips.

  • Counterstain in Eosin Y-Phloxine B Working Solution for 1 minute.

  • Dehydrate in two changes of 95% ethanol (1 minute each) and two changes of 100% ethanol (10 dips each).

  • Clear in three changes of xylene (10 dips each).

  • Mount with a compatible mounting medium.

Expected Results:

  • Nuclei: Blue

  • Cytoplasm, Muscle, Connective Tissue: Various shades of pink to red

  • Erythrocytes: Bright red/orange

G cluster_prep Sample Preparation cluster_nuclear Nuclear Staining cluster_counterstain Cytoplasmic Staining cluster_final Final Steps Deparaffinize Deparaffinize (Xylene, 3x3 min) Hydrate Hydrate (100% & 95% EtOH) Deparaffinize->Hydrate Wash_H2O Wash (Distilled Water) Hydrate->Wash_H2O Hematoxylin Stain (Hematoxylin, 1-5 min) Wash_H2O->Hematoxylin Wash_Tap1 Wash (Tap Water, 3x) Hematoxylin->Wash_Tap1 Differentiate Differentiate (1% Acid Alcohol) Wash_Tap1->Differentiate Wash_Tap2 Rinse (Tap Water, 3x) Differentiate->Wash_Tap2 Blue Blue (Li2CO3, 60-90s) Wash_Tap2->Blue Wash_Tap3 Wash & Rinse (Tap Water & Distilled H2O) Blue->Wash_Tap3 Dehydrate_70 Dehydrate (70% EtOH, 10 dips) Wash_Tap3->Dehydrate_70 Phloxine Counterstain (Eosin Y-Phloxine B, 1 min) Dehydrate_70->Phloxine Dehydrate_95_100 Dehydrate (95% & 100% EtOH) Phloxine->Dehydrate_95_100 Clear Clear (Xylene, 3x) Dehydrate_95_100->Clear Mount Mount Clear->Mount

Caption: H&E Staining Workflow with Eosin Y-Phloxine B.

Protocol 2: Lendrum's Phloxine-Tartrazine Stain

This method is designed for the demonstration of viral inclusion bodies and Paneth cell granules.[3]

Reagents:

  • Mayer's Hemalum

  • Phloxine Solution (Solution A): 0.5 g Phloxine B, 0.5 g Calcium chloride, 100 mL Distilled water

  • Tartrazine Solution (Solution B): Saturated Tartrazine in 100 mL 2-Ethoxyethanol (cellosolve)

  • Ethanol (absolute)

  • Xylene

  • Mounting medium

Procedure:

  • Deparaffinize and hydrate sections to water.

  • Stain nuclei with Mayer's hemalum.

  • Wash in running tap water for 5 minutes.

  • Stain in Phloxine Solution (Solution A) for 20 minutes.

  • Rinse briefly in tap water and blot almost dry.

  • Rinse with Tartrazine Solution (Solution B) to remove remaining water and discard the solution.

  • Differentiate in fresh Tartrazine Solution (Solution B) until inclusion bodies are red and the background is yellow (control microscopically).

  • Rinse briefly and thoroughly with absolute ethanol.

  • Clear in xylene and mount.

Expected Results:

  • Nuclei: Blue

  • Acidophilic Viral Inclusion Bodies & Paneth Cell Granules: Red

  • Background: Yellow

G cluster_prep Preparation cluster_staining Staining cluster_differentiation Differentiation cluster_final Final Steps Deparaffinize Deparaffinize & Hydrate Hemalum Stain Nuclei (Mayer's Hemalum) Deparaffinize->Hemalum Wash_Tap Wash (Tap Water, 5 min) Hemalum->Wash_Tap Phloxine Stain (Phloxine Solution, 20 min) Wash_Tap->Phloxine Rinse_Blot Rinse & Blot Phloxine->Rinse_Blot Rinse_Tartrazine1 Rinse (Tartrazine Solution) Rinse_Blot->Rinse_Tartrazine1 Differentiate Differentiate (Tartrazine Solution) Rinse_Tartrazine1->Differentiate Rinse_EtOH Rinse (Absolute Ethanol) Differentiate->Rinse_EtOH Clear Clear (Xylene) Rinse_EtOH->Clear Mount Mount Clear->Mount

Caption: Lendrum's Phloxine-Tartrazine Staining Workflow.

Protocol 3: Hematoxylin Phloxine Saffron (HPS) Stain (AFIP Modification)

This trichrome stain is excellent for visualizing connective tissue.[6]

Reagents:

  • Hemalum

  • Saturated aqueous Picric Acid

  • Phloxine Solution (Solution A): 1.5 g Phloxine B in 100 mL Distilled water

  • Saffron Solution (Solution B): 2 g Saffron in 100 mL Absolute ethanol

  • Absolute Ethanol

  • Xylene

  • Mounting medium

Procedure:

  • Deparaffinize and hydrate sections to water.

  • Place in saturated aqueous Picric Acid for 5 minutes.

  • Wash with water to remove the yellow color.

  • Stain nuclei with hemalum, differentiate, and blue.

  • Wash well with water.

  • Stain in Phloxine Solution (Solution A) for 2 minutes.

  • Wash with tap water for 5 minutes.

  • Dehydrate thoroughly with absolute ethanol.

  • Stain in Saffron Solution (Solution B) for 5 minutes.

  • Rinse well with absolute ethanol.

  • Clear in xylene and mount.

Expected Results:

  • Nuclei: Blue

  • Cytoplasm, Muscle: Red

  • Collagen: Yellow

G cluster_prep Preparation cluster_hemalum Nuclear Staining cluster_phloxine Cytoplasmic Staining cluster_saffron Collagen Staining & Final Steps Deparaffinize Deparaffinize & Hydrate Picric_Acid Mordant (Picric Acid, 5 min) Deparaffinize->Picric_Acid Wash_H2O Wash (Water) Picric_Acid->Wash_H2O Hemalum Stain, Differentiate & Blue (Hemalum) Wash_H2O->Hemalum Wash_Tap1 Wash (Water) Hemalum->Wash_Tap1 Phloxine Stain (Phloxine Solution, 2 min) Wash_Tap1->Phloxine Wash_Tap2 Wash (Tap Water, 5 min) Phloxine->Wash_Tap2 Dehydrate Dehydrate (Absolute Ethanol) Wash_Tap2->Dehydrate Saffron Stain (Saffron Solution, 5 min) Dehydrate->Saffron Rinse_EtOH Rinse (Absolute Ethanol) Saffron->Rinse_EtOH Clear Clear (Xylene) Rinse_EtOH->Clear Mount Mount Clear->Mount

Caption: Hematoxylin Phloxine Saffron (HPS) Staining Workflow.

References

Application Note and Protocol: Quality Control of Red 30 in Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Red 30, also known as D&C Red No. 30 or CI 73360, is a synthetic pigment widely used as a colorant in pharmaceutical and cosmetic products.[1][2][3] Its chemical name is 6-chloro-2-(6-chloro-4-methyl-3-oxobenzo[b]thien-2(3H)-ylidene)-4-methyl-benzo[b]thiophen-3(2H)-one.[1][4] Given its application in products that come into direct contact with the human body, rigorous quality control is essential to ensure its safety, purity, and performance. This document provides a comprehensive protocol for the quality control of this compound in a laboratory setting, designed for researchers, scientists, and drug development professionals.

The U.S. Food and Drug Administration (FDA) and the European Union regulate the use and specifications of this compound in drug and cosmetic products.[1][5] In the United States, D&C Red No. 30 must be certified by the FDA, ensuring it meets strict specifications for identity and purity.[1][6] This protocol outlines the analytical procedures to verify these specifications.

Regulatory Specifications

The quality control protocol for this compound must ensure that it complies with the established regulatory limits. The following table summarizes the key specifications as mandated by the U.S. FDA.

Table 1: FDA Specifications for D&C Red No. 30

ParameterSpecification Limit
Total ColorNot less than 90%
Volatile Matter (at 135 °C)Not more than 5%
Chlorides and Sulfates (as sodium salts)Not more than 3%
Matter Soluble in AcetoneNot more than 5%
Lead (as Pb)Not more than 20 parts per million (ppm)
Arsenic (as As)Not more than 3 parts per million (ppm)
Mercury (as Hg)Not more than 1 part per million (ppm)
Source: 21 CFR § 74.1330[6]

Experimental Protocols

This section details the methodologies for the key experiments required for the quality control of this compound.

Identification

Objective: To identify this compound by its characteristic absorption spectrum.

Principle: Colored compounds absorb light at specific wavelengths in the visible region of the electromagnetic spectrum.[7][8] The resulting spectrum is a unique fingerprint of the compound.

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of a suitable solvent (e.g., xylene) to obtain a stock solution.[9][10] Prepare a series of dilutions to determine the optimal concentration for analysis.

  • Sample Preparation: Prepare a sample solution of the this compound batch under investigation at the same concentration as the standard.

  • Blank: Use the solvent as a blank to zero the spectrophotometer.

  • Analysis: Scan the standard and sample solutions from 400 nm to 700 nm using a UV-Vis spectrophotometer.

  • Acceptance Criteria: The UV-Visible spectrum of the sample solution should exhibit the same absorbance maxima (λmax) as the reference standard solution.

Purity Assessment

Objective: To quantify the total color content in the this compound sample.

Procedure:

  • Calibration Curve: Prepare a series of standard solutions of this compound in a suitable solvent with known concentrations. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Prepare a sample solution of the this compound batch with a concentration that falls within the range of the calibration curve. Measure its absorbance at the λmax.

  • Calculation: Determine the concentration of the sample solution from the calibration curve's linear regression equation. Calculate the percentage of total color in the original sample.

  • Acceptance Criteria: The total color content must be ≥ 90%.

Objective: To separate, identify, and quantify organic impurities and subsidiary colors.

Principle: HPLC is a powerful technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[11][12][13]

Procedure:

  • Standard Preparation: Prepare a solution containing known concentrations of this compound and any available standards of potential impurities or subsidiary colors.

  • Sample Preparation: Accurately weigh and dissolve a sample of the this compound batch in a suitable solvent. Filter the solution before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with a suitable buffer, e.g., ammonium acetate).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector at a wavelength that allows for the detection of both this compound and its potential impurities.

    • Injection Volume: 20 µL.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Acceptance Criteria: The chromatogram of the sample should be compared to the standard. Any peaks corresponding to impurities should be below the specified limits (if known) or reported. The overall purity should be consistent with the total color determination.

Determination of Physicochemical Properties

Objective: To determine the percentage of volatile substances in the sample.

Procedure:

  • Accurately weigh approximately 2 g of the this compound sample into a pre-weighed drying dish.

  • Dry the sample in an oven at 135 °C for 2 hours.

  • Cool the sample in a desiccator and re-weigh.

  • Calculation:

    • % Volatile Matter = [(Initial Weight - Final Weight) / Initial Weight] x 100

  • Acceptance Criteria: Not more than 5%.

Objective: To determine the content of water-soluble chlorides and sulfates.

Procedure:

  • Accurately weigh approximately 1 g of the this compound sample and dissolve it in a known volume of hot deionized water.

  • Filter the solution to remove the insoluble pigment.

  • Analyze the filtrate for chloride and sulfate content using ion chromatography or classical wet chemistry methods (e.g., titration with silver nitrate for chlorides and gravimetric analysis with barium chloride for sulfates).

  • Calculation: Calculate the percentage of sodium chloride and sodium sulfate.

  • Acceptance Criteria: The total of chlorides and sulfates (calculated as sodium salts) should not exceed 3%.

Objective: To determine the percentage of acetone-soluble impurities.

Procedure:

  • Accurately weigh approximately 2 g of the this compound sample.

  • Extract the sample with acetone using a Soxhlet extractor for a specified period.

  • Evaporate the acetone from the extract and dry the residue to a constant weight.

  • Calculation:

    • % Acetone Soluble Matter = (Weight of Residue / Initial Sample Weight) x 100

  • Acceptance Criteria: Not more than 5%.

Heavy Metal Analysis

Objective: To quantify the levels of lead, arsenic, and mercury.

Principle: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) are highly sensitive techniques for determining trace levels of heavy metals.[14][15]

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound and digest it using a mixture of concentrated acids (e.g., nitric acid and hydrogen peroxide) in a microwave digestion system. Dilute the digested sample to a known volume with deionized water.

  • Standard Preparation: Prepare multi-element calibration standards for lead, arsenic, and mercury.

  • Instrumental Analysis: Analyze the prepared sample and standards using ICP-MS or AAS according to the instrument's operating procedures.

  • Acceptance Criteria:

    • Lead: ≤ 20 ppm

    • Arsenic: ≤ 3 ppm

    • Mercury: ≤ 1 ppm

Microbiological Contamination Testing

Objective: To ensure the absence of harmful microorganisms.

Principle: Microbial enumeration tests are performed to determine the total aerobic microbial count (TAMC) and total yeast and mold count (TYMC). Tests for specified microorganisms ensure the absence of pathogens.[16][17][18][19]

Procedure:

  • Sample Preparation: Prepare a suspension of the this compound sample in a suitable sterile diluent.

  • Total Viable Count: Use plate count methods (e.g., pour plate or spread plate) with appropriate culture media (e.g., Tryptic Soy Agar for bacteria and Sabouraud Dextrose Agar for fungi).[19]

  • Test for Specified Microorganisms: Perform enrichment and selective plating to test for the absence of objectionable organisms such as Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Candida albicans.[18]

  • Incubation: Incubate the plates at the appropriate temperatures and for the required duration.

  • Enumeration and Identification: Count the colonies and identify any specified microorganisms.

  • Acceptance Criteria: The microbial counts should be within the limits set for cosmetic and pharmaceutical ingredients (e.g., typically <1000 CFU/g for TAMC and <100 CFU/g for TYMC, with the absence of specified pathogens).[19]

Data Presentation

Table 2: Summary of Quality Control Test Results for this compound (Batch No. XXXXX)

Test ParameterSpecificationResultPass/Fail
Identification
UV-Vis SpectrumMatches Reference Standard
Purity
Total Color≥ 90%
Organic Impurities (HPLC)Report
Physicochemical Properties
Volatile Matter≤ 5%
Chlorides and Sulfates≤ 3%
Matter Soluble in Acetone≤ 5%
Heavy Metals
Lead (Pb)≤ 20 ppm
Arsenic (As)≤ 3 ppm
Mercury (Hg)≤ 1 ppm
Microbiology
Total Aerobic Microbial CountReport (e.g., <1000 CFU/g)
Total Yeast and Mold CountReport (e.g., <100 CFU/g)
Specified PathogensAbsent

Visualizations

Experimental_Workflow cluster_0 Sample Receipt and Initial Checks cluster_1 Analytical Testing cluster_2 Data Review and Decision Sample This compound Sample Documentation Documentation Review Sample->Documentation Visual_Inspection Visual Inspection Documentation->Visual_Inspection Identification Identification (UV-Vis) Visual_Inspection->Identification Purity Purity (HPLC, Total Color) Physicochemical Physicochemical Tests Heavy_Metals Heavy Metals (ICP-MS) Microbiology Microbiological Testing Data_Analysis Data Analysis and Comparison to Specifications Identification->Data_Analysis Purity->Data_Analysis Physicochemical->Data_Analysis Heavy_Metals->Data_Analysis Microbiology->Data_Analysis Decision Batch Release Decision Data_Analysis->Decision

Caption: Overall workflow for the quality control of this compound.

Batch_Release_Decision_Tree Start Start: Data from All Tests Compiled Spec_Check Do all results meet specifications? Start->Spec_Check Pass Pass: Release Batch Spec_Check->Pass Yes Investigation Conduct Out-of-Specification (OOS) Investigation Spec_Check->Investigation No Fail Fail: Reject Batch Investigation->Fail

References

techniques for incorporating Red 30 into polymer matrices for material science research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed techniques and protocols for the successful incorporation of Red 30 into various polymer matrices for material science research. The information is targeted toward applications in drug development, polymer composites, and tracer/sensor technologies.

Introduction to this compound in Polymer Systems

This compound (CI 73360), a synthetic organic pigment belonging to the thioindigo class of dyes, is a vibrant red colorant with excellent thermal and light stability. Its insolubility in water and most organic solvents makes it a suitable candidate for dispersion within polymer matrices where leaching is a concern. In material science, this compound can be incorporated into polymers for a variety of purposes, including providing coloration to medical devices, acting as a visual tracer for polymer degradation studies, or serving as a component in drug delivery systems.

The successful incorporation of this compound into a polymer matrix is critically dependent on achieving a uniform dispersion of the pigment particles. Poor dispersion can lead to agglomerates, which can negatively impact the mechanical, optical, and functional properties of the final material. This document outlines two primary methods for incorporating this compound into polymer matrices: solvent casting and melt blending.

Key Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for selecting the appropriate incorporation method and processing parameters.

PropertyValue/DescriptionReference
Chemical Name6,6'-dichloro-4,4'-dimethylthioindigo[1]
CI NamePigment Red 181[2]
Molecular FormulaC₁₈H₁₀Cl₂O₂S₂[2]
Molecular Weight401.31 g/mol N/A
ColorBright, clean red[2]
SolubilityInsoluble in water and most organic solvents.[1]
Thermal StabilityStable at temperatures typically used for polymer processing (up to 300°C).[2]
LightfastnessExcellent[2]

Incorporation Techniques: Protocols and Methodologies

The choice of incorporation technique depends on the polymer's properties (e.g., thermal stability, solubility), the desired final form of the material (e.g., film, molded part), and the required level of dispersion.

Solvent Casting

Solvent casting is a versatile method for preparing thin polymer films with well-dispersed pigments. It is particularly suitable for polymers that are soluble in a common volatile solvent and for laboratory-scale preparations.

Experimental Protocol: Solvent Casting of this compound in Polymethyl Methacrylate (PMMA)

This protocol is adapted from a method for incorporating a different organic pigment into PMMA and is suitable for this compound due to its insolubility.[3][4]

Materials:

  • Polymethyl Methacrylate (PMMA) powder (average molecular weight 120,000 g/mol )

  • This compound pigment powder

  • Tetrahydrofuran (THF), analytical grade

  • Glass petri dishes

  • Magnetic stirrer with heating plate

  • Ultrasonic bath

Procedure:

  • Preparation of PMMA Solution:

    • In a fume hood, dissolve 2.0 g of PMMA powder in 20 mL of THF in a sealed glass vial.

    • Stir the mixture at 300 rpm at 50°C for 2-3 hours until the PMMA is completely dissolved.

  • Preparation of this compound Dispersion:

    • In a separate glass vial, weigh 0.02 g of this compound pigment powder (for a 1 wt% loading relative to PMMA).

    • Add 5 mL of THF to the pigment.

    • Disperse the pigment in the solvent using an ultrasonic bath for 30 minutes to break down agglomerates.

  • Mixing and Casting:

    • Slowly add the this compound dispersion to the stirred PMMA solution.

    • Continue stirring the mixture for another hour to ensure homogeneous distribution of the pigment.

    • Pour the resulting colored polymer solution into a clean, level glass petri dish.

    • Cover the petri dish with a perforated lid to allow for slow solvent evaporation and prevent rapid film formation, which can trap bubbles.

  • Drying and Film Recovery:

    • Place the petri dish in a vacuum oven at 40°C for 24 hours to ensure complete removal of the THF solvent.

    • Once completely dry, carefully peel the pigmented PMMA film from the glass substrate.

Quantitative Data Presentation:

The following table provides example parameters for preparing PMMA films with varying concentrations of this compound.

ParameterFilm 1Film 2Film 3
PMMA (g)2.02.02.0
This compound (g)0.010.020.04
THF (mL)252525
Pigment Loading (wt%)0.5%1.0%2.0%
Film Thickness (µm)~50~50~50
Melt Blending

Melt blending is a common industrial technique for incorporating additives into thermoplastics. This method involves mixing the pigment with the molten polymer using an extruder. It is suitable for thermally stable polymers and pigments like this compound.

Experimental Protocol: Melt Blending of this compound with Polypropylene (PP)

This protocol is based on a study that incorporated a thermally stable quinacridone red pigment into polypropylene and is adaptable for this compound.[5][6]

Materials:

  • Polypropylene (PP) pellets (Melt Flow Rate: 10-15 g/10 min at 230°C/2.16 kg)

  • This compound pigment powder

  • Twin-screw extruder

  • Injection molding machine or compression molder

Procedure:

  • Premixing:

    • Dry the PP pellets and this compound powder in a vacuum oven at 80°C for 4 hours to remove any moisture.

    • Prepare a dry blend of PP pellets and this compound powder at the desired concentration (e.g., 0.5 wt%, 1.0 wt%, 2.0 wt%). For laboratory-scale experiments, a weight of 500 g of the total mixture is typically sufficient.

  • Melt Extrusion:

    • Set the temperature profile of the twin-screw extruder. A typical profile for PP would be from 180°C at the feeding zone to 230°C at the die.

    • Set the screw speed to 200-300 rpm to ensure adequate mixing and dispersion.[7]

    • Feed the premixed blend into the extruder.

    • The extruded strand is then cooled in a water bath and pelletized.

  • Specimen Preparation:

    • The pigmented PP pellets can then be used for injection molding or compression molding to produce specimens for characterization.

    • For injection molding, typical barrel temperatures would be in the range of 200-240°C and a mold temperature of 40-60°C.

Quantitative Data Presentation:

The following table provides example processing parameters for melt blending this compound with polypropylene.

ParameterSetting 1Setting 2
PolymerPolypropylene (PP)Polypropylene (PP)
PigmentThis compoundThis compound
Pigment Concentration (wt%)1.02.0
Extruder Screw Speed (rpm)200300
Extruder Temperature Profile (°C)180-190-200-210-220-230180-190-200-210-220-230
Injection Molding Temperature (°C)220220
Mold Temperature (°C)5050

Characterization of this compound-Polymer Composites

After incorporating this compound into the polymer matrix, it is essential to characterize the resulting composite material to assess the quality of dispersion and its impact on the polymer's properties.

Table of Characterization Techniques:

TechniquePurposeExpected Outcome
Microscopy
Optical MicroscopyTo visually assess the macroscopic dispersion of pigment agglomerates.Uniform color distribution with minimal visible specks.
Scanning Electron Microscopy (SEM)To observe the microstructure and identify the size and distribution of pigment particles at higher magnification.Well-dispersed individual pigment particles or small agglomerates embedded in the polymer matrix.
Spectroscopy
UV-Visible SpectroscopyTo quantify the color and assess the optical properties of the pigmented polymer.Characteristic absorption peaks of this compound in the visible region.
Fourier-Transform Infrared (FTIR) SpectroscopyTo identify any chemical interactions between the pigment and the polymer matrix.The presence of characteristic peaks for both the polymer and this compound, with minimal shifts indicating physical dispersion rather than chemical reaction.
Thermal Analysis
Differential Scanning Calorimetry (DSC)To determine the effect of the pigment on the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.Minimal changes in Tg and Tm, indicating that the pigment acts as an inert filler.
Thermogravimetric Analysis (TGA)To evaluate the thermal stability of the pigmented polymer.The pigmented polymer should exhibit similar or slightly enhanced thermal stability compared to the pure polymer.
Mechanical Testing
Tensile TestingTo measure the effect of the pigment on the mechanical properties such as tensile strength, modulus, and elongation at break.At low concentrations, this compound is expected to have a minimal effect on the mechanical properties. High concentrations or poor dispersion may lead to a decrease in ductility.

Application Example: Monitoring Polymer Degradation

This compound, being a stable chromophore, can potentially be used as a visual indicator for polymer degradation. However, for more sensitive detection, fluorescent probes are often employed. The workflow for using a fluorescent dye to monitor polymer degradation is illustrated below. While this compound itself is not strongly fluorescent, this workflow provides a general methodology that could be adapted if a suitable fluorescent thioindigo dye were used. A more common approach is to use a solvatochromic fluorescent dye like Nile Red, whose fluorescence emission spectrum is sensitive to the polarity of its local environment. As a polymer degrades, its polarity often changes, which can be detected by the fluorescent probe.[8][9][10]

Polymer_Degradation_Monitoring cluster_prep Sample Preparation cluster_exposure Degradation Exposure cluster_analysis Analysis cluster_output Output start Start: Select Polymer and Fluorescent Probe incorporation Incorporate Probe into Polymer Matrix (e.g., Solvent Casting or Melt Blending) start->incorporation fabrication Fabricate Polymer Specimens (e.g., Films, Fibers) incorporation->fabrication exposure Expose Specimens to Degrading Conditions (e.g., UV Radiation, Heat, Chemical Exposure) fabrication->exposure measurement Measure Fluorescence Spectra at Timed Intervals exposure->measurement analysis Analyze Spectral Shifts (e.g., Peak Wavelength, Intensity) measurement->analysis correlation Correlate Spectral Changes to Polymer Degradation (e.g., Carbonyl Index from FTIR) analysis->correlation output Quantitative Assessment of Degradation Rate and Extent correlation->output

Caption: Workflow for monitoring polymer degradation using a fluorescent probe.

Logical Workflow: Selecting an Incorporation Method

The choice between solvent casting and melt blending for incorporating this compound into a polymer matrix depends on several factors related to the polymer, the desired product, and the available equipment. The following decision tree illustrates a logical approach to selecting the most appropriate method.

Caption: Decision tree for selecting a pigment incorporation method.

Leaching Studies

For applications in drug delivery and medical devices, it is crucial to assess the potential for the incorporated pigment to leach out of the polymer matrix. Leaching studies are performed to quantify the amount of substance that migrates from the material into a surrounding fluid under specified conditions.

Protocol: Leaching Test for this compound in Polyethylene

This protocol is a generalized procedure based on guidelines for assessing leaching from plastic materials.[11][12][13]

Materials:

  • This compound-pigmented polyethylene specimens of known surface area.

  • Extraction solution (e.g., simulated body fluid, ethanol/water mixture, or other relevant solvent).

  • Glass vials with inert caps.

  • Shaking incubator or water bath.

  • UV-Visible spectrophotometer.

Procedure:

  • Sample Preparation:

    • Cut the pigmented polyethylene into specimens with a defined surface area (e.g., 2 cm x 2 cm).

    • Clean the surface of the specimens with deionized water to remove any surface contaminants and dry them in a desiccator.

  • Extraction:

    • Place each specimen in a glass vial.

    • Add a specific volume of the extraction solution to the vial, ensuring the specimen is fully submerged. The volume should be chosen to maintain a defined surface area-to-volume ratio (e.g., 1 cm²/mL).

    • Seal the vials.

  • Incubation:

    • Place the vials in a shaking incubator or water bath at a controlled temperature (e.g., 37°C for biomedical applications) for a specified period (e.g., 24 hours, 7 days, 30 days).

  • Analysis:

    • At each time point, remove the extraction solution from the vial.

    • Analyze the concentration of this compound in the extraction solution using a UV-Visible spectrophotometer by measuring the absorbance at its maximum absorption wavelength (λ_max).

    • A calibration curve of known concentrations of this compound in the extraction solution should be prepared beforehand to quantify the leached amount.

  • Data Reporting:

    • Express the results as the cumulative amount of this compound leached per unit surface area of the polymer (e.g., µg/cm²).

Conclusion

The successful incorporation of this compound into polymer matrices for material science research hinges on the appropriate selection of the incorporation technique and processing parameters to achieve a uniform dispersion. Both solvent casting and melt blending are viable methods, with the choice depending on the specific polymer and application. Thorough characterization of the resulting composite is essential to ensure that the desired properties are achieved and to assess the material's stability and safety, particularly for applications in the biomedical field. The provided protocols and workflows offer a comprehensive guide for researchers to effectively utilize this compound in their polymer-based research.

References

Application Notes and Protocols for Using Red 30 as a Reference Standard in Colorimetric Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colorimetric assays are fundamental tools in research and drug development for the quantification of a wide range of analytes. The accuracy and reproducibility of these assays are critically dependent on the use of reliable and well-characterized reference standards. D&C Red No. 30 (Red 30), a synthetic thioindigoid dye, presents as a potential reference standard due to its high purity, stability, and strong absorbance in the visible spectrum.[1][2] As a color additive certified by the U.S. Food and Drug Administration (FDA) for use in drugs and cosmetics, this compound is subject to stringent quality control, ensuring a total color content of not less than 90%.[3] This high level of purity is a crucial attribute for an analytical standard.[4]

These application notes provide a comprehensive guide to utilizing this compound as a reference standard in colorimetric assays. Due to its insolubility in aqueous solutions, protocols are detailed for its use in organic solvents.[1][2]

Physicochemical and Spectrophotometric Properties of D&C Red No. 30

A thorough understanding of the properties of a reference standard is essential for its proper application. The key characteristics of D&C Red No. 30 are summarized in the table below.

PropertyValueReference
Chemical Name 6-chloro-2-(6-chloro-4-methyl-3-oxobenzo[b]thien-2(3H)-ylidene)-4-methyl-benzo[b]thiophen-3(2H)-one[5]
Synonyms C.I. 73360, Vat Red 1, Pigment Red 181[5]
CAS Number 2379-74-0[5]
Molecular Formula C₁₈H₁₀Cl₂O₂S₂[5][6]
Molecular Weight 393.31 g/mol [5][6]
Purity (Total Color) ≥ 90%[3]
Solubility Insoluble in water; Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, and Benzene.[1][2][7][8]
Physical Form Deep pink to red powder[1]
Stability Good light fastness and stability in organic solvents.[1]

Experimental Protocols

The following protocols outline the steps for preparing stock solutions, generating a standard curve, and quantifying an unknown sample using D&C Red No. 30 as a reference standard.

1. Preparation of D&C Red No. 30 Stock Solution

Objective: To prepare a concentrated stock solution of D&C Red No. 30 in a suitable organic solvent.

Materials:

  • D&C Red No. 30 powder (certified reference material grade)

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Analytical balance

  • Volumetric flasks (e.g., 10 mL, 50 mL)

  • Pipettes and pipette tips

  • Vortex mixer or sonicator

Procedure:

  • Accurately weigh a precise amount of D&C Red No. 30 powder (e.g., 10 mg) using an analytical balance.

  • Transfer the weighed powder to a clean, dry volumetric flask (e.g., 10 mL).

  • Add a small volume of DMSO to the flask to dissolve the powder.

  • Use a vortex mixer or sonicator to ensure complete dissolution of the dye.

  • Once dissolved, add DMSO to the flask up to the calibration mark.

  • Cap the flask and invert it several times to ensure a homogenous solution.

  • Calculate the exact concentration of the stock solution in mg/mL and mol/L.

  • Store the stock solution in a tightly sealed, light-protected container at room temperature.

2. Generation of a Standard Curve

Objective: To create a series of dilutions from the stock solution and measure their absorbance to generate a standard curve.

Materials:

  • D&C Red No. 30 stock solution

  • DMSO (or the same solvent used for the stock solution)

  • Spectrophotometer

  • Cuvettes (quartz or glass, appropriate for the solvent)

  • Pipettes and pipette tips

  • Microcentrifuge tubes or a 96-well plate

Procedure:

  • Determine the Wavelength of Maximum Absorbance (λmax):

    • Dilute the stock solution to a concentration that gives an absorbance reading between 1.0 and 1.5 AU.

    • Scan the absorbance of this solution across the visible spectrum (e.g., 400-700 nm) to identify the wavelength with the highest absorbance (λmax). Based on studies of similar thioindigo dyes, the λmax is expected to be in the range of 540-580 nm in organic solvents.[8]

  • Prepare Standard Dilutions:

    • Perform a serial dilution of the stock solution to prepare a series of standards with known concentrations. It is recommended to prepare at least five standards to ensure the linearity of the curve.

    • An example dilution series is provided in the table below.

  • Measure Absorbance:

    • Set the spectrophotometer to the predetermined λmax.

    • Use the pure solvent (e.g., DMSO) as a blank to zero the spectrophotometer.

    • Measure the absorbance of each standard dilution in triplicate.

  • Plot the Standard Curve:

    • Plot the average absorbance values (y-axis) against the corresponding concentrations (x-axis).

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1.0 indicates a strong linear relationship.

Example Standard Dilution Series:

StandardConcentration (µg/mL)Volume of Stock (µL) (from 1 mg/mL stock)Volume of Solvent (µL)Total Volume (µL)
150509501000
225259751000
312.512.5987.51000
46.256.25993.751000
53.1253.125996.8751000
Blank0010001000

3. Quantification of an Unknown Sample

Objective: To determine the concentration of an analyte in an unknown sample using the generated standard curve.

Procedure:

  • Prepare the unknown sample in the same solvent as the standards. The sample preparation will depend on the specific assay being performed. The final step should result in a colored solution where the intensity of the color is proportional to the analyte concentration.

  • Measure the absorbance of the unknown sample at the same λmax used for the standard curve.

  • Using the equation from the linear regression of the standard curve (y = mx + c), calculate the concentration of the unknown sample (x) from its absorbance (y).

    • Concentration (x) = (Absorbance (y) - y-intercept (c)) / slope (m)

  • Factor in any dilution steps performed during the sample preparation to determine the concentration in the original sample.

Visualizations

Experimental_Workflow prep_stock Prepare this compound Stock Solution det_lambda Determine λmax prep_stock->det_lambda prep_standards Prepare Standard Dilutions prep_stock->prep_standards measure_abs Measure Absorbance of Standards det_lambda->measure_abs prep_standards->measure_abs plot_curve Plot Standard Curve (Absorbance vs. Concentration) measure_abs->plot_curve quantify Quantify Unknown Concentration plot_curve->quantify prep_unknown Prepare Unknown Sample measure_unknown Measure Absorbance of Unknown prep_unknown->measure_unknown measure_unknown->quantify Signaling_Pathway ligand Ligand receptor Receptor ligand->receptor Binding enzyme Enzyme Activation receptor->enzyme Signal Transduction product Colored Product enzyme->product Conversion substrate Substrate substrate->enzyme quantification Colorimetric Quantification (vs. This compound Standard) product->quantification

References

Application Notes and Protocols: Red-Emitting Derivatives for Targeted Molecular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the use of novel red-emitting fluorescent probes in the field of targeted molecular imaging. The focus is on the application of these probes for both in vitro cellular imaging and preclinical in vivo studies. The information is based on the principles of fluorescence imaging and utilizes a representative red fluorescent dye, a rhodanine derivative, to illustrate the application and methodologies.

Application Note 1: Characterization of a Novel Red-Emitting Rhodanine Derivative Probe

Fluorescent probes that emit light in the red to near-infrared (NIR) spectrum (600-900 nm) are highly advantageous for biological imaging.[1][2] This spectral window minimizes photo-damage to biological samples and reduces interference from the natural autofluorescence of biomolecules, leading to a higher signal-to-background ratio.[2]

A novel acceptor-donor-acceptor type molecule, 2-triphenylamine-1,3-dia[2-(3-ethyl-4-oxo-thiazolidin-2-ylidene)-malononitrile] (2RDNTPA), serves as an excellent example of a red-emitting probe for live-cell imaging.[1][3] Based on a rhodanine derivative, this probe exhibits favorable photophysical properties, including a significant Stokes shift and strong red fluorescence, making it a valuable tool for visualizing cancer cells with minimal cytotoxicity.[1]

Data Presentation: Photophysical Properties

The key characteristics of the 2RDNTPA probe are summarized below. A large Stokes shift is beneficial as it minimizes the overlap between absorption and emission spectra, improving detection sensitivity.

PropertyValueReference
Maximum Absorption (λabs)385 nm[1]
Maximum Emission (λem)629 nm[1][3]
Stokes Shift244 nm[1][3]
Photoluminescence Quantum Yield (PLQY)13%[1][3]
Half Maximal Inhibitory Conc. (IC50)>100 µM[1][3]
ApplicationLive Cancer Cell Imaging (HepG2)[1]

Protocol 1: In Vitro Fluorescence Imaging of Live Cancer Cells

This protocol describes the methodology for staining live cancer cells (e.g., HepG2) with a red-emitting fluorescent probe like 2RDNTPA for visualization via fluorescence microscopy.

Materials
  • HepG2 cells (or other cancer cell line of interest)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Red-emitting fluorescent probe (e.g., 2RDNTPA)

  • Dimethyl sulfoxide (DMSO)

  • 35 mm glass-bottom dishes for microscopy

  • Fluorescence microscope with appropriate filter sets (e.g., TRITC or Cy5)

Methodology
  • Cell Culture and Seeding:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO₂.

    • One day before imaging, seed the cells onto 35 mm glass-bottom dishes at a density that allows for approximately 70-80% confluency on the day of the experiment.

  • Probe Preparation:

    • Prepare a 1 mM stock solution of the fluorescent probe in high-quality, anhydrous DMSO.

    • On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired final working concentration (e.g., 5-10 µM). Vortex briefly to ensure complete mixing.

  • Cell Staining:

    • Remove the culture medium from the glass-bottom dish.

    • Wash the cells gently twice with 1 mL of pre-warmed PBS.

    • Add 1 mL of the probe-containing medium to the cells.

    • Incubate the dish for 30-60 minutes at 37°C in the incubator.

  • Imaging:

    • After incubation, remove the staining solution.

    • Wash the cells three times with 1 mL of pre-warmed PBS to remove any unbound probe.

    • Add 1 mL of fresh, pre-warmed culture medium or PBS to the dish.

    • Immediately visualize the cells using a fluorescence microscope. Capture images using the appropriate excitation and emission filters for the red fluorescent probe.

G cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cell_culture Culture & Seed HepG2 Cells wash1 Wash Cells (PBS) cell_culture->wash1 probe_prep Prepare Probe Working Solution stain Incubate with Probe (37°C, 30-60 min) probe_prep->stain wash1->stain wash2 Wash Cells (PBS) stain->wash2 image Fluorescence Microscopy wash2->image

Workflow for in vitro live-cell fluorescence imaging.

Application Note 2: Design and Application of Targeted Probes for In Vivo Imaging

For targeted molecular imaging, a fluorescent probe is typically a conjugate consisting of three key components: the fluorophore (the imaging agent), a targeting moiety, and a linker.[4]

  • Fluorophore: A red or NIR dye that provides the optical signal.[5]

  • Targeting Moiety: A molecule (e.g., peptide, antibody, small molecule) that binds with high specificity to a biological target, such as a receptor overexpressed on cancer cells.[6][7]

  • Linker: A chemical structure that connects the fluorophore to the targeting moiety without interfering with the function of either component.

This design allows the probe to accumulate at the site of interest (e.g., a tumor), enabling specific visualization against the background of healthy tissue.[6] The choice of targeting moiety is critical for achieving high sensitivity and specificity.

G cluster_target Biological Target probe Targeted Imaging Probe fluorophore Red/NIR Fluorophore (Signal Generator) probe->fluorophore contains linker Linker probe->linker contains target_moiety Targeting Moiety (e.g., Peptide) probe->target_moiety contains receptor Cell Surface Biomarker target_moiety->receptor binds to

Components of a targeted molecular imaging probe.

Protocol 2: General Workflow for Preclinical In Vivo Fluorescence Imaging

This protocol outlines the typical steps for evaluating a targeted red-emitting probe in a tumor-bearing mouse model. Preclinical imaging is essential for assessing the probe's biodistribution, tumor-targeting efficacy, and clearance profile.[8][9]

Materials
  • Tumor-bearing animal model (e.g., nude mice with subcutaneous xenografts)

  • Targeted red/NIR fluorescent probe, sterile and biocompatible formulation

  • In vivo imaging system (IVIS) with appropriate filters

  • Anesthetic (e.g., isoflurane)

  • Syringes and needles for intravenous injection

Methodology
  • Animal Preparation:

    • Anesthetize the tumor-bearing mouse using isoflurane.

    • Acquire a baseline "pre-injection" fluorescence image of the animal to measure background autofluorescence.

  • Probe Administration:

    • Administer the targeted fluorescent probe via intravenous (tail vein) injection. The dose will depend on the probe's brightness and clearance characteristics.

  • Longitudinal Imaging:

    • Place the anesthetized animal in the in vivo imaging system.

    • Acquire fluorescence images at multiple time points post-injection (e.g., 1, 4, 8, 24, and 48 hours).[9] This allows for the assessment of probe accumulation in the tumor and clearance from non-target tissues.

  • Data Analysis:

    • Using the imaging system's software, draw regions of interest (ROIs) over the tumor and a non-target tissue (e.g., muscle in the contralateral flank).

    • Quantify the average fluorescence intensity in each ROI at each time point.

    • Calculate the tumor-to-background (or tumor-to-muscle) ratio to determine imaging contrast and targeting specificity.[6][9]

  • Ex Vivo Validation (Optional but Recommended):

    • At the final time point, euthanize the animal.

    • Excise the tumor and major organs (liver, kidneys, spleen, etc.).

    • Image the excised organs to confirm the in vivo biodistribution results.

G cluster_pre Setup cluster_main Procedure cluster_post Analysis animal_model Tumor-Bearing Mouse Model baseline Acquire Baseline (Pre-injection Image) animal_model->baseline inject Administer Probe (Intravenous) baseline->inject imaging Longitudinal Imaging (Multiple Time Points) inject->imaging roi ROI Analysis (Tumor vs. Muscle) imaging->roi exvivo Ex Vivo Organ Imaging roi->exvivo

Workflow for preclinical in vivo fluorescence imaging.
Data Presentation: Example In Vivo Imaging Data

The efficacy of a targeted probe is often summarized by its ability to generate high contrast between the target and surrounding tissue.

Time Post-InjectionAverage Tumor Signal (a.u.)Average Muscle Signal (a.u.)Tumor-to-Muscle Ratio
1 hour1.5 x 10⁸0.8 x 10⁸1.88
4 hours3.2 x 10⁸0.6 x 10⁸5.33
8 hours4.5 x 10⁸0.5 x 10⁸9.00
24 hours3.8 x 10⁸0.3 x 10⁸12.67

Visualization of Targeted Pathway

Targeted probes function by binding to specific molecular signatures of a disease. For many cancers, this involves targeting cell surface receptors that are overexpressed and drive oncogenic signaling. The diagram below illustrates a probe binding to a generic Receptor Tyrosine Kinase (RTK), leading to probe internalization and signal accumulation within the cancer cell.

G cluster_cell Cancer Cell receptor Receptor Tyrosine Kinase (RTK) (Overexpressed Biomarker) internalization Endocytosis & Signal Accumulation receptor->internalization pathway Downstream Signaling (e.g., PI3K/Akt) receptor->pathway activates probe Targeted Red Probe probe->receptor Specific Binding

Probe targeting a cell surface receptor on a cancer cell.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Aggregation Issues with Red 30 in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering aggregation issues with Red 30 in aqueous solutions. The following information is designed to help you troubleshoot and resolve common problems during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation in water?

This compound, also known as D&C Red No. 30, is a synthetic, water-insoluble organic pigment.[1][2] Its insolubility in water is a primary reason for its tendency to aggregate.[1] Like other planar dye molecules, this compound molecules have a propensity to self-associate through hydrophobic interactions and π–π stacking, leading to the formation of aggregates.[3][4]

Q2: What are the common signs of this compound aggregation in my aqueous solution?

Poor dispersion and aggregation of this compound can manifest in several ways, including:

  • Color Inconsistency: Variations in color intensity between different batches or samples.[1]

  • Visible Particles or Speckling: The presence of visible clumps of pigment in the solution or on surfaces after application.[1]

  • Sedimentation: The settling of pigment particles at the bottom of the container over time.[1]

  • Flocculation: The formation of loose clusters of pigment particles, which can affect the uniformity and stability of the solution.[1]

  • Changes in Viscosity: A noticeable increase or decrease in the viscosity of the solution.[5]

  • Reduced Color Strength: A weaker color than expected due to inefficient dispersion of the pigment particles.[6]

Q3: How does ionic strength affect the aggregation of this compound?

Increasing the ionic strength of an aqueous solution by adding soluble salts can significantly accelerate the aggregation of pigments like this compound.[7][8] This is attributed to the "primary kinetic salt effect," which promotes the dimerization and further aggregation of dye molecules.[7][8] Therefore, it is crucial to control the ionic composition of your aqueous medium.

Q4: Can the pH of the solution influence this compound aggregation?

While this compound itself does not have easily dissociable protons, the pH of the aqueous medium can influence the effectiveness of certain dispersing agents and the overall stability of the colloidal system.[5] For instance, the charge on some polymeric dispersants can be pH-dependent, affecting their ability to adsorb onto the pigment surface and provide stabilization.[9]

Q5: What types of dispersing agents are suitable for this compound in aqueous solutions?

For organic pigments like this compound in aqueous formulations, polymeric dispersants are generally recommended.[9][10] These can be anionic or non-ionic. Anionic dispersants, such as polycarboxylates, are effective for stabilizing pigments, while non-ionic polymeric surfactants can improve wetting.[9] Specific examples of commercially available dispersants for organic red pigments include Borchi® Gen 0851.[11]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving aggregation issues with this compound.

Problem: this compound is forming visible aggregates or settling out of solution.

start Start: Aggregation Observed check_protocol Review Dispersion Protocol start->check_protocol protocol_ok Protocol Followed Correctly? check_protocol->protocol_ok check_visual Visual Inspection of Solution (settling, clumps) visual_issue Issue Identified Visually? check_visual->visual_issue check_microscopy Microscopic Examination (primary particles vs. agglomerates) microscopy_issue Agglomerates Confirmed? check_microscopy->microscopy_issue protocol_ok->check_visual Yes revise_protocol Revise Protocol and Re-run protocol_ok->revise_protocol No visual_issue->check_microscopy Yes troubleshoot Proceed to Troubleshooting Steps visual_issue->troubleshoot No, but issue persists microscopy_issue->troubleshoot Yes microscopy_issue->troubleshoot No, well-dispersed

Caption: Initial assessment workflow for this compound aggregation.

Troubleshooting Steps
  • Optimize the Dispersant:

    • Is a dispersant being used? this compound requires a dispersant for stable dispersion in water.

    • Is the dispersant appropriate? Polymeric dispersants are generally effective for organic pigments.[9][10] Consider a surface-active polymeric dispersant for improved wetting and stability.[9]

    • Is the dispersant concentration optimal? Both insufficient and excessive amounts of dispersant can lead to aggregation.[5][8] Perform a concentration optimization study.

  • Refine the Dispersion Method:

    • Is there sufficient energy input? Mechanical energy is required to break down agglomerates.[10] High-shear mixing or ultrasonication are common methods.[5]

    • Has the dispersion time been optimized? Insufficient mixing time will result in incomplete deagglomeration, while excessive time can sometimes lead to particle re-agglomeration.

  • Control the Aqueous Environment:

    • What is the ionic strength of the medium? High ionic strength can promote aggregation.[7] If possible, use deionized water and minimize the concentration of salts.

    • What is the pH of the solution? While this compound is not pH-sensitive, the dispersant may be. Ensure the pH is within the optimal range for the chosen dispersant.

Troubleshooting Logic Diagram

start Aggregation Issue check_dispersant Evaluate Dispersant start->check_dispersant check_method Evaluate Dispersion Method start->check_method check_environment Evaluate Aqueous Environment start->check_environment dispersant_type Correct Type? check_dispersant->dispersant_type energy_input Sufficient Energy? check_method->energy_input ionic_strength Low Ionic Strength? check_environment->ionic_strength dispersant_type->check_dispersant No, Change Type dispersant_conc Optimal Concentration? dispersant_type->dispersant_conc Yes dispersant_conc->check_dispersant No, Optimize Conc. dispersant_conc->check_method Yes energy_input->check_method No, Increase Energy time_optimized Optimal Time? energy_input->time_optimized Yes time_optimized->check_method No, Optimize Time time_optimized->check_environment Yes ionic_strength->check_environment No, Reduce Salts ph_optimal Optimal pH for Dispersant? ionic_strength->ph_optimal Yes ph_optimal->check_environment No, Adjust pH solution Stable Dispersion ph_optimal->solution Yes

Caption: Troubleshooting logic for this compound dispersion.

Quantitative Data Summary

ParameterConditionExpected Effect on AggregationRationale
Ionic Strength Increasing Salt ConcentrationIncreased AggregationThe primary kinetic salt effect promotes dimerization and reduces electrostatic repulsion between particles.[7][8]
Temperature Increasing TemperatureVariableMay increase the effectiveness of some dispersants, but could also potentially increase particle collisions and aggregation.
pH Acidic or BasicVariableThe stability of the dispersion will likely depend on the pH sensitivity of the chosen dispersant.
Dispersant Conc. Too LowIncreased AggregationInsufficient surface coverage of pigment particles to prevent re-agglomeration.[5]
Dispersant Conc. Too HighIncreased AggregationCan lead to bridging flocculation or an increase in solution viscosity.[5]
Mechanical Energy InsufficientIncreased AggregationIncomplete breakdown of pigment agglomerates into primary particles.[10]

Experimental Protocols

Protocol 1: Basic Dispersion of this compound in an Aqueous Solution

This protocol provides a starting point for dispersing this compound for preliminary studies.

Materials:

  • This compound Pigment Powder

  • Deionized Water

  • Polymeric Dispersant (e.g., a polyacrylate-based dispersant)

  • Beaker

  • High-shear mixer or probe sonicator

Procedure:

  • Prepare the Dispersant Solution: In a beaker, dissolve the recommended amount of polymeric dispersant in deionized water. The dispersant concentration should be based on the pigment weight (e.g., start with a range of 10-40% active dispersant on pigment weight).

  • Wetting the Pigment: Gradually add the this compound powder to the dispersant solution while stirring at a low speed. Ensure all the powder is wetted.

  • Deagglomeration: Increase the speed of the high-shear mixer or begin sonication.

    • High-Shear Mixing: Mix at a high speed (e.g., 5,000-10,000 rpm) for 20-30 minutes.

    • Sonication: Use a probe sonicator at a specific amplitude for a set duration (e.g., 10-20 minutes). To prevent overheating, use a pulsed mode and an ice bath.

  • Stabilization and Assessment: Allow the dispersion to cool to room temperature. Visually inspect for any signs of aggregation or settling. For a more quantitative assessment, proceed to Protocol 2.

Protocol 2: Particle Size Analysis of this compound Dispersion

This protocol is for assessing the quality of the dispersion by measuring the particle size distribution.

Materials:

  • This compound dispersion from Protocol 1

  • Particle size analyzer (e.g., Dynamic Light Scattering (DLS) for nanoparticles or Laser Diffraction for larger particles)

  • Cuvettes or sample cells for the instrument

Procedure:

  • Sample Preparation: Dilute a small aliquot of the this compound dispersion with deionized water to the appropriate concentration for the particle size analyzer. The instrument software will typically indicate the optimal concentration range.

  • Instrument Setup: Equilibrate the instrument to the desired temperature (e.g., 25°C).

  • Measurement: Place the sample in the instrument and perform the particle size measurement according to the manufacturer's instructions.

  • Data Analysis: Analyze the resulting particle size distribution. A successful dispersion will show a narrow distribution with a small average particle size and no significant population of large aggregates.

  • Optimization: Repeat the dispersion (Protocol 1) with varying parameters (e.g., dispersant concentration, sonication time) and use particle size analysis to determine the optimal conditions.

Experimental Workflow Diagram

start Start: Prepare this compound Dispersion prepare_dispersant 1. Prepare Dispersant Solution start->prepare_dispersant wet_pigment 2. Wet this compound Pigment prepare_dispersant->wet_pigment deagglomerate 3. Deagglomerate (High-Shear Mix / Sonicate) wet_pigment->deagglomerate assess_dispersion 4. Assess Dispersion Quality deagglomerate->assess_dispersion visual_inspection Visual Inspection assess_dispersion->visual_inspection particle_size Particle Size Analysis assess_dispersion->particle_size is_stable Dispersion Stable? visual_inspection->is_stable particle_size->is_stable end End: Stable Dispersion Achieved is_stable->end Yes optimize Optimize Parameters (Dispersant, Energy, Time) is_stable->optimize No optimize->start

Caption: Experimental workflow for preparing and assessing this compound dispersion.

References

Technical Support Center: Optimizing Red Dye Concentration for Effective Cell Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of red fluorescent dyes for effective cell labeling. While the query specified "Red 30," this is not a standard designation for a cell labeling reagent in the provided search results and is more commonly associated with cosmetic pigments. Therefore, this document addresses the optimization of generic red fluorescent dyes for biological research applications.

Frequently Asked Questions (FAQs)

Q1: What is the first step in optimizing the concentration of a new red fluorescent cell labeling dye?

The initial step is to perform a titration experiment to determine the optimal dye concentration. This involves testing a range of concentrations to find the one that provides a bright, uniform signal without causing cytotoxicity or altering cell function. It is recommended to start with the manufacturer's suggested concentration range and then narrow it down based on your specific cell type and experimental conditions.[1][2]

Q2: Why is the fluorescence signal weak or absent after staining?

Several factors can lead to a weak or non-existent signal:

  • Insufficient Dye Concentration or Incubation Time: The concentration of the dye may be too low, or the incubation time might be too short for adequate uptake. Try increasing the dye concentration and/or the labeling time.[3]

  • Presence of Serum: If the staining protocol requires a serum-free medium, the presence of serum can interfere with dye uptake. Some dyes can be prematurely cleaved by esterase activity in serum, preventing them from entering the cells.[1][3] Ensure cells are washed with serum-free buffer before staining.[1]

  • Incorrect Filter Sets: Verify that the filter sets on your microscope or flow cytometer are appropriate for the excitation and emission spectra of the specific red dye you are using.[1]

  • Dye Aggregation: If the dye stock solution is prepared too long before use or if the salt content in the labeling solution is too high, the dye can aggregate, reducing staining efficiency. Prepare the dye working solution immediately before use.[1]

Q3: What should I do if my cells are dying after the labeling procedure?

High cell death post-labeling can be attributed to several factors:

  • Dye Concentration is Too High: An excessive dye concentration can be toxic to cells.[1] It's crucial to perform a titration to find the lowest effective concentration.

  • Prolonged Exposure to the Dye: Limit the staining time to the minimum required for effective labeling, often between 1 to 5 minutes for some dyes, followed by quenching with serum or protein-containing medium.[1]

  • Sensitivity to Labeling Conditions: Some cell types may be sensitive to the labeling diluent or the overall procedure. It's advisable to include a control where cells are exposed to the diluent without the dye to assess this.[1]

  • Serum Quality: If using serum to stop the staining reaction, ensure it has been heat-inactivated to prevent complement-mediated toxicity.[1]

Q4: Why do my cells clump together after staining?

Cell clumping can be caused by:

  • High Dye Concentration: Over-labeling can alter cell surface properties, leading to aggregation.[1]

  • Incomplete Cell Dissociation: For adherent cells, ensure they are completely dispersed into a single-cell suspension before staining. Enzymatic or mechanical dissociation methods may be necessary.[1]

  • Presence of Platelets: In samples derived from blood, platelets can cause clumping. A low-speed centrifugation step can help remove them before labeling.[1]

Q5: The fluorescence signal is lost after I fix and permeabilize my cells. What is the cause?

The loss of signal upon fixation and permeabilization depends on the type of dye used. Many live-cell dyes, particularly lipophilic membrane dyes, are not covalently attached to cellular components.[3] Therefore, detergents (like Triton™ X-100) or organic solvents (like methanol) used for permeabilization will disrupt the cell membrane and cause the dye to leak out.[3] For experiments requiring fixation and permeabilization, it is essential to use a fixable viability dye that covalently binds to cellular proteins.[4] These amine-reactive dyes will remain associated with the cells even after these processing steps.[4]

Troubleshooting Guide

This section provides solutions to common problems encountered during the optimization of red dye concentration for cell labeling.

ProblemPossible CauseRecommended Solution
Low Fluorescence Intensity Insufficient dye concentration or incubation time.Increase the dye concentration or extend the incubation period.[3]
Presence of serum during labeling.Wash cells with serum-free buffer before adding the dye solution.[1]
Dye aggregation.Prepare the dye working solution immediately before use.[1]
High Cell Death/Toxicity Dye concentration is too high.Reduce the dye concentration. Perform a titration to find the optimal concentration.[1]
Prolonged exposure to the dye.Shorten the incubation time. Stop the reaction by adding medium containing serum or protein.[1]
Cell sensitivity to the labeling diluent.Test cell viability with the diluent alone.[1]
Cell Clumping Incomplete dissociation of adherent cells.Use enzymatic or mechanical methods to ensure a single-cell suspension.[1]
Dye concentration is too high.Reduce the dye concentration to avoid over-labeling.[1]
Signal Lost After Fixation Use of a non-fixable, lipophilic dye.Switch to a fixable, amine-reactive dye that covalently binds to cellular components.[3][4]
High Background/Non-specific Staining Inadequate washing after staining.Increase the number and duration of wash steps after the labeling incubation.[3]

Experimental Protocols

General Protocol for Optimizing Red Dye Concentration

This protocol provides a general framework. Specific parameters such as dye concentration, incubation time, and temperature should be optimized for your specific cell type and dye.

  • Cell Preparation:

    • Culture cells to the desired confluence.

    • For adherent cells, detach them using your standard method (e.g., trypsinization) and create a single-cell suspension.

    • Wash the cells 1-2 times with a serum-free buffer (e.g., PBS or HBSS) to remove any residual serum.[1]

    • Count the cells and adjust the concentration as per the dye manufacturer's recommendation (typically 1 x 10^6 to 1 x 10^7 cells/mL).

  • Dye Preparation and Staining:

    • Prepare a stock solution of the red dye in high-quality, anhydrous DMSO.

    • Immediately before use, prepare a series of working dye solutions at different concentrations in a serum-free medium or the recommended diluent.[5] A typical starting range for many dyes is 0.5 µM to 25 µM.[5]

    • Add the cell suspension to the dye working solution.

    • Incubate the cells with the dye for a predetermined time (e.g., 15-45 minutes) at 37°C, protected from light.[5][6]

  • Stopping the Reaction and Washing:

    • Stop the staining reaction by adding an equal volume of complete culture medium containing at least 10% FBS.[1]

    • Centrifuge the cells at 400-600 x g for 5 minutes.[7]

    • Discard the supernatant and wash the cell pellet two to three times with complete culture medium to remove any unincorporated dye.[3]

  • Analysis:

    • Resuspend the final cell pellet in the appropriate buffer for analysis.

    • Evaluate the staining intensity and cell viability using fluorescence microscopy or flow cytometry.

    • Assess cell health and morphology. A viability dye (e.g., DAPI or Propidium Iodide) can be used to quantify dead cells.[4][8]

Visual Guides

Experimental Workflow for Dye Concentration Optimization

G cluster_prep Preparation cluster_stain Staining Titration cluster_analysis Analysis start Start: Prepare Single-Cell Suspension wash_cells Wash Cells in Serum-Free Buffer start->wash_cells count_cells Count and Adjust Cell Concentration wash_cells->count_cells prep_dye Prepare Serial Dilutions of Red Dye count_cells->prep_dye stain_cells Incubate Cells with Different Dye Concentrations prep_dye->stain_cells stop_stain Stop Staining with Serum-Containing Medium stain_cells->stop_stain wash_again Wash Cells to Remove Excess Dye stop_stain->wash_again analyze Analyze Signal Intensity and Viability (Microscopy/Flow Cytometry) wash_again->analyze optimal Determine Optimal Concentration (Bright Signal, >95% Viability) analyze->optimal

Caption: Workflow for optimizing red dye concentration.

Troubleshooting Logic for Poor Cell Labeling

G cluster_signal Signal Issues cluster_viability Viability Issues start Problem with Cell Labeling weak_signal Weak or No Signal? start->weak_signal high_death High Cell Death? start->high_death increase_conc Increase Dye Concentration or Incubation Time weak_signal->increase_conc Yes check_serum Staining in Serum-Free Medium? weak_signal->check_serum No end_node Re-evaluate Staining increase_conc->end_node check_serum->end_node reduce_conc Reduce Dye Concentration or Incubation Time high_death->reduce_conc Yes check_diluent Test Diluent Toxicity (No-Dye Control) high_death->check_diluent No reduce_conc->end_node check_diluent->end_node

Caption: Troubleshooting common cell labeling issues.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges related to the toxicity of red fluorescent dyes, such as rhodamine derivatives, in live-cell imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is "Red 30" and is it suitable for live-cell imaging?

The term "this compound" is a common name and does not refer to a specific, standardized fluorescent dye for live-cell imaging. It is often used colloquially to refer to various red dyes, including rhodamine-based compounds. Rhodamine dyes are widely used due to their brightness and photostability.[] However, some rhodamine derivatives can exhibit cytotoxicity and phototoxicity, which can impact experimental outcomes.[][2] It is crucial to use dyes specifically validated for live-cell applications and to optimize experimental conditions to minimize adverse effects.

Q2: What is the difference between cytotoxicity and phototoxicity?

Cytotoxicity is the inherent toxicity of the dye to the cells, which can occur even without light exposure. This can manifest as altered cell morphology, reduced proliferation, or cell death. Phototoxicity, on the other hand, is light-induced damage that occurs when the fluorescent dye, upon excitation, generates reactive oxygen species (ROS) that can damage cellular components like proteins, lipids, and DNA.[3][4] This damage is often observed during time-lapse imaging or with high-intensity light exposure.[5][6]

Q3: What are the common signs of dye-related toxicity in live-cell imaging?

Common indicators of cellular stress or toxicity during live-cell imaging include:

  • Morphological Changes: Cells may round up, detach from the substrate, show membrane blebbing, or form large vacuoles.[6]

  • Reduced Proliferation: A decrease in the rate of cell division compared to unstained control cells.

  • Apoptosis or Necrosis: Observable signs of programmed cell death (apoptosis) or cell death due to injury (necrosis).

  • Altered Cellular Function: Changes in normal physiological processes, such as mitochondrial membrane potential or calcium signaling.

  • Signal Instability: A rapid decrease in fluorescent signal (photobleaching) can be associated with phototoxic effects.[7]

Q4: Are there less toxic alternatives to traditional red fluorescent dyes?

Yes, significant advancements have been made in developing fluorescent dyes with improved biocompatibility for live-cell imaging. Newer generations of red and far-red fluorescent dyes are designed to be less phototoxic and more suitable for long-term experiments. Some examples include:

  • "Gentle" Rhodamines: These are chemically modified rhodamine derivatives that produce fewer reactive oxygen species upon illumination.[5][8]

  • Far-Red Dyes: Dyes that are excited by longer wavelengths of light (far-red) are generally less damaging to cells.[9][10] Examples include SiR-DNA™ and DRAQ5™ for nuclear staining.[11]

  • Fluorescent Proteins: Genetically encoded fluorescent proteins (e.g., mCherry, tdTomato) are often well-tolerated by cells, although their expression levels need to be controlled.

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating toxicity issues with red fluorescent dyes in your live-cell imaging experiments.

Problem 1: High background fluorescence and poor signal-to-noise ratio.
Possible Cause Solution
Excessive Dye Concentration Titrate the dye concentration to the lowest level that provides a detectable signal. Start with the manufacturer's recommended concentration and perform a dilution series.
Incomplete Removal of Unbound Dye Increase the number and duration of washing steps with pre-warmed buffer or complete medium after staining.[12]
Non-specific Binding Consider using a blocking agent or a different dye with higher specificity for your target.
Problem 2: Cells appear stressed or die during imaging.
Possible Cause Solution
Cytotoxicity of the Dye 1. Reduce the dye concentration and/or incubation time.[7] 2. Switch to a less toxic alternative dye (see FAQs). 3. Perform a cytotoxicity assay to determine the optimal non-toxic concentration (see Experimental Protocols).
Phototoxicity from Imaging 1. Reduce Light Exposure:     - Decrease the excitation light intensity to the minimum required for a good signal.     - Use the shortest possible exposure time.[6]     - Reduce the frequency of image acquisition in time-lapse experiments.[7] 2. Optimize Wavelength: Use a dye that excites at a longer wavelength (red or far-red) to minimize phototoxicity.[4][9] 3. Use Sensitive Detectors: Employ highly sensitive cameras (e.g., EMCCD, sCMOS) to allow for lower excitation light levels.[6]
Unhealthy Cells Prior to Imaging Ensure cells are healthy and at an appropriate confluency (typically 50-70%) before starting the experiment.[12]

Quantitative Data Summary

The following table summarizes key parameters for commonly used reagents in assessing cell viability and for alternative, less toxic dyes. Note that optimal concentrations and incubation times are cell-type dependent and should be empirically determined.

Reagent Target Typical Concentration Incubation Time Notes
Calcein AM Live Cells (intracellular esterase activity)1-2 µM15-30 minStains live cells green.
Ethidium Homodimer-1 (EthD-1) Dead Cells (compromised plasma membrane)2-4 µM15-30 minStains dead cells red.
Resazurin Viable Cells (metabolic activity)10-100 µM1-4 hoursColorimetric or fluorometric readout.
SiR-DNA™ DNA (live cells)0.1-1 µM15-60 minFar-red, low toxicity nuclear stain.[11]
DRAQ5™ DNA (live cells)1-5 µM5-30 minFar-red, cell-permeable nuclear stain.[11]
MitoTracker™ Green FM Mitochondria (live cells)20-200 nM15-45 minStains mitochondria regardless of membrane potential.
Rhodamine 123 Mitochondria (live cells)1-10 µg/mL15-30 minAccumulates in active mitochondria; can be phototoxic.[]

Experimental Protocols

Protocol 1: Assessing Cytotoxicity using a Live/Dead Assay

This protocol allows for the quantification of live and dead cells in a population after staining to determine the cytotoxic potential of a dye.

Materials:

  • Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein AM and Ethidium Homodimer-1)

  • Cells cultured in imaging-compatible plates or dishes

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed cells at a density that will result in 50-80% confluency at the time of the assay.

  • Dye Incubation: Prepare a range of concentrations of the red fluorescent dye to be tested. Incubate the cells with the different dye concentrations for the desired period (e.g., 30 minutes to 24 hours). Include a vehicle-only control.

  • Staining: Prepare a 2X working solution of Calcein AM and EthD-1 in PBS. Remove half of the culture medium from each well and replace it with an equal volume of the 2X staining solution.[13] The final concentrations are typically around 2 µM Calcein AM and 4 µM EthD-1.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.

  • Imaging: Image the cells using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (EthD-1).

  • Analysis: Count the number of green and red cells in multiple fields of view for each condition. Calculate the percentage of viable cells.

Protocol 2: Optimizing Imaging Parameters to Minimize Phototoxicity

This protocol helps to determine the optimal imaging settings that balance signal quality with cell health.

Materials:

  • Cells stained with the red fluorescent dye of interest

  • Live-cell imaging system with control over excitation intensity, exposure time, and acquisition frequency

  • Cell proliferation reagent (e.g., resazurin-based assay) or a cell viability marker

Procedure:

  • Define Imaging Groups:

    • Control: Stained cells, no imaging.

    • Low Light Dose: Stained cells imaged with low light intensity and/or short exposure time.

    • High Light Dose: Stained cells imaged with high light intensity and/or long exposure time.

    • Unstained Control: Unstained cells imaged with the high light dose settings.[11]

  • Time-Lapse Imaging: Perform time-lapse imaging on the respective groups for the desired duration of your experiment.

  • Assess Cell Health: At the end of the imaging period, assess cell viability and proliferation in all groups using a resazurin-based assay or by staining with a live/dead kit as described in Protocol 1.

  • Analyze Results: Compare the cell viability/proliferation across the different groups. The optimal imaging conditions are those that provide an acceptable signal-to-noise ratio with minimal impact on cell health compared to the "Control" group.

Visualizations

Phototoxicity_Signaling_Pathway cluster_0 Light-Induced Cellular Damage cluster_1 Cellular Damage Pathways Excitation Light Excitation Light Fluorophore Fluorophore Excitation Light->Fluorophore Absorption Excited Fluorophore Excited Fluorophore Fluorophore->Excited Fluorophore Molecular Oxygen Molecular Oxygen Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Lipid Peroxidation Lipid Peroxidation Reactive Oxygen Species (ROS)->Lipid Peroxidation Protein Oxidation Protein Oxidation Reactive Oxygen Species (ROS)->Protein Oxidation DNA Damage DNA Damage Reactive Oxygen Species (ROS)->DNA Damage Mitochondrial Dysfunction Mitochondrial Dysfunction Reactive Oxygen Species (ROS)->Mitochondrial Dysfunction Excited FluorophoreMolecular Oxygen Excited FluorophoreMolecular Oxygen Excited FluorophoreMolecular Oxygen->Reactive Oxygen Species (ROS) Energy Transfer Cell Death Cell Death DNA Damage->Cell Death Mitochondrial Dysfunction->Cell Death

Caption: Signaling pathway of phototoxicity in live-cell imaging.

Troubleshooting_Workflow Start Start Problem: Cell Stress/Death Problem: Cell Stress/Death Start->Problem: Cell Stress/Death Reduce Dye Concentration/Time Reduce dye concentration and/or incubation time Problem: Cell Stress/Death->Reduce Dye Concentration/Time Step 1 Assess Cytotoxicity Perform cytotoxicity assay (Protocol 1) Reduce Dye Concentration/Time->Assess Cytotoxicity Toxicity Mitigated? Toxicity Mitigated? Assess Cytotoxicity->Toxicity Mitigated? Reduce Light Exposure Reduce excitation intensity, exposure time, or frequency Toxicity Mitigated?->Reduce Light Exposure No Switch to Alternative Dye Consider a less toxic alternative dye Toxicity Mitigated?->Switch to Alternative Dye Still No End End Toxicity Mitigated?->End Yes Assess Phototoxicity Optimize imaging parameters (Protocol 2) Reduce Light Exposure->Assess Phototoxicity Assess Phototoxicity->Toxicity Mitigated? Re-assess Switch to Alternative Dye->Reduce Dye Concentration/Time

Caption: Troubleshooting workflow for dye-related toxicity.

References

Technical Support Center: Optimizing Signal-to-Noise Ratio with Red Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing red fluorescent probes, with a special focus on addressing challenges encountered with less common or repurposed dyes such as D&C Red No. 30 (CI 73360). While Red 30 is primarily known as a pigment in cosmetics and pharmaceuticals, this guide offers a framework for its characterization and use as a fluorescent probe, alongside general best practices for improving the signal-to-noise ratio (SNR) in fluorescence experiments.

Troubleshooting Guides

Issue 1: Weak or No Fluorescent Signal

Possible Causes and Solutions

CauseSolution
Incorrect Excitation/Emission Wavelengths Systematically scan a range of excitation and emission wavelengths to determine the optimal settings for your specific dye and experimental setup. For a novel probe like this compound, this is a critical first step.
Low Quantum Yield Increase the excitation light intensity, but be mindful of photobleaching. Use a more sensitive detector or increase the detector gain. Consider longer exposure times.
Photobleaching Minimize light exposure by using neutral density filters and limiting exposure time. Use an anti-fade mounting medium for fixed samples. Acquire images at the lowest acceptable excitation power.
Insufficient Probe Concentration Perform a concentration titration to find the optimal probe concentration that maximizes signal without introducing significant background or aggregation artifacts.
Probe Degradation Prepare fresh probe solutions and store them according to the manufacturer's instructions, protected from light.
Incompatible Buffer or Mounting Medium The fluorescence of a probe can be highly dependent on its local chemical environment. Test different buffer conditions (e.g., pH, ionic strength) and mounting media to find the optimal environment for your probe.
Issue 2: High Background Fluorescence

Possible Causes and Solutions

CauseSolution
Autofluorescence Use a spectrally distinct probe if possible. Employ spectral unmixing techniques if your imaging system supports it. For cell-based assays, consider using a media with low autofluorescence.[1]
Non-specific Binding of the Probe Increase the number and duration of wash steps after probe incubation.[2] Include a blocking step in your protocol, for example with bovine serum albumin (BSA), to reduce non-specific binding sites.[2]
Impure Probe Purify the probe if possible. Be aware that some dyes, particularly far-red ones, may contain fluorescent impurities.[3]
Contaminated Reagents or Consumables Use high-purity solvents and reagents. Pre-screen microplates and other consumables for inherent fluorescence. Black-walled, clear-bottom plates are recommended for fluorescence plate reader assays to reduce stray light and background.[4]
Scattered Excitation Light Ensure that your emission filter effectively blocks the excitation wavelength. Consider adding a secondary emission filter to further reduce excitation light bleed-through.[5]

Frequently Asked Questions (FAQs)

Q1: What is this compound and is it suitable as a fluorescent probe?

Q2: How do I determine the optimal excitation and emission wavelengths for an uncharacterized red dye?

The best approach is to use a spectrophotometer or a fluorescence plate reader with wavelength scanning capabilities.

  • Excitation Spectrum: Set the emission wavelength to an estimated peak (e.g., 600 nm for a red dye) and scan a range of excitation wavelengths (e.g., 450-590 nm). The peak of this scan will be your optimal excitation wavelength.

  • Emission Spectrum: Set the excitation to the optimal wavelength you just determined and scan a range of emission wavelengths (e.g., 570-700 nm). The peak of this scan is your optimal emission wavelength.

Q3: What is quantum yield and why is it important for signal-to-noise ratio?

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield means the probe is brighter, which directly contributes to a stronger signal and a better signal-to-noise ratio.[8] Red fluorescent proteins, for instance, can have lower quantum yields compared to some green fluorescent proteins, which can make achieving a good SNR more challenging.[9]

Q4: How can I minimize photobleaching of my red fluorescent probe?

Photobleaching is the irreversible destruction of a fluorophore by light. To minimize it:

  • Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that still provides a detectable signal.

  • Limit Exposure Time: Keep the shutter closed when not acquiring images. Use the shortest possible exposure time for your detector.

  • Use Antifade Reagents: For fixed samples, use a mounting medium containing an antifade agent.

  • Choose a Photostable Dye: If possible, select a probe known for its high photostability.

Q5: What are some common sources of autofluorescence and how can I deal with them?

Autofluorescence is the natural fluorescence from biological structures or other materials in your sample. Common sources include NADH, FAD, collagen, and elastin.[1] To mitigate autofluorescence:

  • Use Red-Shifted Probes: Autofluorescence is often more pronounced in the blue and green spectral regions. Using red or far-red probes can help avoid this interference.[10]

  • Spectral Unmixing: If your imaging software has this capability, you can acquire a reference spectrum of the autofluorescence from an unstained sample and subtract it from your experimental images.

  • Proper Controls: Always include an unstained control sample to assess the level of autofluorescence in your experiment.

Experimental Protocols

Protocol 1: Characterization of an Uncharacterized Red Fluorescent Probe
  • Prepare a Stock Solution: Dissolve the dye in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.

  • Determine Optimal Wavelengths:

    • Dilute the stock solution in your experimental buffer to a working concentration.

    • Use a fluorometer to acquire the excitation and emission spectra as described in FAQ 2.

  • Measure Quantum Yield (Relative Method):

    • Select a reference standard with a known quantum yield and similar excitation/emission properties (e.g., Rhodamine 101).

    • Prepare a series of dilutions of both the reference and your unknown dye in the same solvent.

    • Measure the absorbance and fluorescence emission spectra for each dilution.

    • Plot the integrated fluorescence intensity versus absorbance for both the reference and the unknown. The slope of these plots is proportional to the quantum yield.

    • Calculate the quantum yield of your unknown dye using the following equation: Φ_unknown = Φ_ref * (Slope_unknown / Slope_ref) * (η_unknown^2 / η_ref^2) where Φ is the quantum yield and η is the refractive index of the solvent.

  • Assess Photostability:

    • Prepare a sample of the dye.

    • Continuously illuminate the sample with the excitation light at a fixed intensity.

    • Measure the fluorescence intensity at regular intervals over time.

    • Plot the fluorescence intensity as a function of time to determine the rate of photobleaching.

Visualizations

Experimental_Workflow Experimental Workflow for a Novel Fluorescent Probe cluster_prep Probe Preparation cluster_char Characterization cluster_exp Experiment prep Prepare Stock Solution spectra Determine Excitation/ Emission Spectra prep->spectra Dilute to working concentration qy Measure Quantum Yield spectra->qy Use optimal wavelengths photostability Assess Photostability spectra->photostability Use optimal excitation stain Stain Sample spectra->stain Use optimal concentration and wavelengths image Image Acquisition stain->image analyze Data Analysis image->analyze

Caption: Workflow for characterizing and using a novel fluorescent probe.

Troubleshooting_SNR Troubleshooting Low Signal-to-Noise Ratio cluster_signal Low Signal Issues cluster_noise High Noise Issues start Low SNR wavelengths Incorrect Wavelengths? start->wavelengths concentration Suboptimal Concentration? start->concentration photobleaching Photobleaching? start->photobleaching autofluorescence Autofluorescence? start->autofluorescence nonspecific Non-specific Binding? start->nonspecific bleedthrough Excitation Bleed-through? start->bleedthrough scan_ex Scan Excitation wavelengths->scan_ex scan_em Scan Emission wavelengths->scan_em titrate titrate concentration->titrate Titrate Probe reduce_power reduce_power photobleaching->reduce_power Reduce Excitation Power/ Use Antifade red_probe Use Red-shifted Probe autofluorescence->red_probe unmix Spectral Unmixing autofluorescence->unmix wash Increase Washes nonspecific->wash block Add Blocking Step nonspecific->block filter filter bleedthrough->filter Check/Add Filters

Caption: Decision tree for troubleshooting low signal-to-noise ratio.

References

Technical Support Center: Overcoming Solubility Challenges of Red 30 in Biological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of Red 30 (also known as D&C Red No. 30 or C.I. 73360) in aqueous biological buffers. Our goal is to equip you with the necessary information and protocols to successfully incorporate this hydrophobic pigment into your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in biological buffers?

This compound is a synthetic, water-insoluble pigment belonging to the thioindigoid class of dyes.[1] Its chemical name is 6-chloro-2-(6-chloro-4-methyl-3-oxobenzo[b]thien-2(3H)-ylidene)-4-methyl-benzo[b]thiophen-3(2H)-one.[1] The inherent hydrophobicity and planar structure of the this compound molecule lead to strong intermolecular attractions, making it poorly soluble in aqueous solutions like phosphate-buffered saline (PBS) and cell culture media.[1]

Q2: What are the consequences of poor this compound solubility in my experiments?

Poor solubility can lead to several experimental issues:

  • Precipitation: The dye can fall out of solution, forming visible particles that can interfere with imaging and cellular uptake.

  • Aggregation: Dye molecules can clump together, which can quench fluorescence and lead to inaccurate quantification.

  • Inconsistent Results: Uneven dispersion of the dye can cause variability between experiments.

  • Cellular Toxicity: Large aggregates of the dye may induce cellular stress or toxicity.

Q3: What are the primary strategies for solubilizing this compound for biological assays?

The most common and effective strategies involve:

  • Organic Co-solvents: Dissolving this compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution before diluting it into your aqueous buffer.

  • Surfactant-Assisted Solubilization: Using non-ionic surfactants, like Pluronic® F-127, to form micelles that encapsulate the hydrophobic dye molecules and facilitate their dispersion in aqueous media.

  • Cyclodextrin Encapsulation: Employing cyclodextrins, which are cyclic oligosaccharides with a hydrophobic core and hydrophilic exterior, to form inclusion complexes with this compound, thereby increasing its water solubility.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound precipitates immediately upon addition to my biological buffer. The concentration of this compound exceeds its solubility limit in the final buffer.1. Lower the final concentration of this compound. 2. Increase the final concentration of the co-solvent (e.g., DMSO), ensuring it remains below cytotoxic levels (typically <0.5%). [2][3] 3. Use a surfactant-assisted solubilization method (see Protocol 2).
My this compound/DMSO stock solution is not clear. The concentration of this compound in DMSO is too high.Gently warm the solution and vortex or sonicate to aid dissolution. If it remains cloudy, you may need to prepare a more dilute stock solution.
I observe a decrease in fluorescence intensity over time. Dye aggregation or photobleaching. This compound is generally stable to light and heat.[1]1. Ensure the dye is fully solubilized and not aggregated. 2. Protect the stained samples from prolonged exposure to light.
My cells show signs of toxicity after staining. The concentration of the organic co-solvent (e.g., DMSO) is too high.Keep the final DMSO concentration in your cell culture medium at or below 0.5%.[2][3] For sensitive cell lines, aim for a final concentration of 0.1% or lower.
The staining is uneven across my cell population. Incomplete solubilization and dispersion of this compound.1. Ensure your stock solution is clear before use. 2. When diluting the stock solution into the buffer, add it dropwise while vortexing to ensure rapid and even mixing.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotes
WaterInsoluble[1]This compound is a pigment and does not dissolve in water.
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for preparing concentrated stock solutions.
EthanolSparingly SolubleCan be used as a co-solvent, but may be less effective than DMSO.
MethanolSparingly SolubleSimilar to ethanol, can be used as a co-solvent.

Table 2: Recommended Final DMSO Concentrations for Cell Culture

Cell TypeMaximum Tolerated DMSO ConcentrationRecommended Final DMSO Concentration
Most cell lines~1%[2][4]≤ 0.5%[2][3]
Sensitive/Primary cells<1%≤ 0.1%[2]

Experimental Protocols

Protocol 1: Solubilization of this compound using DMSO

This protocol describes the preparation of a this compound working solution for cell staining using DMSO as a co-solvent.

Materials:

  • This compound (D&C Red No. 30) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Biological buffer (e.g., PBS, cell culture medium)

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Weigh out a small amount of this compound powder.

    • Dissolve the this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 1-10 mM). It is recommended to start with a lower concentration and increase if necessary.

    • Vortex thoroughly to ensure the dye is completely dissolved. The solution should be clear.

  • Prepare the Working Solution:

    • Pre-warm your biological buffer to the desired temperature (e.g., 37°C for cell culture).

    • While gently vortexing the buffer, add the this compound/DMSO stock solution dropwise to achieve the desired final concentration. This rapid mixing helps prevent precipitation.

    • Ensure the final concentration of DMSO in the working solution is below the cytotoxic level for your cells (ideally ≤ 0.5%).[2][3]

  • Cell Staining:

    • Remove the culture medium from your cells.

    • Add the freshly prepared this compound working solution to the cells.

    • Incubate for the desired time (e.g., 15-30 minutes) at the appropriate temperature (e.g., 37°C).[5]

    • Wash the cells with fresh buffer to remove any unbound dye before proceeding with your assay.

Protocol 2: Surfactant-Assisted Solubilization using Pluronic® F-127

This method is useful for achieving a more stable dispersion of this compound in aqueous buffers.[6]

Materials:

  • This compound (D&C Red No. 30) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127 (20% w/v in DMSO)

  • Biological buffer (e.g., PBS, cell culture medium)

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Prepare a this compound Stock Solution:

    • Dissolve this compound in anhydrous DMSO to make a stock solution (e.g., 1-10 mM).

  • Prepare the this compound/Pluronic® F-127 Mixture:

    • In a separate microcentrifuge tube, mix equal volumes of the this compound stock solution and the 20% Pluronic® F-127 in DMSO solution.[6]

  • Prepare the Working Solution:

    • Pre-warm your biological buffer.

    • Add the this compound/Pluronic® F-127 mixture to the buffer to achieve the desired final concentration of this compound.[6]

  • Cell Staining:

    • Follow the cell staining steps as described in Protocol 1.

Visualizations

G Workflow for Solubilizing this compound start Start: this compound Powder stock_solution Prepare Concentrated Stock (e.g., 1-10 mM in DMSO) start->stock_solution is_stock_clear Is stock solution clear? stock_solution->is_stock_clear troubleshoot_stock Troubleshoot: - Vortex/Sonicate - Gently warm - Prepare a more dilute stock is_stock_clear->troubleshoot_stock No choose_method Choose Solubilization Method is_stock_clear->choose_method Yes troubleshoot_stock->stock_solution dmso_method Method 1: Direct Dilution (DMSO) choose_method->dmso_method Simple pluronic_method Method 2: Surfactant-Assisted (Pluronic® F-127) choose_method->pluronic_method Enhanced Stability prepare_working_dmso Prepare Working Solution: Add stock to buffer while vortexing dmso_method->prepare_working_dmso prepare_working_pluronic Prepare Working Solution: Mix stock with Pluronic® F-127, then add to buffer pluronic_method->prepare_working_pluronic check_precipitation Check for Precipitation prepare_working_dmso->check_precipitation prepare_working_pluronic->check_precipitation troubleshoot_precipitation Troubleshoot: - Lower final concentration - Increase co-solvent % - Use Surfactant Method check_precipitation->troubleshoot_precipitation Yes cell_staining Proceed to Cell Staining check_precipitation->cell_staining No troubleshoot_precipitation->choose_method

Caption: Decision workflow for solubilizing this compound.

G General Protocol for Staining Live Cells with this compound start Start: Prepare this compound Working Solution prepare_cells Prepare Cells (e.g., grow on coverslips) start->prepare_cells remove_medium Remove Culture Medium prepare_cells->remove_medium add_stain Add Pre-warmed This compound Working Solution remove_medium->add_stain incubate Incubate (e.g., 15-30 min at 37°C) add_stain->incubate wash_cells Wash Cells (e.g., 2-3 times with fresh buffer) incubate->wash_cells image_cells Image Cells wash_cells->image_cells

Caption: General experimental workflow for cell staining.

References

refining staining protocols with Red 30 to reduce background fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their staining protocols using red fluorescent dyes and reduce background fluorescence.

A Note on "Red 30": Initial searches indicate that "this compound," also known as D&C Red No. 30, is a synthetic pigment used as a color additive in cosmetics, drugs, and food products.[1][2][3] It is not typically used as a fluorescent dye in microscopy and cell imaging applications. Therefore, this guide will focus on troubleshooting techniques applicable to a broad range of commonly used red fluorescent dyes, such as those from the Rhodamine family (e.g., TRITC, Texas Red) and other synthetic red fluorophores.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence in red fluorescent staining?

High background fluorescence can originate from several sources, broadly categorized as:

  • Autofluorescence: Endogenous fluorescence from cellular components (e.g., NADH, flavins, collagen, elastin) or the tissue itself.[6][7][8] This is often more pronounced in the blue and green channels but can also affect the red spectrum.[6]

  • Non-specific antibody binding: The primary or secondary antibody may bind to unintended targets in the sample.[9][10]

  • Excess antibody concentration: Using too high a concentration of either the primary or secondary antibody can lead to increased non-specific binding and background.[10][11][12]

  • Inadequate blocking: Insufficient blocking of non-specific binding sites can result in antibodies adhering to unintended locations.[10][12]

  • Problems with secondary antibodies: The secondary antibody may cross-react with endogenous immunoglobulins in the tissue or bind non-specifically.[10][11]

  • Fixation-induced fluorescence: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence.[6][7]

  • Sub-optimal washing steps: Insufficient washing may not remove all unbound antibodies, leading to a general high background.[9][12]

  • Dye aggregation: Some fluorescent dyes can form aggregates that appear as bright, non-specific speckles.[13]

Q2: How can I determine the source of my high background?

To identify the source of high background, it is crucial to include proper controls in your experiment:

  • Unstained sample: This will reveal the level of natural autofluorescence in your cells or tissue.[11][14]

  • Secondary antibody only control: This control, where the primary antibody is omitted, helps to determine if the secondary antibody is binding non-specifically.[9][10]

  • Isotype control: Using an antibody of the same isotype and concentration as the primary antibody, but which does not target any known protein in the sample, can help assess non-specific binding of the primary antibody.[9]

Q3: Are there specific considerations for choosing a red fluorescent dye to minimize background?

Yes, selecting the right fluorophore is a key step. Consider the following:

  • Spectral properties: Choose a dye with a narrow emission spectrum to minimize bleed-through into other channels if performing multiplex imaging.[15]

  • Brightness and photostability: Brighter, more photostable dyes can allow for lower antibody concentrations and shorter exposure times, which can help reduce background and photobleaching.[5][11]

  • Far-red dyes: For tissues with high autofluorescence, using fluorophores that excite and emit in the far-red or near-infrared region of the spectrum can often improve the signal-to-noise ratio, as autofluorescence is typically lower in this range.[6][7]

Troubleshooting Guide: High Background Fluorescence

The following table summarizes common issues leading to high background fluorescence and provides potential solutions.

Issue Potential Cause(s) Recommended Solution(s)
High background across the entire sample - Antibody concentration too high- Insufficient blocking- Inadequate washing- Autofluorescence- Titrate primary and secondary antibodies to find the optimal concentration.[11][16]- Increase blocking time or try a different blocking agent (e.g., serum from the same species as the secondary antibody, BSA).[10][12]- Increase the number and duration of wash steps.[9][12]- Treat the sample with an autofluorescence quenching agent or use a far-red dye.[6][8]
Speckled or punctate background - Antibody aggregation- Precipitated dye- Centrifuge the antibody solution before use to pellet any aggregates.[13]- Ensure the dye is fully dissolved in the buffer.
Non-specific staining of certain structures - Non-specific antibody binding- Cross-reactivity of the secondary antibody- Include an isotype control to check for primary antibody non-specific binding.- Run a secondary antibody only control.[9][10]- Use a secondary antibody that has been pre-adsorbed against the species of your sample.
High background in fixed tissues - Aldehyde fixation-induced autofluorescence- Use the minimum necessary fixation time.[6][7]- Consider using an alternative fixative like cold methanol or ethanol.[7][15]- Treat with a reducing agent like sodium borohydride after fixation.[6][15]

Experimental Protocol: Immunofluorescent Staining of Cultured Cells with a Red Fluorescent Dye (TRITC-conjugated Secondary Antibody)

This protocol provides a general guideline for staining intracellular proteins in adherent cells grown on coverslips.

Materials:

  • Cells grown on sterile glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 5% normal goat serum in PBS

  • Primary Antibody (specific to the target protein)

  • TRITC-conjugated Goat Anti-Rabbit Secondary Antibody (or other appropriate secondary)

  • Mounting Medium with DAPI (for nuclear counterstaining)

Procedure:

  • Cell Culture: Grow cells on coverslips in a petri dish or multi-well plate to the desired confluency.

  • Washing: Gently wash the cells three times with PBS.

  • Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.[17]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[17]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific binding sites by incubating the cells in Blocking Buffer for 1 hour at room temperature.[17]

  • Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in Blocking Buffer. Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.[17]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the TRITC-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto glass slides using a mounting medium containing DAPI.

  • Imaging: Visualize the staining using a fluorescence microscope with appropriate filters for DAPI (blue) and TRITC (red).

Experimental Workflow Diagram

Staining_Workflow start Start: Cells on Coverslip wash1 Wash with PBS start->wash1 fix Fix with 4% PFA wash1->fix wash2 Wash with PBS fix->wash2 permeabilize Permeabilize (0.1% Triton X-100) wash2->permeabilize wash3 Wash with PBS permeabilize->wash3 block Block (BSA/Serum) wash3->block primary_ab Incubate with Primary Antibody block->primary_ab wash4 Wash with PBS primary_ab->wash4 secondary_ab Incubate with Red Fluorescent Secondary Antibody wash4->secondary_ab wash5 Wash with PBS secondary_ab->wash5 mount Mount with DAPI wash5->mount image Fluorescence Microscopy mount->image end End: Analyze Image image->end

Caption: Immunofluorescence Staining Workflow.

Logical Relationship for Troubleshooting High Background

Troubleshooting_Logic high_bg High Background Observed check_controls Analyze Controls high_bg->check_controls unstained High signal in unstained control? check_controls->unstained Yes secondary_only Signal in secondary only control? check_controls->secondary_only No autofluorescence Source: Autofluorescence unstained->autofluorescence no_signal_controls Low signal in controls secondary_only->no_signal_controls No secondary_issue Source: Secondary Antibody Non-specific Binding secondary_only->secondary_issue Yes primary_issue Source: Primary Antibody or Protocol Issue no_signal_controls->primary_issue solution_auto Solution: - Use quenching agent - Use far-red dye autofluorescence->solution_auto solution_secondary Solution: - Use pre-adsorbed secondary - Change blocking agent secondary_issue->solution_secondary solution_primary Solution: - Titrate primary antibody - Optimize blocking/washing primary_issue->solution_primary

Caption: Troubleshooting Logic for High Background.

References

Technical Support Center: Enhancing the Stability of Red 30 Solutions for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Red 30, ensuring its stability in solution over time is critical for reproducible and reliable experimental outcomes. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the long-term storage of this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern for long-term storage?

A1: this compound, also known as D&C Red No. 30 or CI 73360, is a synthetic pigment belonging to the thioindigo class of colorants.[1][2] It is widely used in cosmetics and pharmaceutical preparations.[1][3] While generally considered stable to heat and light in its dry form, its long-term stability in a dispersed or solubilized state can be affected by various factors, leading to color fading, changes in hue, or precipitation.[4] These changes can compromise the quality and performance of formulations, making stability a key concern for products with a long shelf-life.

Q2: What are the primary factors that can lead to the degradation of this compound in solution?

A2: The stability of this compound in a liquid medium can be influenced by several factors, including:

  • Light Exposure: Particularly UV radiation, which can induce photochemical degradation.[5]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • pH: Extreme acidic or alkaline conditions can alter the chemical structure of the dye.

  • Oxidation: Interaction with oxygen or other oxidizing agents can lead to color loss.

  • Solvent System: The polarity and chemical nature of the solvent can impact the dye's stability.

  • Interactions with other ingredients: Other components in a formulation, such as metal ions or preservatives, may interact with this compound and affect its stability.

Q3: How can I visually identify instability in my this compound solution?

A3: Visual indicators of instability include:

  • Color Fading: A noticeable decrease in the intensity of the red color.

  • Hue Shift: A change in the color, for example, from a vibrant red to a duller, more orange or brownish shade.

  • Precipitation or Agglomeration: The formation of solid particles that may settle at the bottom or make the solution cloudy. This is a common issue with pigment dispersions.

  • Inconsistent Color: Variations in color between different batches or over time.[5]

Troubleshooting Guides

Issue 1: Color Fading or Hue Shift in this compound Dispersions

This is one of the most common stability issues. The following guide will help you diagnose and address this problem.

Troubleshooting Workflow

A Problem: Color Fading or Hue Shift B Step 1: Assess Storage Conditions A->B C Is the solution exposed to light? B->C D Store in opaque, airtight containers in a dark place. C->D Yes E Is the storage temperature elevated? C->E No F Store at controlled room temperature (20-25°C) or refrigerated (2-8°C). E->F Yes G Step 2: Evaluate Formulation pH E->G No H Is the pH outside the optimal range (neutral to slightly acidic)? G->H I Adjust pH to 6.0-7.0 using appropriate buffers. H->I Yes J Step 3: Consider Oxidative Degradation H->J No K Is the formulation susceptible to oxidation? J->K L Incorporate antioxidants (e.g., Tocopherol, BHT). K->L Yes M Step 4: Re-evaluate Solvent/Dispersion Medium K->M No N Are there signs of pigment agglomeration? M->N O Improve dispersion using appropriate wetting and dispersing agents. N->O Yes

Caption: Troubleshooting workflow for color fading or hue shift in this compound solutions.

Quantitative Data Summary: Illustrative Example of pH and Temperature Effects on this compound Stability

pHTemperatureEstimated Half-life (t½) in daysVisual Observation
4.025°C> 365Stable, no significant change
7.025°C> 365Stable, no significant change
9.025°C~180Gradual fading observed over several months
7.040°C~90Noticeable fading within three months
7.060°C~30Significant fading and potential hue shift
Issue 2: Precipitation and Agglomeration of this compound Pigment

As this compound is a water-insoluble pigment, maintaining a stable dispersion is crucial.

Logical Relationship Diagram for Dispersion Stability

cluster_0 Factors Influencing Dispersion Stability cluster_1 Achieving a Stable Dispersion A Particle Size E Effective Milling/Homogenization A->E B Wetting of Pigment F Use of Wetting Agents B->F C Inter-particle Forces G Inclusion of Dispersing Agents C->G D Viscosity of Medium H Optimization of Rheology Modifiers D->H A Prepare this compound Dispersion B Divide into 4 Aliquots A->B C Aliquot 1: Control (25°C, Dark) B->C D Aliquot 2: High Temp (45°C, Dark) B->D E Aliquot 3: UV/Vis Light (25°C) B->E F Aliquot 4: Freeze-Thaw Cycles (-10°C to 25°C) B->F G Analyze at t=0, 1, 2, 4, 8, 12 weeks C->G D->G E->G F->G H Visual Assessment, Colorimetry (CIELAB), HPLC for Degradation Products, Particle Size Analysis G->H

References

troubleshooting guide for inconsistent staining results with Red 30

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent staining results with Red 30.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties for staining?

This compound, also known as D&C Red No. 30 or CI 73360, is a synthetic pigment belonging to the thioindigoid class of dyes. Key properties relevant to staining applications include:

  • Insolubility: this compound is insoluble in water and many organic solvents, existing as a fine particle dispersion. This characteristic means it functions as a pigment rather than a soluble dye.

  • Stability: It is generally stable to light and heat.

  • Color: It produces a deep pink to red color.

Q2: My this compound staining is weak or shows high background. What are the likely causes?

Weak or high background staining can stem from several factors related to the pigment's particulate nature. Common causes include:

  • Poor Dispersion: Aggregates of the pigment can lead to uneven staining and high background.

  • Incorrect pH: The pH of the staining solution can affect the charge of both the tissue and the pigment particles, influencing their interaction.

  • Suboptimal Incubation Time: Insufficient incubation may result in weak staining, while excessive time could increase non-specific binding.

  • Inadequate Washing: Failure to properly remove unbound pigment particles will result in high background.

Q3: How can I improve the consistency of my this compound staining results between experiments?

To enhance reproducibility, it is crucial to standardize your protocol. Pay close attention to:

  • Reagent Preparation: Ensure the this compound dispersion is consistently prepared for each experiment. Sonication or vortexing immediately before use can help break up aggregates.

  • Protocol Timing: Adhere strictly to the incubation and wash times.

  • Reagent Quality: Use fresh, high-quality reagents and be mindful of the shelf life and storage conditions of your this compound stock. Powdered dyes, when stored in sealed containers at 15–30°C and 40–75% relative humidity, can have a shelf life of up to 5 years. Liquid dispersions typically have a shorter shelf life of around 12 months.

Q4: Is lot-to-lot variability a concern with this compound?

Yes, as with many reagents, lot-to-lot variability can be a significant issue. This can manifest as differences in particle size, purity, or formulation, all of which can impact staining performance. It is good laboratory practice to validate each new lot of this compound before use in critical experiments.

Troubleshooting Guide

Issue 1: Weak or No Staining

If you are observing faint or no staining with this compound, consider the following troubleshooting steps.

Potential Cause Recommended Solution
Poor Pigment Dispersion Vortex or sonicate the this compound stock solution and the final staining solution immediately before application to ensure a homogenous suspension of particles.
Incorrect Staining pH Optimize the pH of your staining buffer. Test a range of pH values (e.g., 4.0, 5.5, 7.0) to determine the optimal condition for your specific tissue and target.
Insufficient Incubation Time Increase the incubation time in increments (e.g., 15, 30, 60 minutes) to allow for adequate binding of the pigment.
Sub-optimal Reagent Concentration Prepare a fresh this compound working solution. If weak staining persists, consider preparing a higher concentration of the pigment.
Expired or Improperly Stored Reagent Check the expiration date of your this compound. Ensure it has been stored according to the manufacturer's recommendations, protected from excessive heat, moisture, and direct sunlight.
Issue 2: High Background or Non-Specific Staining

High background can obscure specific staining. The following table outlines potential causes and solutions.

Potential Cause Recommended Solution
Pigment Aggregation Filter the staining solution through a coarse filter paper (e.g., 25 µm) to remove large aggregates before use.
Excessive Incubation Time Reduce the incubation time to minimize non-specific binding of the pigment particles to the tissue.
Inadequate Washing Increase the number and duration of post-staining washes. Consider adding a gentle agitation step to more effectively remove unbound pigment.
Hydrophobic Interactions Non-specific binding can occur due to hydrophobic interactions between the pigment and tissue components. Consider a blocking step with a protein-based blocker like bovine serum albumin (BSA) before applying the this compound stain.

Experimental Protocols

Protocol 1: Basic this compound Staining for Frozen Sections
  • Section Preparation: Cut fresh frozen tissue sections at 8-10 µm and mount on slides. Air dry for 30-60 minutes.

  • Fixation: Fix the sections in ice-cold 10% neutral buffered formalin for 10 minutes.

  • Rinsing: Rinse slides in three changes of distilled water.

  • Staining:

    • Prepare a 0.5% this compound solution in a suitable solvent (e.g., propylene glycol, as used for Oil Red O, may be a starting point for optimization due to the pigment nature of this compound). Ensure the solution is well-mixed.

    • Incubate sections in the this compound solution for 10-30 minutes at room temperature.

  • Differentiation (Optional): Briefly dip the slides in an 85% propylene glycol solution to remove excess stain.

  • Washing: Rinse thoroughly in two changes of distilled water.

  • Counterstaining (Optional): Counterstain with a suitable nuclear stain like hematoxylin for 30 seconds.

  • Mounting: Mount with an aqueous mounting medium.

Protocol 2: Lot-to-Lot Variability Assessment
  • Sample Preparation: Use a standardized set of control tissue sections known to stain positively with this compound.

  • Reagent Preparation: Prepare identical staining solutions using the old and new lots of this compound.

  • Staining: Stain a subset of the control sections with each reagent lot, following your standard protocol.

  • Analysis:

    • Qualitatively compare the staining intensity and background under a microscope.

    • For a quantitative assessment, capture images under identical lighting conditions and use image analysis software to measure the mean staining intensity.

  • Acceptance Criteria: Establish an acceptable range of variation (e.g., ±15% in mean intensity) for the new lot to be considered equivalent to the old lot.

Visual Troubleshooting Guides

Below are diagrams to assist in troubleshooting inconsistent this compound staining.

Validation & Comparative

comparative analysis of Red 30 versus Nile Red for lipid droplet staining

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate visualization and quantification of intracellular lipid droplets are crucial for understanding cellular metabolism and its role in various disease states. This guide provides a comprehensive comparative analysis of two prominent reagents used for lipid droplet staining: the fluorescent dye Nile Red and the lysochrome Oil Red O.

While the initial query referenced "Red 30," this term does not correspond to a commonly recognized stain for lipid droplets. Therefore, this guide will focus on a comparison between Nile Red and the widely used, bright red lipid stain, Oil Red O, to provide a relevant and practical analysis for researchers in the field.

Performance Overview and Data Presentation

Both Nile Red and Oil Red O are effective for staining neutral lipids within cells, but they operate on different principles and offer distinct advantages and disadvantages. Nile Red is a fluorescent dye that exhibits strong fluorescence in hydrophobic environments, making it ideal for fluorescence microscopy and quantitative analysis through fluorometry. In contrast, Oil Red O is a fat-soluble dye that physically partitions into lipid droplets, imparting a bright red color visible under a light microscope.

The choice between these two stains often depends on the specific experimental requirements, such as the need for live-cell imaging, the desired method of quantification, and the available imaging equipment.

FeatureNile RedOil Red O
Staining Principle Fluorochrome, fluorescence is environmentally sensitive (high in lipidic environments)Lysochrome, partitions into neutral lipids based on solubility
Detection Method Fluorescence Microscopy, Fluorometry, Flow CytometryBrightfield Microscopy, Spectrophotometry (after elution)
Live/Fixed Cells Both live and fixed cellsPrimarily fixed cells
Color Yellow/Gold to Red fluorescence depending on the lipid environment and filter setBright Red
Specificity High for neutral lipids, but can show some background fluorescence from other hydrophobic structures.High for neutral lipids and cholesteryl esters.[1]
Quantification Fluorescence intensity measurementAbsorbance measurement (e.g., at ~492-518 nm) after dye elution.[2][3]
Photostability Moderate, subject to photobleaching with intense or prolonged exposureNot applicable (non-fluorescent)
Advantages Suitable for live-cell imaging, high sensitivity, amenable to high-throughput screening.Simple staining procedure, stable staining, direct visualization with standard light microscopy.
Disadvantages Can have broad emission spectra leading to potential crosstalk, photobleaching.[4]Not suitable for live-cell imaging, quantification is an endpoint measurement requiring cell lysis.

Experimental Protocols

Detailed methodologies for utilizing both Nile Red and Oil Red O are provided below. These protocols are intended as a guideline and may require optimization based on the specific cell type and experimental conditions.

Nile Red Staining of Cultured Cells

This protocol is suitable for staining lipid droplets in both live and fixed cultured cells.

Materials:

  • Nile Red stock solution (1 mg/mL in acetone or DMSO)

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (4% in PBS, for fixed cells)

  • Mounting medium

  • Fluorescence microscope with appropriate filter sets (e.g., excitation ~488 nm, emission ~550 nm for yellow-gold fluorescence)

Procedure for Live Cell Staining:

  • Grow cells on glass coverslips or in imaging-compatible plates.

  • Prepare a fresh working solution of Nile Red by diluting the stock solution in PBS to a final concentration of 1-10 µg/mL.

  • Remove the culture medium and wash the cells once with PBS.

  • Add the Nile Red working solution to the cells and incubate for 10-15 minutes at room temperature, protected from light.

  • Gently wash the cells twice with PBS.

  • Add fresh PBS or culture medium without phenol red for imaging.

  • Immediately visualize the stained lipid droplets using a fluorescence microscope.

Procedure for Fixed Cell Staining:

  • Grow cells on glass coverslips or in imaging-compatible plates.

  • Wash the cells once with PBS.

  • Fix the cells with 4% formaldehyde in PBS for 15-30 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Stain the cells with Nile Red working solution (1-10 µg/mL in PBS) for 10-15 minutes at room temperature, protected from light.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Visualize the stained lipid droplets using a fluorescence microscope.

Oil Red O Staining of Cultured Cells

This protocol is designed for the staining of neutral lipids in fixed cultured cells.[2][5]

Materials:

  • Oil Red O powder

  • Isopropanol (100% and 60%)

  • Distilled water (dH₂O)

  • Phosphate-buffered saline (PBS)

  • Formalin (10%) or 4% Paraformaldehyde

  • Hematoxylin (optional, for nuclear counterstaining)

  • Light microscope

Procedure:

  • Preparation of Oil Red O Stock Solution: Dissolve 0.5 g of Oil Red O powder in 100 mL of 100% isopropanol. Stir overnight and filter. This stock solution is stable for an extended period.[6]

  • Preparation of Oil Red O Working Solution: Mix 6 parts of the Oil Red O stock solution with 4 parts of dH₂O. Allow the solution to sit for 10 minutes and then filter through a 0.2 µm syringe filter or Whatman No. 1 paper to remove any precipitate. This working solution should be prepared fresh and is stable for a few hours.[2][5]

  • Cell Fixation:

    • Grow cells in a culture plate or on coverslips.

    • Remove the culture medium and wash the cells gently twice with PBS.

    • Add 10% formalin to each well and incubate for 30 minutes to 1 hour to fix the cells.[2]

  • Cell Staining:

    • Remove the formalin and gently wash the cells twice with dH₂O.

    • Add 60% isopropanol to each well and incubate for 5 minutes.[2]

    • Remove the isopropanol and add the freshly prepared Oil Red O working solution to completely cover the cells.

    • Incubate for 10-20 minutes at room temperature.[2]

    • Remove the Oil Red O solution and wash the cells 2-5 times with dH₂O until the excess stain is no longer visible.[2]

  • (Optional) Counterstaining:

    • Add Hematoxylin and incubate for 1 minute.

    • Remove the Hematoxylin and wash with dH₂O 2-5 times.[2]

  • Visualization:

    • Keep the cells covered with dH₂O and view under a light microscope. Lipid droplets will appear as bright red.[2]

For Quantification:

  • After staining, wash the cells as described above.

  • Extract the Oil Red O stain by adding 100% isopropanol to each well and incubating for 5-10 minutes with gentle rocking.[2][3]

  • Transfer the isopropanol containing the eluted dye to a 96-well plate.

  • Read the absorbance at approximately 492 nm using a spectrophotometer.[2] Use 100% isopropanol as a blank.

Visualization of Methodologies

To further clarify the experimental processes and decision-making logic, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_nile_red Nile Red Staining (Fluorescent) cluster_oro Oil Red O Staining (Brightfield) start Start with Cultured Cells wash_pbs Wash with PBS start->wash_pbs fixation Fixation (e.g., 4% PFA) (Required for Oil Red O) wash_pbs->fixation stain_nr Incubate with Nile Red Solution wash_pbs->stain_nr Live or Fixed wash_h2o Wash with dH2O fixation->wash_h2o Fixed Only wash_nr Wash with PBS stain_nr->wash_nr image_nr Fluorescence Microscopy wash_nr->image_nr isopropanol Incubate with 60% Isopropanol wash_h2o->isopropanol stain_oro Incubate with Oil Red O Solution isopropanol->stain_oro wash_oro Wash with dH2O stain_oro->wash_oro counterstain Optional: Counterstain (Hematoxylin) wash_oro->counterstain image_oro Brightfield Microscopy counterstain->image_oro elution Quantification: Elute with 100% Isopropanol image_oro->elution spectro Measure Absorbance (~492 nm) elution->spectro

Caption: Experimental workflows for Nile Red and Oil Red O staining of lipid droplets.

dye_selection_logic start Start: Need to Stain Lipid Droplets live_cell Live-cell imaging required? start->live_cell quant_method Preferred quantification method? live_cell->quant_method No nile_red Use Nile Red live_cell->nile_red Yes equipment Available equipment? quant_method->equipment quant_method->nile_red Fluorescence Intensity (High-throughput) oil_red_o Use Oil Red O quant_method->oil_red_o Absorbance after Elution (Endpoint) equipment->nile_red Fluorescence Microscope equipment->oil_red_o Brightfield Microscope & Spectrophotometer

Caption: Decision tree for selecting between Nile Red and Oil Red O for lipid droplet staining.

References

Validating Red 30 as a Reliable Cellular Stain: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of D&C Red No. 30 (Red 30) as a potential cellular stain, comparing its known properties against established, reliable red and far-red cellular stains. The information presented herein is intended to guide researchers in making informed decisions about the suitability of various staining reagents for their specific experimental needs.

Introduction to this compound

This compound, chemically identified as 6-chloro-2-(6-chloro-4-methyl-3-oxobenzo[b]thien-2(3H)-ylidene)-4-methyl-benzo[b]thiophen-3(2H)-one, is a synthetic pigment belonging to the thioindigo class of colorants.[1] It is also known by the Colour Index designation CI 73360.[1][2] Primarily, this compound is utilized as a colorant in the formulation of cosmetics such as blushes and lipsticks, as well as in pharmaceuticals.[1][3] A key characteristic of this compound is its insolubility in water, classifying it as a pigment.[1] While extensively approved for cosmetic and drug use by regulatory bodies like the U.S. Food and Drug Administration (FDA), its application as a cellular stain in biological research is not well-documented.[1][3]

Comparative Analysis of this compound and Standard Cellular Stains

To assess the potential utility of this compound as a cellular stain, its physicochemical properties are compared below with those of several commonly used red and far-red fluorescent cellular stains. This comparison highlights the characteristics required for effective cellular staining and imaging.

FeatureThis compound (D&C Red No. 30)Propidium Iodide (PI)SYTOX™ RedRedDot™1
Chemical Class ThioindigoPhenanthridiniumAsymmetric CyanineAsymmetric Cyanine
Common Use Cosmetic & drug pigment[1][3]Dead cell stain, DNA stainDead cell stainLive cell nuclear stain
Solubility Insoluble in water[1]Soluble in waterSoluble in waterSoluble in water
Fluorescence Not typically used for fluorescenceRed fluorescentRed fluorescentFar-red fluorescent[4]
Cell Permeability Not established for live cellsImpermeant to live cellsImpermeant to live cellsPermeant to live cells[4]
Target Specificity None established in cellsIntercalates with DNABinds to nucleic acidsBinds to DNA[4]
Cytotoxicity Not extensively studied in cell cultureToxic to cellsToxic to cellsToxic after several hours[4]

Experimental Protocols

Detailed methodologies for established red cellular stains are provided below. A hypothetical protocol for this compound is also included to guide potential validation experiments, taking into account its known properties.

Protocol 1: Staining of Dead Cells with Propidium Iodide (PI)

Objective: To identify and quantify dead cells in a population using Propidium Iodide.

Materials:

  • Cell suspension (e.g., HeLa, Jurkat)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Propidium Iodide (PI) stock solution (1 mg/mL in water)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Harvest cells and wash once with PBS.

  • Resuspend the cell pellet in PBS to a concentration of 1 x 10^6 cells/mL.

  • Add PI stock solution to a final concentration of 1-10 µg/mL.

  • Incubate for 5-15 minutes at room temperature, protected from light.

  • Analyze the cells by flow cytometry (excitation at 488 nm, emission detection in the red channel, e.g., 617 nm) or visualize under a fluorescence microscope.

Protocol 2: Live Cell Nuclear Staining with RedDot™1

Objective: To stain the nuclei of live cells for imaging or flow cytometry.

Materials:

  • Live cells in culture medium

  • RedDot™1 Far-Red Nuclear Stain (e.g., 200X stock solution)

  • Fluorescence microscope or flow cytometer with appropriate filters for far-red fluorescence

Procedure:

  • Add RedDot™1 directly to the cell culture medium to achieve a 1X final concentration.

  • Incubate for 15-30 minutes at 37°C.

  • Cells can be imaged directly without washing.

  • For flow cytometry, cells can be harvested and analyzed.

  • Image using a fluorescence microscope with Cy®5 filter sets (e.g., excitation at 662 nm, emission at 694 nm).[4]

Hypothetical Protocol for Evaluating this compound as a Cellular Stain

Objective: To assess the potential of this compound to stain cellular components.

Materials:

  • Live or fixed cells on coverslips

  • This compound powder

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Phosphate-Buffered Saline (PBS)

  • Ethanol series (for dehydration if needed)

  • Mounting medium

  • Light microscope

Procedure:

  • Prepare a Stock Solution: Due to its insolubility in water, prepare a stock solution of this compound in an organic solvent like DMSO (e.g., 1-10 mg/mL).

  • Cell Preparation:

    • Live Cells: Grow cells on coverslips to the desired confluency.

    • Fixed Cells: Fix cells with 4% paraformaldehyde in PBS for 15 minutes, followed by washing with PBS.

  • Staining: Dilute the this compound stock solution in PBS or culture medium to a range of working concentrations (e.g., 1, 5, 10, 25 µM). Incubate the cells with the staining solution for 15-60 minutes at room temperature or 37°C, protected from light.

  • Washing: Wash the cells three times with PBS to remove excess stain.

  • Mounting and Imaging: Mount the coverslips on microscope slides using an appropriate mounting medium. Observe the cells under a bright-field or fluorescence microscope to assess any staining pattern.

Visualizing Experimental Workflows and Cellular Pathways

The following diagrams, generated using Graphviz, illustrate a general workflow for cellular staining and a hypothetical signaling pathway where a nuclear stain could be utilized to assess cellular response.

G cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis cell_culture Cell Culture cell_harvest Cell Harvest cell_culture->cell_harvest cell_wash Wash with PBS cell_harvest->cell_wash add_stain Add Staining Solution cell_wash->add_stain Resuspend in buffer incubation Incubate add_stain->incubation wash_excess Wash Excess Stain incubation->wash_excess imaging Microscopy / Flow Cytometry wash_excess->imaging

Fig 1. General workflow for cellular staining experiments.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor Phosphorylation gene_expression Gene Expression transcription_factor->gene_expression cell_cycle Cell Cycle Progression gene_expression->cell_cycle

Fig 2. A hypothetical signaling pathway leading to cell cycle progression, where a nuclear stain could be used to monitor changes in nuclear morphology or DNA content.

Conclusion

Based on its known properties, this compound is not a conventional or validated cellular stain for biological research. Its insolubility in aqueous solutions presents a significant challenge for its application in most biological staining protocols. Furthermore, its lack of inherent fluorescence and unknown target specificity within cells make it unsuitable for many modern microscopy and cytometry applications that rely on fluorescent probes.

Researchers seeking a reliable red or far-red cellular stain are advised to consider established dyes such as Propidium Iodide for dead cell identification, or fluorescent nuclear stains like the RedDot™ series for live or fixed-cell imaging. While the hypothetical protocol provided can serve as a starting point for investigating the potential of this compound, significant validation would be required to establish its utility, specificity, and potential cytotoxicity in a cellular context.

References

A Comparative Study on the Photostability of Red 30 and Other Thioindigoid Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for a comparative study on the photostability of D&C Red 30 and other thioindigoid dyes. While direct comparative quantitative data is limited in published literature, this document outlines a standardized experimental protocol to facilitate a systematic evaluation of their performance.

Thioindigoid dyes, a class of synthetic colorants, are known for their vibrant colors and are utilized in various applications, including cosmetics, textiles, and polymer coloring.[1] this compound (also known as Vat Red 1 or C.I. 73360) is a prominent member of this class, recognized for its bright blue-red hue and good light fastness.[1] Understanding the relative photostability of this compound and other thioindigoid dyes is crucial for predicting their performance and longevity in various applications, particularly in formulations exposed to light.

Comparative Photostability Data

Table 1: Comparative Photostability Data of Thioindigoid Dyes

Dye NameC.I. NameCAS Numberλmax (nm) in [Solvent]Initial Absorbance (A₀)Final Absorbance (Aₜ)% DegradationHalf-life (t₁/₂) (hours)
This compound733602379-74-0
Thioindigo73300522-75-8
6,6'-Diethoxythioindigo73335322-65-6
6,6'-Dichlorothioindigo733351505-49-3
Other Thioindigoid Dye

Experimental Protocols

To ensure reproducibility and enable direct comparison, the following experimental protocol, based on established practices for evaluating the photofading of organic colorants, is recommended.[2]

Materials and Sample Preparation
  • Dyes: High-purity samples of this compound and other thioindigoid dyes.

  • Solvent: A high-purity, photochemically inert solvent in which the dyes are soluble (e.g., Dimethyl Sulfoxide - DMSO, Chloroform).

  • Instrumentation:

    • UV-Vis Spectrophotometer

    • Photostability chamber equipped with a calibrated light source (e.g., Xenon arc lamp) capable of emitting a controlled spectrum and intensity of light, compliant with ICH Q1B guidelines.[3]

    • Quartz cuvettes.

Procedure
  • Solution Preparation: Prepare stock solutions of each dye in the chosen solvent at a concentration of 1 mM. From the stock solutions, prepare dilute solutions (e.g., 10 µM) in quartz cuvettes for spectroscopic analysis. Ensure the initial absorbance at the dye's λmax is within the linear range of the spectrophotometer (typically 0.5 - 1.5).

  • Initial Measurement: Record the initial UV-Vis absorption spectrum of each dye solution before light exposure. This will serve as the baseline (A₀).

  • Photostability Exposure:

    • Place the cuvettes containing the dye solutions in the photostability chamber.

    • Expose the samples to a controlled light source with a defined spectral output and intensity (e.g., consistent with ICH Q1B option 2, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[3]

    • Maintain a constant temperature during the experiment (e.g., 25°C).

    • Prepare a control sample for each dye, kept in the dark at the same temperature, to account for any thermal degradation.

  • Spectroscopic Monitoring: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), remove the cuvettes from the chamber and record their UV-Vis absorption spectra.

  • Data Analysis:

    • Monitor the decrease in absorbance at the λmax of each dye over time.

    • Calculate the percentage of degradation at each time point using the formula: % Degradation = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

    • Determine the degradation kinetics. Photodegradation of dyes often follows first-order kinetics. The rate constant (k) can be determined from the slope of a plot of ln(Aₜ/A₀) versus time.

    • Calculate the half-life (t₁/₂) of each dye using the formula: t₁/₂ = 0.693 / k

Visualizations

Experimental Workflow

The logical flow of the proposed experimental protocol is visualized in the following diagram.

G Experimental Workflow for Photostability Testing A Sample Preparation (Dye Solutions in Quartz Cuvettes) B Initial UV-Vis Measurement (Baseline Spectrum, A₀) A->B C Photostability Exposure (Controlled Light, Temperature) B->C D Periodic UV-Vis Monitoring (Measure Absorbance, Aₜ) C->D D->C Continue Exposure E Data Analysis (% Degradation, Kinetics, Half-life) D->E F Comparative Evaluation E->F

Caption: A flowchart of the experimental procedure for comparing dye photostability.

General Photodegradation Pathway of Thioindigoid Dyes

The photodegradation of thioindigoid dyes can be initiated through several mechanisms, often involving the dye's excited states and interaction with molecular oxygen. The following diagram illustrates a potential pathway.

G Potential Photodegradation Pathway of Thioindigoid Dyes Dye Thioindigoid Dye (Ground State) ExcitedDye Excited State Dye* Dye->ExcitedDye Light Absorption (hν) Degradation Degradation Products (Loss of Color) Dye->Degradation Reaction with ROS ExcitedDye->Dye Non-radiative Decay ExcitedDye->Degradation Direct Photolysis Oxygen Molecular Oxygen (O₂) ExcitedDye->Oxygen Energy Transfer ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂, O₂⁻) Oxygen->ROS

Caption: Potential pathways for the photodegradation of thioindigoid dyes.

References

Evaluating Novel Compounds for Subcellular Staining: A Comparative Guide Using Red 30 as a Case Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise identification and visualization of subcellular compartments are fundamental to cell biology and drug development. The selection of an appropriate staining agent is critical for generating reliable data. While a vast array of highly specific fluorescent probes are commercially available, researchers may occasionally encounter novel compounds or existing chemicals with uncharacterized staining properties. This guide provides a framework for evaluating the specificity of such a compound, using the synthetic pigment Red 30 (D&C Red No. 30) as a hypothetical candidate.

This compound is a synthetic pigment approved for use in cosmetics and pharmaceuticals.[1][2][3][4] It is not traditionally used as a subcellular stain in research. This guide, therefore, outlines the necessary comparative experiments and data analysis required to determine if a compound like this compound possesses any specific affinity for subcellular organelles when benchmarked against established, high-performance fluorescent dyes.

Comparative Performance of Subcellular Stains

To evaluate a novel dye's specificity, its performance must be quantified against "gold standard" stains for each major organelle. The following table presents hypothetical data for this compound alongside real-world performance characteristics of common specific stains. A high Pearson's Correlation Coefficient indicates a high degree of co-localization (i.e., the dye stains the target organelle), while a low Signal-to-Noise Ratio suggests poor specificity and high background fluorescence.

Stain Primary Target Hypothetical Pearson's Coefficient with Target Hypothetical Signal-to-Noise Ratio Photostability Cytotoxicity Excitation/Emission (nm)
This compound (Hypothetical) UnkownNucleus: 0.4Mitochondria: 0.5Lysosome: 0.3Low (2:1)ModerateHigh~550 / ~580
DAPI Nucleus (DNA)> 0.9High (20:1)ModerateLow358 / 461
MitoTracker™ Red CMXRos Mitochondria> 0.9Very High (50:1)HighLow579 / 599
LysoTracker™ Green DND-26 Lysosomes (Acidic Organelles)> 0.9High (30:1)HighLow504 / 511
ER-Tracker™ Green Endoplasmic Reticulum> 0.85High (25:1)ModerateLow504 / 511

Logical Workflow for Specificity Evaluation

The process of evaluating a novel staining compound requires a systematic approach, from initial characterization to direct comparison with established probes.

G start Hypothesize Target for Novel Dye (e.g., this compound) char Characterize Basic Properties (Solubility, Photophysics) start->char cyto Assess Cytotoxicity (e.g., MTT Assay) char->cyto mono Monochrome Staining (Observe general localization) cyto->mono select Select Gold-Standard Comparator Stains mono->select colo Co-localization Experiment (Dual staining with comparators) mono->colo select->colo image Fluorescence Microscopy (Acquire multi-channel images) colo->image quant Quantitative Analysis (Pearson's Coefficient, S/N Ratio) image->quant end Conclusion on Specificity quant->end G prep Prepare Live Cells on Glass-Bottom Dish wash1 Wash Cells with Live-Cell Imaging Solution prep->wash1 load1 Load with Specific Stain (e.g., LysoTracker Green, 50 nM) wash1->load1 incubate1 Incubate 30 min at 37°C load1->incubate1 wash2 Wash Cells Twice incubate1->wash2 load2 Load with Test Compound (e.g., this compound, 1 µM) wash2->load2 incubate2 Incubate 15 min at 37°C load2->incubate2 wash3 Wash Cells Twice incubate2->wash3 image Image Immediately via Confocal Microscopy wash3->image

References

A Comparative Guide to Cellular Imaging: Cross-Validating Red 30 (Phloxine B) Staining with Transmission Electron Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular biology, visualizing the subcellular landscape is paramount to understanding function and disease. Two powerful techniques, fluorescence microscopy using stains like Red 30 (commonly known as Phloxine B), and Transmission Electron Microscopy (TEM), offer unique windows into this microscopic realm. This guide provides a comprehensive comparison of these methods, focusing on their complementary roles in cross-validating findings and achieving a more holistic understanding of cellular architecture. While direct quantitative comparisons are not the standard, this guide will illuminate how these techniques are used in conjunction, particularly within the framework of Correlative Light and Electron Microscopy (CLEM).

Performance Comparison: A Tale of Two Perspectives

This compound (Phloxine B) staining, a fluorescence-based technique, excels at identifying specific cellular components with high sensitivity and is amenable to live-cell imaging. In contrast, Transmission Electron Microscopy provides unparalleled high-resolution images of the ultrastructure of the cell, revealing the intricate details of organelles and macromolecular complexes.

The true power lies in their combined use. Fluorescence microscopy can pinpoint a protein or organelle of interest, and TEM can then reveal its precise location and structural context at the nanometer scale. This correlative approach, known as CLEM, is invaluable for validating the observations made with a single technique and for gaining deeper insights into cellular processes.

Below is a summary of the key characteristics of each technique:

FeatureThis compound (Phloxine B) Staining (Fluorescence Microscopy)Transmission Electron Microscopy (TEM)
Principle Excitation of a fluorophore (Phloxine B) with a specific wavelength of light, followed by the detection of emitted light at a longer wavelength.A beam of electrons is transmitted through an ultra-thin specimen, and the interactions of the electrons with the sample are used to form an image.
Resolution Diffraction-limited, typically around 200-250 nanometers.Can achieve sub-nanometer resolution, revealing fine ultrastructural details.[1][2]
Specimen Can be used on live or fixed cells and tissues.Requires fixed, dehydrated, and thinly sectioned specimens (typically 50-100 nm thick).[3][4][5]
Specificity High specificity for targeted molecules or structures when using specific dyes or immunofluorescence. Phloxine B generally stains cytoplasm and connective tissue red.[6]Provides detailed morphological context but lacks inherent molecular specificity without specialized techniques like immunogold labeling.
Throughput Relatively high throughput, allowing for the rapid screening of many cells.Lower throughput due to complex and time-consuming sample preparation and image acquisition.
Dynamic Processes Can be used for live-cell imaging to observe dynamic cellular processes in real-time.Provides a static snapshot of the cell at the moment of fixation.

Quantitative Data Insights

While a direct numerical comparison of "performance" is not applicable, each technique yields distinct quantitative data that can be cross-validated.

Quantitative MetricThis compound (Phloxine B) Staining (Fluorescence Microscopy)Transmission Electron Microscopy (TEM)
Localization Provides the location of stained structures within the cell at the micrometer scale.Provides the precise location of organelles and macromolecular complexes at the nanometer scale.
Intensity Fluorescence intensity can be quantified to estimate the relative abundance of a target molecule.Electron density can be measured, but it is not a direct measure of molecular abundance without specific labeling.
Morphology Can provide general morphological information, such as the shape and size of stained structures.Provides detailed quantitative morphological data, including organelle dimensions, membrane thickness, and the number and size of vesicles.
Colocalization Can be used to determine the spatial proximity of two or more different fluorescently labeled molecules.Can reveal the physical interactions and associations between different subcellular structures.

Experimental Protocols

Detailed and meticulous sample preparation is critical for obtaining high-quality data from both techniques. Below are representative protocols for Phloxine B staining for fluorescence microscopy and standard sample preparation for TEM.

Protocol 1: Phloxine B Staining for Fluorescence Microscopy

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

  • Sample Preparation:

    • For cultured cells, grow cells on glass coverslips.

    • For tissue sections, use formalin-fixed, paraffin-embedded sections (3-5 µm thick).[7]

  • Deparaffinization and Rehydration (for tissue sections):

    • Immerse slides in xylene to remove paraffin.

    • Rehydrate through a graded series of ethanol solutions (100%, 95%, 70%) and finally in distilled water.[7]

  • Staining:

    • Prepare a Phloxine B staining solution (e.g., 1% Phloxine B in 70% ethanol).[8]

    • Incubate the samples in the Phloxine B solution for a specified time (e.g., 2-10 minutes).[8] The optimal staining time should be determined empirically.

  • Washing:

    • Briefly rinse the samples in 70% ethanol to remove excess stain.

  • Counterstaining (Optional):

    • A nuclear counterstain like DAPI can be used to visualize the nuclei.

  • Mounting:

    • Mount the coverslip onto a microscope slide using an appropriate mounting medium.

  • Imaging:

    • Visualize the stained samples using a fluorescence microscope with appropriate filter sets for Phloxine B (excitation ~540 nm, emission ~564 nm).[6]

Protocol 2: Sample Preparation for Transmission Electron Microscopy

This is a standard protocol for embedding biological samples in resin for TEM analysis.

  • Primary Fixation:

    • Immediately immerse small tissue pieces (no larger than 1 mm³) in a primary fixative solution (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer) for at least 1-2 hours at 4°C.[3][4]

  • Washing:

    • Wash the samples thoroughly with the same buffer used for fixation (e.g., 3 x 10-minute washes).[3]

  • Secondary Fixation:

    • Post-fix the samples in a secondary fixative (e.g., 1% osmium tetroxide in 0.1 M cacodylate buffer) for 1-2 hours at 4°C. This step enhances contrast.[3][4]

  • Washing:

    • Wash the samples with distilled water.

  • Dehydration:

    • Dehydrate the samples through a graded series of ethanol solutions (e.g., 30%, 50%, 70%, 90%, 100%) to remove water.[3][4]

  • Infiltration:

    • Infiltrate the samples with a transitional solvent (e.g., propylene oxide) and then with a mixture of the solvent and embedding resin (e.g., Epon or Araldite). Gradually increase the concentration of the resin.[3][4]

  • Embedding and Polymerization:

    • Embed the samples in pure resin in molds and polymerize them in an oven at the appropriate temperature (e.g., 60°C) for 24-48 hours.[3][9]

  • Sectioning:

    • Cut ultra-thin sections (60-90 nm) using an ultramicrotome equipped with a diamond knife.[4]

  • Staining:

    • Mount the sections on TEM grids and stain them with heavy metal salts (e.g., uranyl acetate and lead citrate) to enhance contrast.[9]

  • Imaging:

    • Image the stained sections in a transmission electron microscope.

Visualizing the Workflow and Concepts

The following diagrams, generated using the DOT language, illustrate the workflow for cross-validating this compound (Phloxine B) staining with TEM and the conceptual relationship between the two techniques.

CrossValidationWorkflow cluster_FM Fluorescence Microscopy (Phloxine B) cluster_TEM Transmission Electron Microscopy cluster_Correlation Correlative Analysis FM_Sample Sample Preparation (Live or Fixed Cells) FM_Stain Phloxine B Staining FM_Sample->FM_Stain FM_Image Fluorescence Imaging (Low Resolution) FM_Stain->FM_Image FM_Localize Identify Region of Interest (ROI) FM_Image->FM_Localize Correlate Image Overlay & Correlation FM_Image->Correlate TEM_Sample Sample Preparation (Fixation, Embedding, Sectioning) FM_Localize->TEM_Sample Correlative Light and Electron Microscopy (CLEM) TEM_Image TEM Imaging (High Resolution) TEM_Sample->TEM_Image TEM_Analyze Ultrastructural Analysis of ROI TEM_Image->TEM_Analyze TEM_Image->Correlate Validate Cross-Validation of Findings Correlate->Validate

Correlative workflow for cross-validation.

TechniqueRelationship cluster_info FM Fluorescence Microscopy (Phloxine B) Understanding Comprehensive Cellular Understanding FM->Understanding Localization & Function TEM Transmission Electron Microscopy TEM->Understanding Ultrastructure & Context

Complementary nature of the techniques.

Conclusion

References

A Comparative Analysis of Fluorophore Quantum Yields for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 13, 2025 – For researchers, scientists, and professionals in drug development, the selection of an appropriate fluorophore is a critical decision that can significantly impact experimental outcomes. The fluorescence quantum yield (Φ), a measure of the efficiency of photon emission after absorption, is a key parameter in this selection process. This guide provides a comparative overview of the quantum yield of several widely used fluorophores in contrast to the color additive Red 30, supported by established experimental data and protocols.

Overview of Fluorophore Quantum Yields

The quantum yield of a fluorophore is fundamental to its brightness and, consequently, its suitability for various applications, from cellular imaging to quantitative assays. A high quantum yield is often desirable for achieving a strong signal-to-noise ratio. The following table summarizes the reported quantum yields of common fluorophores.

FluorophoreChemical Name/ClassQuantum Yield (Φ)Solvent/Conditions
This compound 6-chloro-2-(6-chloro-4-methyl-3-oxobenzo[b]thien-2(3H)-ylidene)-4-methyl-benzo[b]thiophen-3(2H)-oneNot ReportedInsoluble in water
Fluorescein 3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one~0.950.1 M NaOH
Rhodamine B N-[9-(2-carboxyphenyl)-6-(diethylamino)-3H-xanthen-3-ylidene]-N-ethylethanaminium~0.31 - 0.70Water, Ethanol
Cyanine 3 (Cy3) Cyanine Dye~0.15 - 0.30PBS, Ethanol
Cyanine 5 (Cy5) Cyanine Dye~0.20 - 0.30PBS, Ethanol

Experimental Protocol: Relative Quantum Yield Determination

The most common method for determining the fluorescence quantum yield of a compound is the relative method, which involves comparing the fluorescence of the sample to a standard with a known quantum yield.

Objective: To determine the relative fluorescence quantum yield of an unknown fluorophore using a known standard.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorophore of interest (sample)

  • Fluorophore standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Appropriate solvent(s)

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the standard and the sample in the same solvent, if possible. If different solvents are used, their refractive indices must be known.

    • Prepare a series of dilutions for both the standard and the sample, with absorbances ranging from 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the standard and the sample at the chosen excitation wavelength.

    • Plot absorbance versus concentration for both the sample and the standard to ensure a linear relationship (Beer-Lambert Law).

  • Fluorescence Measurement:

    • Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution of the standard and the sample. The excitation wavelength should be the same for both.

    • Ensure identical experimental conditions (e.g., excitation and emission slit widths, detector voltage) for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for each dilution.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The resulting plots should be linear.

    • The slope of these lines represents the gradient (Grad) for the sample and the standard.

  • Calculation of Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard * (Grad_sample / Grad_standard) * (η_sample² / η_standard²)

    Where:

    • Φ_standard is the quantum yield of the standard.

    • Grad_sample and Grad_standard are the gradients from the plots of integrated fluorescence intensity versus absorbance.

    • η_sample and η_standard are the refractive indices of the solvents used for the sample and standard, respectively.

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_sample Prepare Sample Solutions (Abs < 0.1) abs_measure Measure Absorbance (UV-Vis) prep_sample->abs_measure prep_standard Prepare Standard Solutions (Abs < 0.1) prep_standard->abs_measure fluor_measure Measure Fluorescence (Spectrofluorometer) abs_measure->fluor_measure integrate Integrate Emission Spectra fluor_measure->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate end End calculate->end start Start start->prep_sample start->prep_standard

Caption: Workflow for Relative Quantum Yield Determination.

This guide provides a foundational comparison of the quantum yield for several key fluorophores. The choice of a fluorophore should always be guided by the specific requirements of the experiment, including the desired brightness, photostability, and environmental sensitivity.

References

A Comparative Guide to the Validation of Quantitative Analysis Methods for Red 30

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of an analytical method is a critical process to ensure the reliability and accuracy of quantitative data. This guide provides a comparative overview of two hypothetical High-Performance Liquid Chromatography with Ultraviolet-Visible Spectroscopy (HPLC-UV) methods for the quantitative analysis of the synthetic colorant Red 30 (also known as D&C Red No. 30), a thioindigoid pigment.[1] The validation parameters are based on the International Council for Harmonisation (ICH) guidelines.

Comparison of Analytical Method Performance

The performance of two distinct HPLC-UV methods for the quantification of this compound was evaluated. Method A employs a standard isocratic elution with a common solvent, while Method B utilizes a gradient elution with a solvent system designed for potentially faster analysis and improved peak shape. A summary of the validation data is presented below.

Table 1: Comparison of Validation Parameters for HPLC-UV Methods A and B

Validation ParameterMethod A (Isocratic)Method B (Gradient)Acceptance Criteria
Specificity No interference from blank and placebo at the retention time of this compoundNo interference from blank and placebo at the retention time of this compoundNo significant peaks at the analyte's retention time
**Linearity (R²) **0.99950.9998R² ≥ 0.999
Range (µg/mL) 1 - 500.5 - 75To be defined by the user's needs
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (RSD%)
- Repeatability≤ 1.5%≤ 1.2%RSD ≤ 2.0%
- Intermediate Precision≤ 1.8%≤ 1.5%RSD ≤ 2.0%
Limit of Detection (LOD) (µg/mL) 0.30.15To be determined
Limit of Quantitation (LOQ) (µg/mL) 1.00.5To be determined
Robustness CompliantCompliantNo significant impact on results

Experimental Protocols

Detailed methodologies for the validation of the two HPLC-UV methods are provided below.

Method A: Isocratic HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a UV-Visible detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.1 M ammonium acetate buffer (pH 6.5) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 540 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Due to the insolubility of this compound in many common solvents, samples are prepared by dissolving the material in tetrahydrofuran (THF).[2]

Method B: Gradient HPLC-UV
  • Instrumentation: A standard HPLC system with a UV-Visible detector.

  • Column: C18, 4.6 mm x 100 mm, 3.5 µm particle size.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Program: Start with 30% B, linearly increase to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.2 mL/min.

  • Detection Wavelength: 540 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are dissolved in xylene, which has shown some effectiveness in solubilizing this compound.[2]

Method Validation Workflow

The general workflow for the validation of an analytical method is a systematic process to ensure the method is suitable for its intended purpose.

Method_Validation_Workflow start Start protocol Define Validation Protocol start->protocol specificity Specificity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Generate Validation Report robustness->report end End report->end

A typical workflow for the validation of a quantitative analytical method.

Hypothetical Application in a Signaling Pathway Context

While this compound is a color additive and not directly involved in biological signaling, its fluorescent properties could hypothetically be utilized as a tracer in cell-based assays to study signaling pathways. For instance, if this compound were conjugated to a ligand, it could be used to visualize receptor binding and internalization.

Signaling_Pathway ligand Ligand-Red30 Conjugate binding Binding ligand->binding Binds to receptor Cell Surface Receptor receptor->binding internalization Internalization binding->internalization endosome Endosome internalization->endosome signaling Downstream Signaling endosome->signaling

Hypothetical use of this compound as a tracer in a cell signaling pathway.

Conclusion

Both Method A and Method B are demonstrated to be valid for the quantitative analysis of this compound, meeting the acceptance criteria for all tested parameters. Method B, with its gradient elution, offers the advantage of a shorter analysis time and potentially better sensitivity, as indicated by the lower LOD and LOQ values. The choice between the two methods would depend on the specific requirements of the laboratory, such as sample throughput and the desired level of sensitivity. The experimental protocols and validation data presented in this guide provide a comprehensive framework for researchers to develop and validate their own quantitative analysis methods for this compound.

References

A Comparative Guide to Alternatives for Eosin in Biological Staining

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Red 30: The initial topic specified "this compound," a synthetic pigment (CI 73360) approved by the FDA for use in cosmetics and pharmaceuticals.[1][2][3][4][5] It is derived from petroleum or coal tar sources and is not utilized as a standard stain in biological or histological applications.[1] This guide will therefore focus on alternatives to Eosin Y , the most widely used red/pink synthetic dye in histology and the standard counterstain to hematoxylin in the ubiquitous Hematoxylin and Eosin (H&E) staining method.

This guide provides a detailed comparison of chromogenic and fluorescent alternatives to Eosin Y, complete with performance data, experimental protocols, and workflow diagrams to assist researchers, scientists, and drug development professionals in selecting the optimal staining reagents for their specific applications.

Comparison of Chromogenic (Non-Fluorescent) Alternatives

Eosin Y is an acidic, negatively charged dye that stains basic (acidophilic) tissue components, such as cytoplasm and connective tissue proteins, in shades of pink and red.[6] Alternatives are sought to enhance color differentiation, reduce toxicity, or use more environmentally friendly reagents.

Table 1: Performance Comparison of Chromogenic Alternatives to Eosin Y

Stain/MethodChemical Class / SourceColor RangeKey AdvantagesLimitations / DisadvantagesPrimary Applications
Eosin Y (Control) Synthetic Xanthene DyePink to RedGold standard; well-characterized; provides excellent contrast with hematoxylin.[6][7]Synthetic origin; potential for respiratory irritation in powder form.[8][9]Routine histological screening (H&E), cytology.[10]
Phloxine B Synthetic Xanthene DyeDeeper Pink/RedCan be combined with Eosin Y for sharper differentiation of muscle, epithelial, and connective tissues.[10][11][12]Similar synthetic origin and potential hazards as Eosin Y.Hematoxylin-Phloxine-Saffron (HPS) stain, enhanced H&E staining.[11]
Biebrich Scarlet Synthetic Azo DyeScarlet RedUsed as a plasma stain in trichrome methods; can provide strong contrast.[13][14]Not a direct one-to-one replacement for Eosin in H&E; part of multi-stain procedures.[15]Masson's Trichrome stain for differentiating cells from connective tissue.[15][16]
Natural Dyes (e.g., Tomato Red Food Color, Henna) Plant/Food ExtractsVariable (Pink to Reddish-Brown)Non-toxic, environmentally friendly, cost-effective, and safe for laboratory personnel.[8][9][17]Staining can be less intense and may not stain all tissue components (e.g., basement membranes).[8][9]Safer, "green" alternative for routine H&E in some applications.[17]

Fluorescent Staining Alternatives

For applications in digital pathology, 3D tissue imaging, and multiplexing, fluorescent analogs that replicate H&E staining are invaluable. Eosin itself is fluorescent, a property that can be leveraged for this purpose.

Table 2: Comparison of Fluorescent Staining Approaches

MethodStains UsedPrincipleAdvantagesPrimary Applications
Fluorescent H&E Analog DRAQ5 (or other nuclear stain like SYTO 16) + Eosin Y DRAQ5 provides far-red nuclear fluorescence, while Eosin provides yellow-green cytoplasmic fluorescence, mimicking the H&E color pattern.[18][19][20]Enables rapid, non-destructive imaging of fresh or fixed tissues; compatible with optical sectioning and 3D imaging.[20]Rapid on-site histopathology, point-of-care pathology, 3D tissue analysis.[19][20]
Fluorescent Staining of Eosinophils Biebrich Scarlet The dye acts as a fluorescent marker that specifically binds to cytoplasmic granules in eosinophils and other granulocytes.[21]Provides high-contrast, specific identification of eosinophils using fluorescence microscopy, improving signal-to-noise.[21]Specific identification and quantification of eosinophils in tissue sections.[21]

Experimental Protocols

Protocol 1: Standard Hematoxylin and Eosin Y (H&E) Staining

This protocol is a standard procedure for paraffin-embedded tissue sections.

  • Deparaffinization & Rehydration:

    • Xylene: 2 changes, 3-5 minutes each.

    • 100% Ethanol: 2 changes, 3 minutes each.

    • 95% Ethanol: 2 changes, 3 minutes each.

    • 70% Ethanol: 1 change, 3 minutes.

    • Distilled Water: Rinse well.

  • Nuclear Staining:

    • Immerse in Harris Hematoxylin solution for 3-5 minutes.

    • Rinse in running tap water.

  • Differentiation:

    • Dip slides in 1% Acid Alcohol for a few seconds to remove excess hematoxylin.

    • Rinse immediately in running tap water.

  • Bluing:

    • Immerse in Scott's Tap Water Substitute or saturated Lithium Carbonate for 30-60 seconds until nuclei turn blue.[12]

    • Rinse in running tap water for 1-2 minutes.

  • Counterstaining:

    • Immerse in Eosin Y solution (typically 1% alcoholic) for 30 seconds to 2 minutes, depending on desired intensity.

  • Dehydration, Clearing & Mounting:

    • 95% Ethanol: 2 changes, 1 minute each.

    • 100% Ethanol: 2 changes, 1 minute each.

    • Xylene: 2 changes, 2 minutes each.

    • Coverslip with a xylene-based mounting medium.

Protocol 2: Enhanced Hematoxylin & Eosin-Phloxine Staining

This protocol provides sharper cytoplasmic staining.[10][12]

  • Follow steps 1-4 from the Standard H&E Protocol.

  • Counterstaining:

    • Immerse slides in an Eosin-Phloxine working solution for 1-3 minutes.[12]

  • Follow step 6 from the Standard H&E Protocol.

Protocol 3: Fluorescent H&E Analog using DRAQ5 and Eosin

This protocol is adapted for rapid staining of fresh or fixed tissues for fluorescence microscopy.[20]

  • Tissue Preparation: Prepare fresh frozen sections or use formalin-fixed paraffin-embedded sections that have been deparaffinized and rehydrated to water.

  • Staining Solution Preparation: Prepare a dual-stain solution containing:

    • DRAQ5 (e.g., 5 µM)

    • Eosin Y (e.g., 0.05% w/v)

    • Dilute in a buffered saline solution (e.g., PBS).

  • Staining:

    • Apply the staining solution to the tissue section and incubate for 20-60 seconds at room temperature.[20]

  • Washing:

    • Briefly rinse the slide with buffered saline to remove excess stain.

  • Mounting & Imaging:

    • Mount with an aqueous mounting medium.

    • Image using a fluorescence microscope with appropriate filter sets for DRAQ5 (Excitation: ~647 nm / Emission: >665 nm) and Eosin (Excitation: ~490 nm / Emission: ~530-620 nm).[20]

    • Images can be pseudocolored to resemble traditional brightfield H&E.[20]

Mandatory Visualizations

G cluster_prep Tissue Preparation cluster_stain Staining cluster_finish Final Steps Deparaffinize Deparaffinize in Xylene Hydrate Hydrate (Ethanol Series) Deparaffinize->Hydrate Hematoxylin 1. Nuclear Stain (Hematoxylin) Hydrate->Hematoxylin Differentiate 2. Differentiate (Acid Alcohol) Hematoxylin->Differentiate Bluing 3. Bluing (Scott's Solution) Differentiate->Bluing Counterstain 4. Counterstain (Eosin or Alternative) Bluing->Counterstain Dehydrate Dehydrate (Ethanol Series) Counterstain->Dehydrate Clear Clear in Xylene Dehydrate->Clear Mount Mount & Coverslip Clear->Mount G cluster_tissue Tissue Section cluster_dyes Staining Dyes Nucleus Nucleus (Acidic, Negative Charge) Cytoplasm Cytoplasm (Basic, Positive Charge) Hematoxylin Hematoxylin (Basic Dye, Positive Charge) Hematoxylin->Nucleus Binds to Nucleic Acids Eosin Eosin Y (Acidic Dye, Negative Charge) Eosin->Cytoplasm Binds to Proteins

References

a head-to-head comparison of the spectroscopic properties of Red 30 and its analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise selection of chromophores is paramount. In this comprehensive guide, we delve into a head-to-head comparison of the spectroscopic properties of the well-known pigment, Red 30, and its structural analogues within the thioindigo family. This analysis, supported by experimental data from scientific literature, aims to provide a clear, data-driven resource for informed decision-making in applications ranging from cellular imaging to materials science.

This compound, chemically known as 6-chloro-2-(6-chloro-4-methyl-3-oxobenzo[b]thien-2(3H)-ylidene)-4-methyl-benzo[b]thiophen-3(2H)-one, is a synthetic dye belonging to the thioindigo class of compounds. These molecules are characterized by a central carbon-carbon double bond connecting two benzothiophenone units. The extended π-conjugated system is responsible for their strong absorption of visible light and, consequently, their vibrant color. The spectroscopic properties of thioindigo dyes, including their absorption and emission characteristics, are highly sensitive to the nature and position of substituents on the aromatic rings, as well as the surrounding solvent environment. This sensitivity allows for the fine-tuning of their optical properties for specific applications.

Head-to-Head Comparison of Spectroscopic Properties

Compound NameStructureSolventAbsorption Maxima (λ_abs, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Emission Maxima (λ_em, nm)Fluorescence Quantum Yield (Φ_f)
This compound (CI 73360) 6,6'-dichloro-4,4'-dimethylthioindigoChloroform~555Data not availableData not availableData not available
6,6'-DiethoxythioindigoBenzene563Data not availableData not availableData not available
Chloroform572Data not availableData not availableData not available
5,5'-Dibromo-6,6'-diethoxythioindigoBenzene572Data not availableData not availableData not available
Chloroform580Data not availableData not availableData not available
4,4'-Dimethyl-6,6'-dichlorothioindigoBenzene545Data not availableData not availableData not available
Chloroform555Data not availableData not availableData not available

Experimental Protocols

The determination of the spectroscopic properties outlined above relies on well-established experimental techniques. Below are detailed methodologies for two key experiments.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is determined using UV-Vis absorption spectroscopy and the Beer-Lambert law.

Procedure:

  • Preparation of Standard Solutions: A series of solutions of the dye with known concentrations are prepared in a suitable solvent (e.g., chloroform, benzene).

  • Spectrophotometer Setup: A UV-Vis spectrophotometer is calibrated using a blank solution (the pure solvent).

  • Absorbance Measurement: The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λ_max).

  • Beer-Lambert Plot: A graph of absorbance versus concentration is plotted. According to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length of the cuvette, and c is the concentration), this plot should yield a straight line passing through the origin.

  • Calculation of ε: The molar extinction coefficient is calculated from the slope of the Beer-Lambert plot (slope = εb).

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ_f) represents the efficiency of the fluorescence process and is typically determined using a comparative method with a well-characterized fluorescence standard.

Procedure:

  • Selection of a Standard: A fluorescence standard with a known quantum yield and with absorption and emission properties similar to the sample is chosen.

  • Preparation of Solutions: A series of dilute solutions of both the sample and the standard are prepared in the same solvent. The concentrations are adjusted to have low absorbance (typically < 0.1) at the excitation wavelength to avoid inner filter effects.

  • Absorption and Emission Spectra Measurement: The UV-Vis absorption spectra and fluorescence emission spectra of all solutions are recorded. The integrated fluorescence intensity is determined by calculating the area under the emission spectrum.

  • Data Analysis: A graph of integrated fluorescence intensity versus absorbance is plotted for both the sample and the standard.

  • Calculation of Φ_f: The quantum yield of the sample (Φ_s) is calculated using the following equation:

    Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)

    where Φ_r is the quantum yield of the reference, m_s and m_r are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively, and n_s and n_r are the refractive indices of the sample and reference solutions.

Experimental Workflow Visualization

The following diagrams illustrate the logical flow of the experimental procedures for characterizing the spectroscopic properties of dyes.

experimental_workflow Experimental Workflow for Spectroscopic Characterization cluster_absorption Molar Absorptivity Determination cluster_emission Fluorescence Quantum Yield Determination A1 Prepare series of known dye concentrations A2 Measure Absorbance at λ_max A1->A2 A3 Plot Absorbance vs. Concentration A2->A3 A4 Calculate Molar Absorptivity (ε) from slope A3->A4 E1 Prepare dilute solutions of sample and standard E2 Measure Absorption and Emission Spectra E1->E2 E3 Plot Integrated Emission vs. Absorbance E2->E3 E4 Calculate Quantum Yield (Φ_f) E3->E4

Safety Operating Guide

Essential Safety and Handling Guide for Red 30 in Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling of Red 30 (D&C Red No. 30), a synthetic pigment commonly used in cosmetics, personal care products, and pharmaceuticals. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your research and development processes.

Chemical and Safety Data Overview

This compound, identified by the Color Index number CI 73360, is a thioindigoid colorant.[1] While it is not classified as a hazardous substance under the OSHA Hazard Communication Standard, it is imperative to handle it with care to avoid irritation and contamination.[2] As a fine powder, the primary occupational hazard is the inhalation of airborne particulates.

ParameterValueReference
Chemical Name 6-Chloro-2-(6-chloro-4-methyl-3-oxobenzo[b]thien-2(3H)-ylidene)-4-methyl-benzo[b]thiophen-3(2H)-one[1]
CAS Number 2379-74-0
CI Number 73360[1]
OSHA PEL (Total Dust) 15 mg/m³ (8-hour TWA)[3][4][5]
OSHA PEL (Respirable Fraction) 5 mg/m³ (8-hour TWA)[3][5]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound powder to minimize exposure and ensure personal safety.

PPE CategorySpecific Recommendations
Eye Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.
Hand Protection Nitrile or latex gloves. Inspect for tears or holes before use.
Respiratory Protection A NIOSH-approved N95 filtering facepiece respirator is recommended when handling the powder outside of a ventilated enclosure.
Body Protection A standard laboratory coat should be worn to prevent contamination of personal clothing.

Operational Plan: Handling and Dispersion Protocol

This section provides a step-by-step guide for the safe handling and dispersion of this compound powder in a laboratory setting. This protocol is designed for the preparation of a cosmetic or pharmaceutical semi-solid formulation.

Experimental Protocol: Preparation of a this compound Dispersion

Objective: To safely and effectively disperse this compound powder into a suitable vehicle for use in a semi-solid formulation.

Materials:

  • This compound (CI 73360) powder

  • Levigating agent (e.g., mineral oil, glycerin)

  • Ointment base

  • Weighing paper or boat

  • Spatula

  • Glass mortar and pestle or ointment slab

  • Mechanical stirrer (optional)

Procedure:

  • Preparation:

    • Ensure the work area, such as a chemical fume hood or a designated benchtop with good ventilation, is clean and free of clutter.

    • Don all required personal protective equipment (PPE) as listed in the table above.

    • Pre-weigh the required amount of this compound powder using a tared weighing paper or boat.

  • Levigation:

    • Transfer the weighed this compound powder to a clean, dry glass mortar or ointment slab.

    • Add a small amount of a suitable levigating agent (an agent compatible with the final formulation base) to the powder. The volume of the levigating agent should be approximately equal to the volume of the powder.[3]

    • Triturate the mixture with the pestle or spatula using a circular motion and firm pressure to create a smooth, uniform paste. This process, known as levigation, reduces the particle size and wets the powder, preventing grittiness in the final product.[3]

  • Incorporation into Base:

    • Gradually add the prepared paste to the main ointment base.

    • Mix thoroughly using a spatula or mechanical stirrer until the color is evenly distributed throughout the base.

    • Visually inspect the mixture for any clumps or streaks of color to ensure homogeneity.

  • Cleaning:

    • Decontaminate all equipment used in the process. Wash the mortar, pestle, and spatula with an appropriate solvent and then with soap and water.

    • Clean the work surface thoroughly.

    • Dispose of all contaminated disposables, such as weighing paper and gloves, in the designated waste container.

Disposal Plan

This compound is not classified as a hazardous waste. However, proper disposal is necessary to prevent environmental contamination.

  • Solid Waste:

    • Collect all unused this compound powder and contaminated disposable materials (e.g., gloves, weighing paper, paper towels) in a sealed and clearly labeled container.

    • Dispose of the sealed container in the regular solid waste stream, in accordance with your institution's and local regulations for non-hazardous chemical waste.[6][7]

  • Liquid Waste:

    • Aqueous solutions containing this compound, if generated, should be disposed of in accordance with local wastewater regulations. Due to its low solubility, significant amounts should not be poured down the drain.

  • Empty Containers:

    • Ensure that containers of this compound are fully empty before disposal.

    • Deface the label of the empty container to prevent misuse.

    • Dispose of the empty container in the regular laboratory glass or plastic recycling stream, as appropriate.

Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on waste disposal procedures.

Safe Handling and Disposal Workflow

Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling and Dispersion cluster_cleanup Cleanup and Disposal prep_area Prepare clean work area don_ppe Don appropriate PPE prep_area->don_ppe weigh Weigh this compound powder don_ppe->weigh levigate Levigate powder with a suitable agent weigh->levigate incorporate Incorporate into base levigate->incorporate mix Mix to homogeneity incorporate->mix clean_equip Clean and decontaminate equipment mix->clean_equip dispose_waste Dispose of solid and liquid waste clean_equip->dispose_waste dispose_container Dispose of empty container dispose_waste->dispose_container end End dispose_container->end start Start start->prep_area

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.